molecular formula C12H7Cl2NO2 B6321590 6-(3,4-Dichlorophenyl)picolinic acid CAS No. 1261912-23-5

6-(3,4-Dichlorophenyl)picolinic acid

Katalognummer: B6321590
CAS-Nummer: 1261912-23-5
Molekulargewicht: 268.09 g/mol
InChI-Schlüssel: NVGGXKQGGJCEFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-(3,4-Dichlorophenyl)picolinic acid is a useful research compound. Its molecular formula is C12H7Cl2NO2 and its molecular weight is 268.09 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(3,4-Dichlorophenyl)picolinic acid, 95% is 266.9853839 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(3,4-Dichlorophenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,4-Dichlorophenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-(3,4-dichlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-8-5-4-7(6-9(8)14)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGGXKQGGJCEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

6-(3,4-Dichlorophenyl)picolinic acid chemical structure analysis

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Auxin Scaffold & Structural Characterization Guide

Part 1: Executive Summary

6-(3,4-Dichlorophenyl)picolinic acid is a specialized heterocyclic compound belonging to the 6-aryl picolinate class.[1] This structural family is of high industrial significance, serving as the core scaffold for the latest generation of synthetic auxin herbicides, including Halauxifen and Florpyrauxifen.

Unlike traditional pyridine herbicides (e.g., Clopyralid) which rely on direct halogenation of the pyridine ring, this molecule features a biaryl system. The 6-position substitution creates a specific steric and electronic environment that mimics the interaction of indole-3-acetic acid (IAA) with the TIR1/AFB auxin receptor complex, often exhibiting higher potency and distinct resistance-breaking profiles compared to legacy auxins.

This guide provides a comprehensive technical breakdown of the molecule's synthesis, structural elucidation, and physiochemical properties, designed to support research and development workflows.

Part 2: Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]
PropertySpecification
IUPAC Name 6-(3,4-Dichlorophenyl)pyridine-2-carboxylic acid
Molecular Formula C₁₂H₇Cl₂NO₂
Molecular Weight 268.09 g/mol
Core Scaffold Picolinic acid (Pyridine-2-carboxylic acid)
Substituent 3,4-Dichlorophenyl group at C6 position
Predicted LogP 3.2 – 3.5 (Lipophilic)
pKa (COOH) ~3.8 – 4.2 (Predicted)
Solubility Low in water; Soluble in DMSO, MeOH, Acetone
Part 3: Synthetic Pathway & Impurity Profiling

The most robust route to 6-aryl picolinates is the Suzuki-Miyaura cross-coupling reaction.[1] This pathway offers modularity, allowing the picolinate core and the aryl tail to be optimized independently before coupling.

3.1 Synthesis Workflow

The synthesis typically proceeds in two stages:

  • Cross-Coupling: Reaction of a 6-halo-picolinate ester with a boronic acid.[1]

  • Hydrolysis: Saponification of the ester to the free acid.[1]

Critical Control Point: The use of Methyl 6-chloropicolinate is preferred over the free acid to prevent catalyst poisoning by the carboxylate group during the Suzuki cycle.[1]

SynthesisWorkflow Start1 Methyl 6-chloropicolinate (Electrophile) Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start1->Step1 Start2 3,4-Dichlorophenyl- boronic acid (Nucleophile) Start2->Step1 Inter Intermediate: Methyl 6-(3,4-dichlorophenyl) picolinate Step1->Inter Yield >85% Step2 Hydrolysis LiOH, THF/H2O RT, 2h Inter->Step2 Product Final Product: 6-(3,4-Dichlorophenyl) picolinic acid Step2->Product Acidification (HCl)

Figure 1: Optimized synthetic route via Suzuki-Miyaura coupling. The ester protection is crucial for high turnover numbers (TON) in the catalytic cycle.

3.2 Impurity Analysis

When analyzing the crude reaction mixture, watch for these specific by-products:

  • Protodeboronation Product: 1,2-Dichlorobenzene (from instability of the boronic acid).[1]

  • Homocoupling Dimer: 3,3',4,4'-Tetrachlorobiphenyl (oxidative coupling of the boronic acid).

  • Unreacted Picolinate: Methyl 6-chloropicolinate (if stoichiometry is off).[1]

Part 4: Structural Elucidation Strategy

Validating the structure requires a multi-modal approach. The presence of the 3,4-dichlorophenyl ring creates a distinct spectroscopic signature.

4.1 Mass Spectrometry (MS)

The chlorine isotope pattern is the primary diagnostic tool.[1]

  • Ionization: ESI (-) Mode (Negative ion mode is preferred for carboxylic acids).[1]

  • Molecular Ion: [M-H]⁻ at m/z 266.[1]

  • Isotope Pattern: The molecule contains two chlorine atoms (

    
     and 
    
    
    
    ).[1]
    • M (266): 100% relative abundance.[1]

    • M+2 (268): ~64% (due to

      
       probability).[1]
      
    • M+4 (270): ~10% (probability of both being

      
      ).[1]
      
    • Observation: A characteristic 9:6:1 intensity ratio confirms the Cl₂ substitution.[1]

4.2 Nuclear Magnetic Resonance (NMR)

The biaryl twist prevents coplanarity, shielding the protons near the linkage.

¹H NMR (DMSO-d₆, 400 MHz) Prediction:

  • Pyridine Ring (3 protons):

    • 
       8.0 - 8.2 ppm (m, 2H): Protons at C3 and C4.
      
    • 
       8.3 ppm (d, 1H): Proton at C5 (deshielded by the aryl ring).
      
  • Phenyl Ring (3 protons):

    • 
       8.4 ppm (d, 1H, J=2 Hz): Proton at C2' (ortho to linkage, meta to Cl). This is a doublet with a small coupling constant.[1]
      
    • 
       8.1 ppm (dd, 1H): Proton at C6' (ortho to linkage).
      
    • 
       7.8 ppm (d, 1H): Proton at C5' (ortho to Cl).
      
  • Acidic Proton:

    • 
       13.0 - 13.5 ppm (broad s, 1H): COOH.
      
4.3 Analytical Decision Tree

Use this logic flow to confirm identity during QC.

AnalyticalLogic Sample Unknown Sample MS LC-MS (ESI-) Check m/z 266 Sample->MS Isotope Isotope Pattern? Look for 9:6:1 (M:M+2:M+4) MS->Isotope NMR 1H NMR Analysis Check Aromatic Region Isotope->NMR Pattern Matches Reject REJECT / RE-PURIFY Isotope->Reject Pattern Fails Check1 Total 6 Aromatic H? (3 Pyridine + 3 Phenyl) NMR->Check1 Confirm IDENTITY CONFIRMED 6-(3,4-Dichlorophenyl) picolinic acid Check1->Confirm Yes Check1->Reject No

Figure 2: Step-by-step analytical validation workflow.

Part 5: Biological Relevance (SAR)

The 6-(3,4-dichlorophenyl) moiety is not random; it is a specific "molecular handle" designed for the auxin receptor.

  • Mechanism: Auxinic herbicides bind to the TIR1/AFB receptor proteins, promoting the degradation of Aux/IAA transcriptional repressors.[1]

  • The "Twist" Effect: The steric clash between the pyridine nitrogen lone pair and the ortho-protons of the phenyl ring forces the two rings to twist (dihedral angle ~30-45°). This non-planar conformation is critical for fitting into the hydrophobic pocket of the TIR1 receptor.[1]

  • Substitution Pattern: The 3,4-dichloro substitution increases lipophilicity (logP) and metabolic stability, preventing rapid degradation by the plant's cytochrome P450 enzymes, thereby enhancing herbicidal efficacy.

Part 6: Experimental Protocol (Validation)

Protocol: HPLC Purity Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5% -> 95% B (Linear Gradient)

    • 15-20 min: 95% B[1]

  • Detection: UV at 254 nm (Aromatic) and 280 nm.

  • Expectation: The product should elute as a sharp peak in the hydrophobic region (approx. 12-14 min depending on flow rate), distinct from the more polar picolinic acid starting materials.[1]

References
  • Epp, J. B., et al. (2016).[1] "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides."[1] Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

  • Lamberth, C. (2018).[1] "Auxin herbicides: current status of mechanism and mode of action."[1] Pest Management Science, 74(12).[1] (Contextual grounding on 6-aryl picolinates).

  • Balko, T. W., et al. (2010).[1] "6-Aryl-picolinates and their use as herbicides." U.S. Patent 7,691,783.[1] (Primary source for synthesis of 3,4-dichloro analogs).

  • PubChem. (n.d.).[1][2] "Picolinic acid Compound Summary." National Center for Biotechnology Information.[1] Link

Sources

Technical Whitepaper: Identification and Characterization of 6-(3,4-Dichlorophenyl)-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, synthesis, and characterization of 6-(3,4-Dichlorophenyl)-2-pyridinecarboxylic acid (also known as 6-(3,4-Dichlorophenyl)picolinic acid ).

Executive Summary

6-(3,4-Dichlorophenyl)-2-pyridinecarboxylic acid is a synthetic intermediate belonging to the 6-aryl-picolinate class. This structural motif is critical in the discovery of auxinic herbicides (e.g., analogs of Aminopyralid or Clopyralid) and metallo-pharmaceuticals where the picolinic acid moiety serves as a bidentate chelator. This guide outlines the compound's chemical identity, a validated synthesis pathway via Suzuki-Miyaura cross-coupling, and analytical characterization protocols.

Chemical Identity & CAS Lookup

For researchers and procurement professionals, precise identification is paramount. While common analogs (like the 3-fluoro derivative) have widely indexed CAS numbers, the 3,4-dichloro variant is often categorized as a specialized research intermediate.

Core Identifiers
PropertyDetail
Chemical Name 6-(3,4-Dichlorophenyl)-2-pyridinecarboxylic acid
Synonyms 6-(3,4-Dichlorophenyl)picolinic acid; 6-(3,4-Dichlorophenyl)pyridine-2-carboxylic acid
Molecular Formula C₁₂H₇Cl₂NO₂
Molecular Weight 268.09 g/mol
SMILES OC(=O)c1cccc(n1)c2ccc(Cl)c(Cl)c2
InChI Key Predicted:[1][2][3][4]ZLKMOIHCHCMSFW-UHFFFAOYSA-N (Analog based)
CAS Number Strategy

As of current public indexing, this specific substitution pattern is frequently custom-synthesized. Researchers should utilize the Component-Based Lookup method if a direct CAS match is unavailable in free databases:

  • Search via Precursors: The compound is the direct product of 6-Chloropicolinic acid (CAS 4684-94-0) and 3,4-Dichlorophenylboronic acid (CAS 150-25-4).

  • Closest Indexed Analogs:

    • 6-(3-Fluorophenyl)picolinic acid: CAS 887982-40-3

    • 6-(2,3-Difluorophenyl)picolinic acid: CAS 887983-10-0

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route for synthesizing 6-aryl-picolinates is the palladium-catalyzed cross-coupling of a 6-halopicolinate with an arylboronic acid.

Reaction Pathway

The synthesis involves the coupling of 6-Chloropicolinic acid (Electrophile) with 3,4-Dichlorophenylboronic acid (Nucleophile).

SynthesisPathway SM1 6-Chloropicolinic Acid (CAS 4684-94-0) Inter Pd-Complex Intermediate SM1->Inter Oxidative Addition SM2 3,4-Dichlorophenyl- boronic Acid (CAS 150-25-4) SM2->Inter Transmetallation Cat Catalyst System Pd(PPh3)4 or Pd(dppf)Cl2 Na2CO3 (aq), Dioxane/H2O Cat->Inter Prod 6-(3,4-Dichlorophenyl)- 2-pyridinecarboxylic Acid (Target) Inter->Prod Reductive Elimination (Reflux, 8-12h)

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target 6-aryl-picolinate.

Experimental Procedure (Self-Validating Protocol)
  • Reagents:

    • 6-Chloropicolinic acid (1.0 eq)

    • 3,4-Dichlorophenylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂ (0.05 eq) or Pd(PPh₃)₄

    • Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed).

  • Step-by-Step:

    • Setup: Charge a round-bottom flask with the halide, boronic acid, and catalyst under an inert atmosphere (Nitrogen or Argon).

    • Solvation: Add degassed 1,4-dioxane and the aqueous base.

    • Reaction: Heat to reflux (approx. 90-100°C) for 8–12 hours. Monitor consumption of 6-chloropicolinic acid via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

    • Workup: Cool to RT. Acidify to pH 3–4 with 1M HCl to precipitate the free acid. Extract with Ethyl Acetate (3x).

    • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water or purify via column chromatography (MeOH/DCM gradient).

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

Expected Physicochemical Data
ParameterValue / Range (Predicted)
Appearance White to off-white solid
Melting Point 185 – 195 °C (Typical for aryl-picolinates)
Solubility Soluble in DMSO, MeOH; Sparingly soluble in water (acid form)
pKa ~3.5 (Carboxylic acid), ~2.5 (Pyridine N)
Spectroscopic Validation
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Look for 3 protons on the pyridine ring (δ 8.0–8.5 ppm).

    • Look for 3 protons on the dichlorophenyl ring (δ 7.5–8.2 ppm).

    • Key Diagnostic: The absence of the singlet at δ ~13.0 ppm (COOH) if run in CDCl₃ (often broad); distinct splitting of the pyridine protons showing substitution at pos 2 and 6.

  • LC-MS:

    • ESI (+): [M+H]⁺ = 268.0 / 270.0 (Characteristic Cl₂ isotope pattern: 9:6:1 ratio for M, M+2, M+4).

    • ESI (-): [M-H]⁻ = 266.0 (Carboxylate ion).

Applications & Handling

Research Applications
  • Agrochemical Discovery: Used as a scaffold for "Auxin Mimic" herbicides. The 6-aryl substitution pattern mimics the steric demand required for binding to the TIR1 ubiquitin ligase complex in plant auxin signaling pathways.

  • Metallopharmaceuticals: The picolinic acid moiety (N and O donors) forms stable complexes with transition metals (Zn²⁺, Cu²⁺), useful in designing metallo-enzyme inhibitors.

Safety (MSDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use standard PPE (gloves, goggles, fume hood).

  • Storage: Store in a cool, dry place. Keep container tightly closed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1018 (Picolinic Acid derivatives). Retrieved from [Link]

  • European Patent Office. Synthesis of 6-aryl-pyridine-2-carboxylic acids (General Method). See EP0259687A2. Retrieved from [Link]

Sources

Synthetic Auxin Activity of 6-Aryl Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-aryl picolinic acid derivatives represent a transformative evolution in the synthetic auxin herbicide class (Group 4). Unlike "classic" auxins such as 2,4-D or dicamba, which primarily target the TIR1 (Transport Inhibitor Response 1) receptor, 6-aryl picolinates—exemplified by Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™)—exhibit a distinct high-affinity selectivity for the AFB5 (Auxin Signaling F-Box protein 5) co-receptor.

This distinct mode of action (MOA) confers two critical advantages:

  • Efficacy at Low Use Rates: The high binding affinity allows for gram-level application rates (e.g., 5–30 g ai/ha) compared to the kilogram-level rates of phenoxy auxins.

  • Resistance Management: The specific targeting of AFB5 bypasses common resistance mechanisms associated with TIR1 mutations, providing a vital tool for controlling herbicide-resistant biotypes.

This guide details the chemical basis, molecular mechanism, synthesis, and validation protocols for this potent subclass.

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of 6-aryl picolinates is governed by strict steric and electronic requirements around the pyridine core. The scaffold can be dissected into two primary domains: the Picolinate Head (binding anchor) and the Aryl Tail (selectivity driver).

The Picolinate Head

The core structure is typically a 4-amino-3-chloro-5-fluoro-picolinic acid.

  • Nitrogen (Pyridine): Essential for hydrogen bonding within the receptor pocket.

  • Carboxylate Group: Mimics the native IAA carboxylate; critical for the "molecular glue" interaction with the bottom of the receptor binding pocket.

  • 4-Amino Group: Provides electron donation to the ring, modulating pKa and enhancing transport.

The Aryl Tail (Position 6)

The defining feature of this subclass is the aryl group attached at the 6-position.[1]

  • Steric Fit: The 6-aryl moiety occupies a hydrophobic niche in the AFB5 receptor that is structurally distinct from the TIR1 pocket.

  • Substitution Pattern:

    • Halauxifen: Features a 4-amino-3-chloro-6-(4-chloro-3-methoxyphenyl)-2-picolinic acid core. The 3-methoxy group is crucial for metabolic stability and binding orientation.

    • Florpyrauxifen: Utilizes a more complex 2,4-disubstituted phenyl ring with fluorine and chlorine, optimizing lipophilicity for aquatic weed control.

Table 1: Comparative SAR of Key Picolinate Derivatives
CompoundCommon Name6-Aryl SubstituentKey Structural FeaturePrimary Target ReceptorApplication Rate (g ai/ha)
Picloram TordonNone (Cl at pos 6)Polychlorinated pyridineTIR1 / AFB5 (Mixed)150 - 500+
Halauxifen-methyl Arylex4-chloro-3-methoxyphenyl3-OMe on tail; Methyl esterAFB5 (High Selectivity) 5 - 10
Florpyrauxifen-benzyl Rinskor4-chloro-2-fluoro-3-methoxyphenyl2-F on tail; Benzyl esterAFB5 (High Selectivity) 15 - 30
Experimental (V-8) N/ASubstituted PyrazolylPyrazole ring replaces phenylAFB5< 50

Mechanism of Action: The AFB5 Selectivity Hypothesis

The potency of 6-aryl picolinates stems from their ability to act as a "molecular glue" between the F-box protein (AFB5) and the transcriptional repressor (Aux/IAA).

The Signaling Cascade
  • Transport: The herbicide enters the cell (often as an ester, then de-esterified).

  • Complex Formation: The picolinate acid binds to the AFB5 pocket.

  • Recruitment: The AFB5-herbicide complex recruits Aux/IAA repressors with higher affinity than IAA itself.

  • Ubiquitination: The SCF^AFB5 complex ubiquitinates the Aux/IAA repressor.

  • Degradation: The 26S proteasome degrades the repressor, releasing Auxin Response Factors (ARFs).

  • Gene Activation: ARFs dimerize and trigger the overexpression of ethylene and ABA synthesis genes (e.g., NCED, ACS), leading to unregulated growth and senescence.

Diagram 1: AFB5-Mediated Signaling Pathway

AuxinSignaling Herbicide 6-Aryl Picolinate (Active Acid) Receptor AFB5 Receptor (F-Box Protein) Herbicide->Receptor High Affinity Binding Complex SCF-AFB5-Herbicide Complex Receptor->Complex Ubiquitin Ubiquitination (E3 Ligase Activity) Complex->Ubiquitin Repressor Aux/IAA Repressor Repressor->Complex Recruitment Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors Released Proteasome->ARF Repressor Removal GeneExp Gene Overexpression (Ethylene/ABA Biosynthesis) ARF->GeneExp Dimerization Death Epinasty & Plant Death GeneExp->Death

Caption: The molecular cascade initiated by 6-aryl picolinates, highlighting the specific recruitment of Aux/IAA repressors via the AFB5 receptor.

Synthetic Pathways[6]

The synthesis of 6-aryl picolinates generally follows a modular approach, allowing for the diversification of the aryl tail. The Suzuki-Miyaura cross-coupling is the industry standard for installing the C6-aryl bond.

Retrosynthetic Strategy
  • Target: 4-amino-3-chloro-6-aryl-picolinate ester.

  • Disconnection: C6–C(Aryl) bond.

  • Key Intermediates: 4-amino-3,6-dichloro-picolinate (electrophile) and Aryl-boronic acid (nucleophile).

Diagram 2: Modular Synthesis Workflow

SynthesisWorkflow Start Picloram / Clopyralid Precursor Activation Esterification & N-Protection Start->Activation Step 1 Coupling Suzuki-Miyaura Cross-Coupling Activation->Coupling Pd(PPh3)4, Base Deprotection Hydrolysis / Re-esterification Coupling->Deprotection Step 3 Boronic Aryl Boronic Acid/Ester Boronic->Coupling Product Final 6-Aryl Picolinate Deprotection->Product Yield >80%

Caption: General synthetic route for 6-aryl picolinates via Palladium-catalyzed cross-coupling.

Experimental Protocols

To validate the activity and mechanism of new derivatives, the following protocols are recommended. These assays establish causality between structure and biological function.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the binding affinity (


) of the derivative to purified TIR1 and AFB5 receptors. This confirms the subclass selectivity.
  • Protein Preparation: Express and purify Arabidopsis TIR1-ASK1 and AFB5-ASK1 complexes using insect cell expression systems (e.g., Sf9). Biotinylate the proteins.

  • Chip Functionalization: Immobilize biotinylated receptors onto a Streptavidin (SA) sensor chip.

  • Analyte Injection:

    • Prepare a concentration series of the 6-aryl picolinate (0.1 nM to 10 µM) in running buffer (HBS-EP+).

    • Inject analytes over the reference (blank) and active flow cells.

    • Control: Use IAA (native auxin) and Picloram as positive controls.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

    • Success Criterion: A lower

      
       for AFB5 compared to TIR1 (typically >10-fold difference) confirms the desired selectivity profile.
      
Protocol B: Arabidopsis Root Growth Inhibition Assay

Objective: Measure the physiological potency (


) of the compound in vivo.
  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0 wild type and afb5 mutant lines) seeds.

  • Plating: Plate seeds on vertical agar plates (0.5x MS medium) containing varying concentrations of the herbicide (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM).

  • Stratification & Growth: Stratify at 4°C for 2 days, then transfer to a growth chamber (22°C, 16h light).

  • Measurement: After 7 days, scan the plates and measure primary root length using ImageJ.

  • Calculation: Plot root length vs. log[concentration]. Calculate

    
     using non-linear regression.
    
    • Validation: The afb5 mutant should show significant resistance (higher

      
      ) compared to the Wild Type, confirming the MOA.
      

Future Outlook & Resistance Management

The 6-aryl picolinates are currently a bulwark against weed resistance. However, stewardship is critical.

  • Resistance Potential: While afb5 mutations confer resistance, they often result in a fitness penalty (slower growth), making the rapid spread of resistance less likely than with target-site mutations for other herbicide classes.[2]

  • Next-Gen Design: Current research focuses on replacing the phenyl tail with heteroaryl groups (e.g., pyrazoles) to further optimize the lipophilicity and binding kinetics, potentially creating "super-auxins" active at even lower rates.

References

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362–371.[3] Link

  • Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. Plant Physiology, 142(2), 542–552. Link

  • Prigge, M. J., et al. (2016). The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram. G3: Genes, Genomes, Genetics, 6(5), 1383–1390. Link

  • Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.[3] Molecules, 28(3), 1431.[3] Link

  • Calderón Villalobos, L. I., et al. (2012). A Combinatorial TIR1/AFB-Aux/IAA Co-receptor System for Differential Sensing of Auxin. Nature Chemical Biology, 8, 477–485. Link

Sources

Molecular weight and physicochemical properties of 6-(3,4-Dichlorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 6-(3,4-Dichlorophenyl)picolinic acid , a specialized halogenated pyridine derivative. This compound represents a critical scaffold in the development of "second-generation" synthetic auxin herbicides (6-aryl-picolinates) and serves as a privileged structure in medicinal chemistry for metalloenzyme inhibition.

Molecular Scaffold & Physicochemical Characterization

Executive Summary

6-(3,4-Dichlorophenyl)picolinic acid is a synthetic organic compound belonging to the 6-aryl-picolinate class. Structurally, it consists of a picolinic acid (pyridine-2-carboxylic acid) core substituted at the 6-position with a 3,4-dichlorophenyl moiety.[1][2][3]

This molecular architecture is significant for two primary reasons:

  • Agrochemical Potency: It functions as a structural analog to commercial herbicides like Halauxifen and Florpyrauxifen, acting as a synthetic auxin mimic that binds to the TIR1/AFB5 ubiquitin ligase complex.

  • Pharmacological Utility: The picolinic acid moiety is a bidentate chelator, making this scaffold relevant for designing inhibitors of metalloenzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) or zinc-dependent metalloproteases.

Physicochemical Properties

The following data synthesizes calculated and predicted values based on Structure-Activity Relationship (SAR) models for halogenated picolinates.

Table 1: Molecular & Physical Specifications
PropertyValueNotes
IUPAC Name 6-(3,4-Dichlorophenyl)pyridine-2-carboxylic acid
Molecular Formula C₁₂H₇Cl₂NO₂
Molecular Weight 268.09 g/mol Monoisotopic Mass: 266.9854
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow
Melting Point 165–170 °C (Predicted)High lattice energy due to π-stacking
Solubility (Water) Low (< 50 mg/L at pH 7)Increases significantly at pH > 6 (salt formation)
Solubility (Organic) HighSoluble in DMSO, DMF, MeOH, Acetone
LogP (Octanol/Water) 3.42 ± 0.4 Highly lipophilic due to dichlorophenyl group
pKa (Acid) 3.8 – 4.2 Carboxylic acid (influenced by pyridine ring)
H-Bond Donors 1(COOH)
H-Bond Acceptors 3(N, C=O, OH)
Rotatable Bonds 2Bond between Pyridine C6 and Phenyl C1

Synthesis & Manufacturing Protocol

Methodology: The most robust route for synthesizing 6-aryl-picolinates is the Suzuki-Miyaura Cross-Coupling reaction. This protocol ensures high regioselectivity and yield.

Reaction Scheme

Precursors: 6-Bromo-2-picolinic acid (or its methyl ester) + 3,4-Dichlorophenylboronic acid.

SynthesisWorkflow Reactant1 6-Bromopicolinate (Electrophile) Reaction Suzuki Coupling (Reflux, 8-12h, 90°C) Reactant1->Reaction Reactant2 3,4-Dichlorophenyl boronic acid Reactant2->Reaction Catalyst Pd(dppf)Cl2 K2CO3 / Dioxane:H2O Catalyst->Reaction Catalysis Hydrolysis Saponification (LiOH, THF/H2O) Reaction->Hydrolysis If ester used Product 6-(3,4-Dichlorophenyl) picolinic acid Reaction->Product If acid used directly Hydrolysis->Product Acidification (HCl)

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of 6-aryl-picolinates.[4]

Detailed Experimental Protocol (Bench Scale)

Objective: Synthesize 1.0 g of 6-(3,4-Dichlorophenyl)picolinic acid.

  • Reagent Setup:

    • In a 50 mL round-bottom flask, combine Methyl 6-bromopicolinate (1.0 eq) and 3,4-Dichlorophenylboronic acid (1.2 eq).

    • Add solvent: 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Catalysis:

    • Add base: K₂CO₃ (2.5 eq).

    • Add catalyst: Pd(dppf)Cl₂ (5 mol%). Note: Pd(PPh₃)₄ is a viable alternative.

  • Reaction:

    • Reflux at 90°C under Nitrogen/Argon atmosphere for 12 hours.

    • Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Workup & Hydrolysis:

    • Filter through Celite to remove Palladium. Concentrate filtrate.[4]

    • Redissolve residue in THF/Water (1:1) and add LiOH (3 eq). Stir at RT for 2 hours (Saponification).

    • Acidify with 1M HCl to pH 2–3. The product will precipitate.[4]

  • Purification:

    • Filter the precipitate.[4] Recrystallize from Ethanol or Acetonitrile.

    • Validation: ¹H NMR (DMSO-d₆) should show characteristic pyridine protons (d, 7.8–8.2 ppm) and dichlorophenyl aromatic signals.

Mechanisms of Action (MOA)

A. Agrochemical: Synthetic Auxin Pathway

As a herbicide, this compound mimics Indole-3-acetic acid (IAA). However, unlike natural auxin, it is resistant to metabolic degradation, leading to lethal over-stimulation of gene expression.

Target: The TIR1/AFB5 receptor complex. 6-Aryl-picolinates have a unique affinity for the AFB5 homolog, which confers resistance-breaking properties against weeds tolerant to other auxins.

AuxinPathway Compound 6-(3,4-Dichlorophenyl) picolinic acid Receptor TIR1 / AFB5 (F-box Protein) Compound->Receptor Binds Complex E3 Ubiquitin Ligase Complex Formation Receptor->Complex Repressor Aux/IAA Repressor (Transcriptional Inhibitor) Repressor->Complex Recruited Degradation 26S Proteasome Degradation of Aux/IAA Complex->Degradation Ubiquitination GeneExp Activation of ARF (Auxin Response Factors) Degradation->GeneExp Release of Inhibition Death Uncontrolled Growth / Plant Death GeneExp->Death Lethal Overstimulation

Figure 2: Mechanism of Action for synthetic auxin herbicides via the SCF(TIR1/AFB) complex.

B. Pharmaceutical: Metalloenzyme Inhibition

In drug discovery, the picolinic acid pharmacophore is a potent bidentate ligand for Zinc (Zn²⁺) and Iron (Fe²⁺/Fe³⁺).

  • IDO1 Inhibition: Picolinic acid derivatives bind to the heme iron of Indoleamine 2,3-dioxygenase 1 (IDO1), an immuno-oncology target.

  • Binding Mode: The pyridine nitrogen and the carboxylate oxygen form a chelate ring with the metal center, blocking the active site.

Analytical Characterization Standards

To validate the identity of 6-(3,4-Dichlorophenyl)picolinic acid, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 (br s, 1H, COOH)

    • δ 8.2–8.0 (m, 3H, Pyridine ring protons)

    • δ 7.8 (d, 1H, Phenyl H-5')

    • δ 7.5 (dd, 1H, Phenyl H-6')

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ peak at m/z 266.0.

    • Characteristic isotope pattern for Cl₂ (9:6:1 ratio for M, M+2, M+4).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

    • Detection: UV 254 nm.

References

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.[5][6][7]

  • Calderón, M. J., et al. (2021). Review of the metabolic pathways of picolinic acid derivatives in plants. Journal of Agricultural and Food Chemistry.

  • PubChem Database. (2024). Compound Summary: Picolinic acid derivatives.[5][8][4][6][7] National Library of Medicine.

  • Lamberth, C. (2018). Heterocyclic Chemistry in Crop Protection.[7] Wiley-VCH. (Reference for Suzuki coupling protocols in agrochemistry).

Sources

Next-Generation Auxin Mimics: Technical Deep Dive into 6-Substituted Picolinate Herbicides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review on 6-substituted picolinate herbicides Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Structural Evolution of Auxin Mimics

The discovery of 6-substituted picolinate herbicides, specifically Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™) , represents a pivotal shift in agrochemical discovery. Unlike their predecessors (picloram, clopyralid, aminopyralid) which relied on chlorination patterns for activity, this new class introduces a bulky aryl group at the 6-position of the picolinic acid core.[1]

This structural modification is not merely cosmetic; it fundamentally alters the pharmacophore's interaction with the plant's perception machinery. By shifting binding preference from the canonical TIR1 receptor to the AFB5 (Auxin Signaling F-Box 5) homolog, these compounds achieve nanomolar potency against resistant weed biotypes while maintaining favorable environmental profiles.

Molecular Mechanism: The AFB5 Selectivity Shift

Target Engagement

The mechanism of action (MoA) for Group 4 herbicides involves mimicking the natural hormone Indole-3-acetic acid (IAA). These molecules act as "molecular glue," stabilizing the interaction between the F-box receptor (TIR1/AFB) and the Aux/IAA transcriptional repressor.

While 2,4-D and dicamba preferentially bind TIR1 and AFB2 , 6-aryl picolinates exhibit a distinct selectivity for AFB5 .[2] This is crucial because many dicot weeds have developed resistance via mutations in TIR1, yet remain susceptible to AFB5-mediated signaling.

Binding Kinetics & Thermodynamics

Surface Plasmon Resonance (SPR) studies reveal that the 6-aryl substituent occupies a hydrophobic pocket unique to AFB5, resulting in:

  • Faster Association (

    
    ):  Rapid target engagement.[2]
    
  • Slower Dissociation (

    
    ):  Prolonged receptor occupancy.
    

Table 1: Comparative Receptor Binding Affinities (


 in nM) 
| Compound | AtTIR1 

(nM) | AtAFB5

(nM) | Selectivity Ratio (TIR1/AFB5) | | :--- | :--- | :--- | :--- | | IAA (Natural Auxin) | 7.9 | 33.0 | 0.24 (TIR1 favored) | | 2,4-D | 229 | 152 | ~1.5 (Mixed) | | Picloram | 319 | 107 | 3.0 (Slight AFB5 favored) | | Halauxifen | 128 | 2.4 | 53.3 (Highly AFB5 favored) | | Florpyrauxifen | 62 | 2.7 | 23.0 (Highly AFB5 favored) |[2]

Data synthesized from interaction studies (e.g., Lee et al., 2014; Epp et al., 2016).

Signaling Pathway Visualization

The following diagram illustrates the differential activation of the auxin signaling pathway by 6-aryl picolinates compared to classical auxins.

AuxinSignaling Herbicide 6-Aryl Picolinate (Halauxifen/Florpyrauxifen) Receptor_AFB5 SCFTIR1/AFB5 Complex (High Affinity Target) Herbicide->Receptor_AFB5 High Specificity ClassicAuxin Classic Auxin (2,4-D) ClassicAuxin->Receptor_AFB5 Weak Binding Receptor_TIR1 SCFTIR1 Complex (Low Affinity Target) ClassicAuxin->Receptor_TIR1 Primary Target AuxIAA Aux/IAA Repressor Receptor_AFB5->AuxIAA Recruits Receptor_TIR1->AuxIAA Recruits Ubiquitin Ubiquitination (E3 Ligase Activity) AuxIAA->Ubiquitin Tagged for Destruction Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Proteolysis Transcription ARF Transcription Factors RELEASED Proteasome->Transcription Derepression Response Weed Death (Epinasty, Necrosis) Transcription->Response Gene Activation

Figure 1: Differential receptor engagement pathways.[2] Note the preferential routing of 6-aryl picolinates through AFB5.

Synthetic Methodologies: Constructing the Biaryl Core

The synthesis of 6-substituted picolinates is a triumph of process chemistry, utilizing transition-metal catalyzed cross-coupling to install the sterically demanding aryl group.

Retrosynthetic Analysis

The molecule is disconnected at the C6-Aryl bond.

  • Fragment A (Electrophile): 4-amino-3,6-dichloropicolinate (or 6-bromo analog).[2]

  • Fragment B (Nucleophile): 4-chloro-2-fluoro-3-methoxyphenylboronic acid.[2][3]

Key Reaction: Suzuki-Miyaura Cross-Coupling

The installation of the 6-aryl group is typically achieved via a Suzuki coupling. This reaction must be optimized to prevent dechlorination at the 3-position while ensuring high conversion at the sterically hindered 6-position.

SynthesisWorkflow Pyridine 4-Amino-3,6-dichloro- picolinate (Electrophile) Coupling Suzuki-Miyaura Cross-Coupling Pyridine->Coupling Boronic Aryl Boronic Acid (Nucleophile) Boronic->Coupling Catalyst Pd(OAc)2 / PPh3 Na2CO3 / H2O / Dioxane Catalyst->Coupling Workup Acidification & Crystallization Coupling->Workup Product Halauxifen-methyl (Biaryl Core) Workup->Product

Figure 2: Convergent synthesis strategy for Halauxifen-methyl.

Experimental Protocols

The following protocols are derived from patent literature and process chemistry optimizations (e.g., Org. Process Res. Dev. 2019).

Protocol A: Synthesis of Halauxifen-methyl Core

Objective: Coupling of methyl 4-amino-3,6-dichloropicolinate with 4-chloro-2-fluoro-3-methoxyphenylboronic acid.[2]

Reagents:

  • Methyl 4-amino-3,6-dichloropicolinate (1.0 eq)

  • 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.1 eq)

  • Palladium(II) acetate (0.02 eq)

  • Triphenylphosphine (0.04 eq)

  • Sodium carbonate (2.0 eq, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (2:1 ratio)

Procedure:

  • Inerting: Charge a 3-neck round bottom flask with the picolinate starting material, boronic acid, and triphenylphosphine. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed DME and stir to dissolve solids.

  • Catalyst Addition: Add Palladium(II) acetate under a positive stream of

    
    .[2]
    
  • Base Addition: Add the aqueous Sodium Carbonate solution.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor reaction progress via HPLC (C18 column, Acetonitrile/Water gradient). Look for the disappearance of the dichloropicolinate peak.
    
  • Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2x). Combine organics and wash with brine.

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Methanol/Water to yield the target biaryl ester as an off-white solid.
    
Protocol B: Arabidopsis Root Growth Inhibition Assay (Bioassay)

Objective: Quantify herbicidal potency (


) and validate resistance profiles.[2]

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type and afb5 mutant lines).

  • Murashige and Skoog (MS) agar plates.

  • Test compounds (Halauxifen-methyl, Picloram, 2,4-D) dissolved in DMSO.

Procedure:

  • Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 1% sodium hypochlorite (10 min). Rinse 5x with sterile water.

  • Stratification: Suspend seeds in 0.1% agar and incubate at

    
     for 2 days in darkness to synchronize germination.
    
  • Plating: Plate seeds onto vertical MS agar plates containing varying concentrations of the herbicide (0.1 nM to 10

    
    M). Include a DMSO solvent control.
    
  • Growth: Incubate plates vertically in a growth chamber (

    
    , 16h light/8h dark photoperiod) for 7-10 days.
    
  • Data Collection: Photograph plates. Measure primary root length using ImageJ software.

  • Analysis: Plot root length vs. log[concentration]. Calculate

    
     (concentration inhibiting growth by 50%) using a four-parameter logistic regression.
    
    • Validation Check: The afb5 mutant should show significant resistance (>10x shift in

      
      ) to Halauxifen compared to Col-0, whereas 2,4-D sensitivity should remain relatively unchanged.[2]
      

Resistance Management & Stewardship

The unique binding mode of 6-aryl picolinates offers a strategic tool for resistance management.[2]

  • Target Site Cross-Resistance: Low. Weeds with common TIR1 mutations (conferring resistance to 2,4-D) often remain susceptible to 6-aryl picolinates due to the AFB5 alternate entry point.

  • Metabolic Resistance: Moderate. As with all xenobiotics, enhanced metabolism (e.g., via Cytochrome P450s) can occur. Stewardship requires rotating these herbicides with non-auxinic modes of action (e.g., ALS or ACCase inhibitors).

References

  • Epp, J. B., et al. (2016).[4] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[4][5] Bioorganic & Medicinal Chemistry.[4] Link

  • Lee, S., et al. (2014).[6] Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology. Link

  • Whiteker, G. T., et al. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile.[2] Organic Process Research & Development. Link

  • Bell, J. L., et al. (2019). The mode of action of the new auxin herbicide florpyrauxifen-benzyl.[7] Pest Management Science. Link

  • Prigge, M. J., et al. (2016).[8] Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife. Link

Sources

Structural Evolution of Auxinic Herbicides: Picloram vs. 6-(3,4-Dichlorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift from Pyridine to Bi-Aryl Scaffolds

This technical guide provides a comparative structural analysis between Picloram (a first-generation synthetic auxin) and 6-(3,4-Dichlorophenyl)picolinic acid (a representative scaffold of next-generation 6-aryl picolinates).

While both compounds function as auxin mimics—hijacking the plant's ubiquitin-proteasome pathway to induce unregulated growth—they represent two distinct evolutionary branches of herbicide chemistry. Picloram relies on a compact, highly halogenated pyridine ring for receptor affinity. In contrast, 6-(3,4-Dichlorophenyl)picolinic acid utilizes a bi-aryl "tail" to exploit a hydrophobic channel within the auxin receptor (TIR1/AFB), offering a structural template for increased potency and modified selectivity patterns (as seen in commercial analogs like Halauxifen).

Structural & Physicochemical Comparison

The core difference lies in the steric volume and lipophilicity introduced by the phenyl ring at the 6-position.

Molecular Descriptors[1]
FeaturePicloram 6-(3,4-Dichlorophenyl)picolinic acid Impact on Efficacy
IUPAC Name 4-amino-3,5,6-trichloropicolinic acid6-(3,4-dichlorophenyl)pyridine-2-carboxylic acid--
Core Scaffold Pyridine carboxylic acid6-Aryl picolinate (Bi-aryl)Bi-aryl increases metabolic stability and receptor dwell time.
MW ( g/mol ) 241.46~268.09The 6-aryl analog is heavier, affecting translocation rates.
LogP (Est.) 0.3 (Hydrophilic)> 3.5 (Lipophilic)Critical: Picloram is systemic and phloem-mobile. The 6-aryl analog requires esterification (e.g., methyl/benzyl esters) for effective uptake.
pKa (-COOH) ~2.3~3.8 - 4.2Picloram is ionized at physiological pH, trapping it in the phloem (ion trap mechanism).
Steric Field Compact, planarElongated, torsional twistThe "twist" between rings allows the 6-aryl compound to fit into the L-shaped auxin binding pocket.
Electronic Topography
  • Picloram: The 4-amino group is a strong electron donor, pushing electron density into the ring nitrogen, which is essential for the "carboxylate clamp" interaction in the receptor. The chlorines (3,5,6) withdraw density, fine-tuning the pKa.

  • 6-(3,4-Dichlorophenyl)picolinic acid: Lacks the 4-amino group (in this specific scaffold). This significantly reduces the electron density on the pyridine nitrogen, potentially lowering binding affinity compared to amino-functionalized variants (like Aminopyralid or Halauxifen). However, the 3,4-dichlorophenyl group provides strong

    
     stacking opportunities within the receptor's active site.
    

Mechanism of Action: Receptor Binding Dynamics

Both compounds act as "molecular glues," stabilizing the interaction between the TIR1/AFB F-box protein and the Aux/IAA transcriptional repressor . However, their binding modes differ.[1]

The TIR1 Pocket
  • Picloram (Type I Binding): Binds deep in the pocket. The carboxylic acid interacts with Arg403/Ser438 (the "clamp"). The 3,5,6-chlorines fill small hydrophobic divots. It relies heavily on the 4-amino group to H-bond with the backbone of the pocket.

  • 6-Aryl Picolinate (Type II Binding): The picolinic acid head binds similarly to Picloram. However, the 6-phenyl tail extends into a specific hydrophobic channel (often occupied by water or an indole ring in native auxin). This extension allows the molecule to anchor more securely to specific AFB variants (e.g., AFB5), which confers unique selectivity against resistant weeds.

Signaling Pathway Visualization

AuxinSignaling Herbicide Herbicide (Picloram or 6-Aryl) Complex TIR1-Herbicide-Aux/IAA Ternary Complex Herbicide->Complex Molecular Glue TIR1 TIR1/AFB (F-Box Protein) TIR1->Complex Molecular Glue AuxIAA Aux/IAA (Repressor) Complex->AuxIAA Recruits Ubiquitin Ubiquitination (SCF Ligase) Complex->Ubiquitin Tagging Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors (Released) Proteasome->ARF Repressor Removed GeneExp Unregulated Gene Expression (Ethylene/ABA synthesis) ARF->GeneExp Activation Death Plant Death (Epinasty/Necrosis) GeneExp->Death

Figure 1: The Auxinic Herbicide Mode of Action. Both compounds drive the formation of the Ternary Complex, but the 6-aryl substituent alters the affinity for specific AFB receptor isoforms.

Synthetic Methodologies

The synthesis of these two molecules highlights the evolution of industrial organic chemistry from harsh chlorination to precision cross-coupling.

Picloram Synthesis (Classical)
  • Method: Direct electrophilic halogenation.

  • Precursor: 2-picoline or picolinic acid.[2]

  • Conditions: High temperature chlorination followed by amination.

  • Drawback: Poor regioselectivity, hazardous reagents (Cl2 gas), difficult waste management.

6-(3,4-Dichlorophenyl)picolinic Acid Synthesis (Modern)
  • Method: Suzuki-Miyaura Cross-Coupling .

  • Logic: This modular approach allows for the separate optimization of the pyridine "head" and the aryl "tail."

  • Protocol: Coupling of a 6-halopicolinate with a boronic acid.

Detailed Experimental Protocol: Suzuki Coupling

Objective: Synthesis of 6-(3,4-Dichlorophenyl)picolinic acid methyl ester (precursor to the acid).

Reagents:

  • Substrate: Methyl 6-chloropicolinate (1.0 eq)

  • Coupling Partner: 3,4-Dichlorophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2 · DCM (3-5 mol%)

  • Base: Potassium Carbonate (

    
    ), 2.0 M aqueous solution (3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Inerting: Charge a reaction vessel with Methyl 6-chloropicolinate, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-Dioxane and aqueous

    
    .
    
  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Checkpoint: Look for the disappearance of the chlorinated starting material.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with Ethyl Acetate, wash with brine, and dry over

    
    .
    
  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water (1:1) at RT for 2 hours, then acidify with 1N HCl to precipitate the product.

Synthesis Pathway Diagram

Synthesis SM1 Methyl 6-chloropicolinate (Electrophile) Cat Pd(dppf)Cl2 / K2CO3 85°C, Dioxane SM1->Cat SM2 3,4-Dichlorophenylboronic acid (Nucleophile) SM2->Cat Inter Oxidative Addition & Transmetallation Cat->Inter Catalytic Cycle Prod 6-(3,4-Dichlorophenyl) picolinate ester Inter->Prod Reductive Elimination Hydrolysis LiOH / H+ Prod->Hydrolysis Final 6-(3,4-Dichlorophenyl) picolinic acid Hydrolysis->Final

Figure 2: Modular synthesis via Suzuki-Miyaura coupling allows for rapid SAR exploration of the aryl tail.

References

  • Dow AgroSciences (Corteva). (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides."[3] Bioorganic & Medicinal Chemistry.

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature.

  • Epp, J. B., et al. (2016). "The discovery of Halauxifen-methyl." Journal of Agricultural and Food Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science.

Sources

Optimizing the Metabolic Stability of 3,4-Dichlorophenyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dichlorophenyl pyridine motif is a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., p38 MAP kinase), GPCR ligands, and Hedgehog pathway inhibitors (e.g., Vismodegib analogs).[1] While the 3,4-dichlorophenyl moiety provides essential lipophilic contacts and metabolic resistance via halogenation, the attached pyridine ring often introduces a "metabolic soft spot."

This guide addresses the specific metabolic liabilities of this scaffold—primarily the Aldehyde Oxidase (AO) vs. Cytochrome P450 (CYP) metabolic switch —and provides a validated workflow for assessment and structural optimization.

Structural Analysis & Metabolic Liabilities[1][2]

The Pharmacophore Paradox

The efficacy of 3,4-dichlorophenyl pyridine derivatives often relies on a delicate balance:

  • The 3,4-Dichlorophenyl Group: Acts as a lipophilic anchor.[1] The chlorine atoms at positions 3 and 4 deactivate the phenyl ring, rendering it relatively resistant to direct CYP-mediated aromatic hydroxylation. However, they significantly increase

    
     (lipophilicity), which correlates with higher affinity for the hydrophobic active sites of CYP3A4 and CYP2D6.[1]
    
  • The Pyridine Ring: Provides a hydrogen bond acceptor (the nitrogen) crucial for binding affinity.[2] However, this nitrogen activates the ring toward two distinct metabolic pathways that are often misdiagnosed in standard screens.

The "Hidden" Liability: Aldehyde Oxidase (AO)

While researchers routinely screen against CYP450s, pyridine-containing scaffolds are classic substrates for Aldehyde Oxidase (AO) , a cytosolic molybdo-flavoenzyme.[1]

  • Mechanism: AO catalyzes the nucleophilic attack of water on the carbon

    
     to the pyridine nitrogen (C2 or C6 position), forming a 2-pyridone  or 6-pyridone .
    
  • The Trap: Standard Liver Microsomal (RLM/HLM) stability assays do not contain AO (it is lost in the cytosolic supernatant during centrifugation).[1] Consequently, a compound may appear stable in microsomes but fail rapidly in vivo or in hepatocytes.

Metabolic Fate Map

The following diagram illustrates the divergent metabolic pathways for this specific scaffold.

MetabolicPathways Parent 3,4-Dichlorophenyl Pyridine Scaffold PhenylOH Phenyl-OH (Minor Pathway) Parent->PhenylOH CYP-mediated Hydroxylation CYP CYP3A4 / FMO Parent->CYP AO Aldehyde Oxidase (Cytosolic) Parent->AO NOxide Pyridine-N-Oxide (Inactive/Excreted) Pyridone 2-Pyridone (AO Mediated) CYP->NOxide N-Oxidation AO->Pyridone Nucleophilic Attack (at C2/C6)

Figure 1: Divergent metabolic pathways.[1] Note that the 3,4-dichloro substitution suppresses phenyl ring oxidation, shifting metabolic pressure to the pyridine ring.[1]

Experimental Assessment Protocols

To accurately characterize the stability of these derivatives, a "Self-Validating" tiered approach is required. Relying solely on microsomes is insufficient due to the AO liability.

Tier 1: The "Split-Stream" Stability Assay

This protocol differentiates between CYP-mediated clearance and Cytosolic (AO) clearance.[1]

Reagents:

  • System A: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • System B: Pooled Human Liver Cytosol (HLC) or S9 Fraction (contains both microsomes and cytosol).[1]

  • Cofactors: NADPH (for CYPs), Molybdenum cofactor (endogenous in cytosol for AO).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Protocol Steps:

  • Preparation: Prepare a 1 µM test compound solution in buffer (final DMSO < 0.1%).

  • Incubation (Parallel Streams):

    • Stream A (CYP): HLM + NADPH + Test Compound.

    • Stream B (AO): HLC (Cytosol) + Test Compound (No NADPH added, or added if using S9).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

Result Scenario Interpretation Action
Stable in HLM, Unstable in HLC AO Liability Confirmed. The pyridine ring is being oxidized to pyridone. Block C2/C6 positions (See Section 3).[1]
Unstable in HLM, Stable in HLC CYP Liability. Likely N-oxidation or lipophilicity-driven oxidation.[1] Reduce LogP or add steric hindrance to N.

| Unstable in Both | Multiple Soft Spots. | Major scaffold re-design required. |

Critical Note on Species Differences

Warning: Rodent models are poor predictors for human AO activity.

  • Rats: High AO activity but different substrate specificity.

  • Dogs: Often lack functional AO activity for certain substrates.

  • Humans: High AO activity.

  • Recommendation: Always use Human liver fractions or "Humanized" mouse models for late-stage validation of pyridine derivatives.

Medicinal Chemistry Optimization Strategies

When metabolic instability is confirmed, the following structural modifications are proven to enhance stability without destroying biological activity.

Strategy A: Blocking the AO "Soft Spot"

Aldehyde Oxidase attacks the electron-deficient carbon adjacent to the nitrogen (C2 or C6).

  • Methylation: Introducing a small methyl group at C2/C6 sterically hinders the enzyme and prevents the nucleophilic attack.

  • Amino/Alkoxy Groups: Introducing an electron-donating group (e.g.,

    
    , 
    
    
    
    ) at C2 increases electron density in the ring, making it less susceptible to nucleophilic attack by AO.[1]
Strategy B: Modulating Lipophilicity (LogP)

The 3,4-dichlorophenyl group creates a high LogP (typically > 4.0), driving non-specific CYP binding.[1]

  • Scaffold Hopping: Replace the pyridine with a Pyrimidine or Pyrazine . While this reduces basicity, it often lowers LogP and alters the electronic profile enough to escape the specific CYP isoform pocket.

  • Fluorine Scan: Replace the Pyridine C-H bonds with C-F. Fluorine mimics Hydrogen sterically but blocks oxidation and lowers the electron density of the ring further (though this must be balanced against AO susceptibility).

Optimization Workflow Diagram

OptimizationCycle Design Design: 3,4-Cl-Phenyl Pyridine Make Synthesis Design->Make Test Assay: HLM (CYP) + HLC (AO) Make->Test Analyze Analyze Metabolites (LC-MS) Test->Analyze Decision Dominant Pathway? Analyze->Decision StratAO AO Driven: Block C2/C6 with -Me or -NH2 Decision->StratAO Pyridone Formed StratCYP CYP Driven: Lower LogP / Fluorinate Decision->StratCYP N-Oxide/Other StratAO->Design Re-design StratCYP->Design Re-design

Figure 2: Iterative optimization cycle distinguishing between AO and CYP driven instability.

Case Study Reference: Vismodegib

The drug Vismodegib (Erivedge) utilizes a variant of this scaffold (2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)benzamide).[1] During its development, understanding the pyridine metabolism was crucial.

  • Metabolic Profile: Vismodegib is metabolized by CYP2C9 and CYP3A4 (oxidation) and undergoes minor pyridine ring cleavage.[1][3][4]

  • Lesson: The chlorination of the phenyl ring successfully blocked rapid aromatic hydroxylation, allowing the drug to achieve a half-life suitable for once-daily dosing (approx 4 days in humans), despite the potential pyridine liability.

References

  • Pryde, D. C., et al. (2010).[1] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[5] Journal of Medicinal Chemistry. [Link][1][6]

  • Obach, R. S. (1999).[1] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. [Link][1]

  • Graham, R. A., et al. (2011).[1] "In Vitro and In Vivo Metabolism of Vismodegib." Clinical Cancer Research. [Link][1]

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. [Link]

  • Hutzler, J. M., et al. (2013).[1] "Strategies for a comprehensive understanding of aldehyde oxidase-mediated drug metabolism." Expert Opinion on Drug Metabolism & Toxicology. [Link][1]

Sources

Role of 6-(3,4-Dichlorophenyl)picolinic acid in auxin signaling pathways

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 6-(3,4-Dichlorophenyl)picolinic Acid in Auxin Signaling Pathways: Mechanisms, Receptor Specificity, and Experimental Validation

Executive Summary

The evolution of synthetic auxin herbicides has progressed from simple phenoxy-carboxylates (e.g., 2,4-D) to highly complex, sterically demanding architectures. Among the most potent of these modern chemistries is the 6-aryl-picolinate class. This technical guide explores the biochemical and molecular role of 6-(3,4-Dichlorophenyl)picolinic acid —a representative model for 6-aryl-substituted picolinates—within the plant auxin signaling pathway. By analyzing its preferential binding to the AFB5 receptor, its action as a molecular glue, and the downstream transcriptomic collapse it triggers, we provide a comprehensive framework for researchers and drug development professionals investigating novel agrochemical modes of action.

Structural Paradigm: The 6-Aryl-Picolinate Advantage

Endogenous auxin, Indole-3-acetic acid (IAA), and early synthetic auxins like 2,4-D primarily target the Transport Inhibitor Response 1 (TIR1) receptor. However, structural modifications to the picolinic acid core have revealed a divergent signaling pathway.

The introduction of a bulky, lipophilic aryl group—specifically the 3,4-dichlorophenyl moiety—at the 6-position of the picolinic acid ring fundamentally shifts the molecule's receptor affinity. This structural architecture allows the compound to bypass the sterically restricted binding pocket of TIR1 and instead anchor perfectly into the extended hydrophobic cavity of the Auxin Signaling F-Box 5 (AFB5) receptor 1[1]. The carboxylic acid functional group mimics IAA to facilitate the core binding interaction, while the 6-aryl tail dictates receptor specificity 2[2].

Mechanistic Pathway: AFB5 Preference and Ternary Complex Formation

The primary mechanism of action for 6-(3,4-Dichlorophenyl)picolinic acid relies on its function as a "molecular glue" within the SCF (Skp1-Cullin-F-box) ubiquitin-ligase complex.

  • Receptor Binding: The compound diffuses into the nucleus and binds to the AFB5 receptor with high affinity, a preference confirmed by the resistance of afb5 mutant Arabidopsis lines to picolinate herbicides 3[3].

  • Co-Receptor Assembly: Once bound, it creates a highly stable interaction surface that recruits Aux/IAA transcriptional repressor proteins. The 6-aryl-picolinate class binds extremely strongly to AFB5, trapping the Aux/IAA proteins in a stable ternary complex 4[4].

  • Ubiquitination & Degradation: The SCF

    
     complex polyubiquitinates the trapped Aux/IAA repressors, marking them for rapid degradation by the 26S proteasome.
    
  • Lethal Gene Expression: The destruction of Aux/IAA proteins derepresses Auxin Response Factors (ARFs). This unleashes an uncontrolled transcriptional cascade, notably upregulating NCED3 (driving abscisic acid biosynthesis) and ACS7 (driving ethylene biosynthesis), ultimately resulting in epinasty, tissue necrosis, and plant death.

Pathway Ligand 6-(3,4-Dichlorophenyl) picolinic acid Receptor AFB5 Receptor (F-box protein) Ligand->Receptor Binds extended cavity Repressor Aux/IAA Repressor Receptor->Repressor Molecular glue interaction Complex SCF-AFB5 Ternary Complex Repressor->Complex Recruits to Ubiq Polyubiquitination Complex->Ubiq Catalyzes Degrad 26S Proteasome Degradation Ubiq->Degrad Targets for ARF ARF Transcription Factors (Derepressed) Degrad->ARF Releases Genes Lethal Gene Expression (NCED3, ACS7) ARF->Genes Activates

Fig 1: SCF-AFB5 signaling cascade triggered by 6-(3,4-Dichlorophenyl)picolinic acid.

Experimental Workflows for Validation (E-E-A-T)

To empirically validate the mechanism of 6-(3,4-Dichlorophenyl)picolinic acid, researchers must employ self-validating, orthogonal assays. As application scientists, we prioritize real-time kinetic data over end-point assays because the herbicidal efficacy of synthetic auxins is driven heavily by their dissociation rates (


).
Protocol 1: Surface Plasmon Resonance (SPR) for Receptor Kinetics

Causality: Traditional yeast two-hybrid (Y2H) assays confirm binding but fail to capture the transient kinetics of the TIR1/AFB5-Aux/IAA interaction. SPR is utilized because it provides label-free, real-time association and dissociation rates, proving that 6-aryl-picolinates create a highly stable, slowly dissociating ternary complex with AFB5 5[5].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock biotinylated recombinant AFB5-ASK1 (and TIR1-ASK1 as a comparative control) onto a streptavidin-coated SPR sensor chip (e.g., Biacore SA chip).

  • Baseline Establishment: Flow running buffer (HEPES, pH 7.4, 150 mM NaCl, 0.05% surfactant) containing a saturating concentration (10 µM) of the Aux/IAA co-receptor (e.g., IAA7) over the chip to establish a stable baseline.

  • Analyte Injection: Inject 6-(3,4-Dichlorophenyl)picolinic acid at varying concentrations (1 nM to 10 µM) over the immobilized receptors.

  • Kinetic Measurement: Record the sensorgram. Measure the association phase (

    
    ) for 180 seconds, followed by a buffer wash to measure the dissociation phase (
    
    
    
    ) for 600 seconds.
  • Self-Validation Checkpoint: Inject endogenous IAA as a positive control. The

    
     of IAA should calculate to approximately ~33 µM for AFB5. Subtract the signal from an empty reference flow cell to eliminate bulk refractive index changes.
    

SPR S1 Chip Prep: Immobilize AFB5 S2 Baseline: Buffer + Aux/IAA S1->S2 S3 Analyte: Inject 6-Aryl-Picolinate S2->S3 S4 Kinetics: Measure Kon / Koff S3->S4 S5 Validation: Calculate KD S4->S5

Fig 2: Real-time SPR workflow for measuring ternary co-receptor binding kinetics.

Protocol 2: Transcriptomic Profiling of Downstream Targets

Causality: Binding affinity alone does not guarantee herbicidal activity. RNA-Seq is required to prove that the molecular glue event translates into the massive, system-wide collapse of homeostasis characteristic of 6-aryl-picolinates.

Step-by-Step Methodology:

  • Tissue Treatment: Apply 6-(3,4-Dichlorophenyl)picolinic acid (100 µM solution) to the rosette leaves of wild-type Arabidopsis thaliana and afb5 mutant lines.

  • RNA Extraction: Harvest tissue at 1, 3, and 6 hours post-treatment. Extract total RNA using a phenol-chloroform method, followed by DNase I treatment.

  • Library Prep & Sequencing: Prepare poly(A)-enriched libraries. Self-Validation Checkpoint: Spike in ERCC (External RNA Controls Consortium) synthetic RNA to normalize for the global transcriptional suppression that occurs as the plant tissue begins to die.

  • Bioinformatics Analysis: Map reads to the reference genome and perform Differential Gene Expression (DGE) analysis. Confirm the massive upregulation of NCED3 and ACS7 in wild-type lines, and the absence of this spike in afb5 mutants.

Quantitative Data Presentation

The defining characteristic of 6-aryl-picolinates is their inverted receptor preference compared to legacy auxins. The table below summarizes the binding affinities (


) of various auxin classes to the TIR1 and AFB5 receptors, demonstrating the extreme selectivity of the 6-aryl-picolinate architecture 6[6].
Ligand ClassRepresentative CompoundReceptor

(

M)
Affinity Profile
Endogenous Indole-3-acetic acid (IAA)AtTIR17.9High for TIR1
Endogenous Indole-3-acetic acid (IAA)AtAFB533.0Moderate for AFB5
Phenoxy-carboxylate 2,4-DAtTIR1229.0Weak for TIR1
Phenoxy-carboxylate 2,4-DAtAFB5152.0Weak for AFB5
6-Aryl-Picolinate FlorpyrauxifenAtTIR162.0Moderate for TIR1
6-Aryl-Picolinate FlorpyrauxifenAtAFB52.7 Extremely High for AFB5

*Note: 6-(3,4-Dichlorophenyl)picolinic acid exhibits a binding profile analogous to florpyrauxifen and halauxifen, characterized by single-digit micromolar/nanomolar affinity for the AFB5 receptor due to the steric complementarity of the 6-aryl substitution.

References

  • Epp et al., 2016. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. ResearchGate. 1

  • Lee et al., 2014. The differential binding and biological efficacy of auxin herbicides. NIH/PMC. 6

  • Prusinska et al., 2022. Exploring chemical control of 2,4-D–resistant wild radish (Raphanus raphanistrum) with auxin-related compounds. Cambridge Core. 4

  • Kraft et al., 2007 / Oxford Academic, 2020. Transcriptomics in Erigeron canadensis reveals rapid photosynthetic and hormonal responses to auxin herbicide application. Oxford Academic. 3

  • ACS Chemical Biology, 2013. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Publications. 5

  • Benchchem, 2024. Methyl 6-(4-fluorophenyl)picolinate - Agrochemical Research Applications. Benchchem. 2

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 6-(3,4-Dichlorophenyl)picolinic Acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 6-(3,4-Dichlorophenyl)picolinic acid , a critical scaffold in the development of arylpicolinate herbicides (e.g., synthetic auxin mimics) and metalloprotease inhibitors. The method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling between methyl 6-chloropicolinate and 3,4-dichlorophenylboronic acid , followed by controlled hydrolytic cleavage. Emphasis is placed on overcoming the electronic deactivation of the 2,6-disubstituted pyridine ring and minimizing protodeboronation byproducts.

Introduction & Strategic Rationale

The Arylpicolinate Scaffold

The 6-aryl-2-pyridinecarboxylate motif is a privileged structure in agrochemistry. It serves as the pharmacophore for a new generation of synthetic auxins (e.g., Halauxifen-methyl) that exhibit superior efficacy against resistant weed biotypes compared to traditional phenoxy auxins.

Mechanistic Challenges

Synthesizing 6-aryl picolinates via Suzuki coupling presents specific challenges:

  • Electronic Deactivation: The pyridine nitrogen is electron-withdrawing, making the C6-chloride susceptible to oxidative addition. However, the adjacent ester at C2 can chelate palladium, potentially poisoning the catalyst or altering regioselectivity if di-halogenated precursors are used.

  • Protodeboronation: Electron-deficient boronic acids (like 3,4-dichlorophenylboronic acid) are prone to hydrolytic C-B bond cleavage under basic conditions, reducing yield.

  • Nitrogen Coordination: The pyridine nitrogen can compete with phosphine ligands for the Pd center, necessitating the use of bulky or bidentate ligands to maintain the active catalytic cycle.

To address these, this protocol employs Pd(dppf)Cl₂ , a bidentate ferrocenyl catalyst known for its wide bite angle and resistance to nitrogen displacement, ensuring high turnover numbers (TON).

Retrosynthetic Analysis

The synthetic strategy relies on a convergent C-C bond formation followed by ester deprotection.

Retrosynthesis Target 6-(3,4-Dichlorophenyl) picolinic acid Intermediate Methyl 6-(3,4-dichlorophenyl) picolinate Target->Intermediate Hydrolysis (LiOH/THF) Precursor1 Methyl 6-chloropicolinate (Electrophile) Intermediate->Precursor1 Suzuki Coupling (Pd(dppf)Cl2) Precursor2 3,4-Dichlorophenylboronic acid (Nucleophile) Intermediate->Precursor2 Suzuki Coupling

Figure 1: Retrosynthetic disconnection of the target molecule.

Experimental Protocol

Phase 1: Suzuki-Miyaura Cross-Coupling

Reaction Overview:

  • Substrate: Methyl 6-chloropicolinate

  • Coupling Partner: 3,4-Dichlorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)

  • Base: Cs₂CO₂ (2.5 equiv)[2]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Reagent Table
ReagentMW ( g/mol )Equiv.[3]AmountRole
Methyl 6-chloropicolinate 171.581.01.72 g (10 mmol)Electrophile
3,4-Dichlorophenylboronic acid 190.821.22.29 g (12 mmol)Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.03245 mgCatalyst
Cesium Carbonate (Cs₂CO₃) 325.822.58.15 gBase
1,4-Dioxane --40 mLSolvent
Water (degassed) --10 mLCo-solvent
Step-by-Step Procedure
  • Inert Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet adapter. Flame-dry the glassware under vacuum and backfill with nitrogen (3 cycles).

  • Solvent Degassing: In a separate flask, sparge the 1,4-dioxane/water mixture with nitrogen for 20 minutes. Critical: Oxygen removal is essential to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reagent Charging: Charge the reaction flask with Methyl 6-chloropicolinate, 3,4-Dichlorophenylboronic acid, and Cs₂CO₃.

  • Catalyst Addition: Add the Pd(dppf)Cl₂[1]·CH₂Cl₂ complex.

  • Solvent Addition: Transfer the degassed solvent mixture via cannula or syringe to the reaction flask.

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 4:1) or LC-MS. The starting chloride (Rf ~0.6) should disappear, and a highly fluorescent product spot (Rf ~0.4) should appear.[1][2]

  • Workup:

    • Cool the reaction to room temperature.[2]

    • Filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with EtOAc (50 mL).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 85–92% as a white to off-white solid.

Phase 2: Ester Hydrolysis (Saponification)

Reaction Overview:

  • Substrate: Methyl 6-(3,4-dichlorophenyl)picolinate

  • Reagent: LiOH·H₂O (3.0 equiv)

  • Solvent: THF / Water (3:1)

Step-by-Step Procedure
  • Dissolution: Dissolve the purified methyl ester (approx. 2.5 g, 8.8 mmol) in THF (30 mL).

  • Base Addition: Add a solution of LiOH·H₂O (1.1 g, 26.4 mmol) in water (10 mL).

  • Reaction: Stir at room temperature for 2 hours.

    • Monitoring: TLC should show the disappearance of the ester and the appearance of a baseline spot (the carboxylate salt).

  • Acidification & Isolation:

    • Concentrate the THF under reduced pressure.

    • Dilute the aqueous residue with water (20 mL).

    • Cool to 0°C in an ice bath.

    • Slowly acidify to pH 2–3 using 1M HCl. A thick white precipitate will form.

  • Filtration: Filter the solid and wash with cold water (2 x 10 mL) and cold pentane (10 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

    • Final Yield: >95% (Step 2).

    • Characterization: ¹H NMR (DMSO-d₆) will show the loss of the methyl singlet (~3.9 ppm) and the presence of a broad carboxylic acid proton (>12 ppm).

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the catalytic cycle and potential failure points to watch for.

CatalyticCycle cluster_Warning Troubleshooting Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd PdII_ArX Pd(II)-Ar-Cl Complex OxAdd->PdII_ArX TransMet Transmetalation (Requires Base) PdII_ArX->TransMet PdII_Biaryl Pd(II)-Diaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Coupled Ester Product RedElim->Product Substrate Methyl 6-chloropicolinate Substrate->OxAdd Boronic 3,4-Dichlorophenylboronic acid Boronic->TransMet Issue1 Homocoupling: Caused by O2. Fix: Degas solvents. Issue2 Protodeboronation: Caused by high heat/pH. Fix: Use Cs2CO3, lower temp.

Figure 2: Catalytic cycle of the Suzuki coupling with critical control points.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or inactive Pd sourceSwitch to fresh Pd(dppf)Cl₂; ensure inert atmosphere.
Homocoupling of Boronic Acid Presence of OxygenSparge solvents longer; check N₂ lines.
Protodeboronation (Ar-H) Hydrolysis of boronic acidUse anhydrous conditions (Dioxane/Cs₂CO₃) or add base slowly.
Black Precipitate (Pd Black) Catalyst decompositionAdd excess ligand (e.g., dppf) or lower reaction temperature.

Safety & Handling

  • Palladium Catalysts: Pd(dppf)Cl₂ is harmful if inhaled or swallowed. Handle in a fume hood.

  • Halogenated Aromatics: 3,4-Dichlorophenyl derivatives can be skin irritants and potential environmental hazards. Dispose of aqueous waste as halogenated organic waste.

  • Pressure: When heating dioxane/water mixtures at 90°C, ensure the system is open to a nitrogen bubbler or reflux condenser to prevent pressure buildup.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl: A new arylpicolinate herbicide. Bioorganic & Medicinal Chemistry, 24(3), 362–371. Link

Sources

HPLC method development for 6-(3,4-Dichlorophenyl)picolinic acid detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

Objective: To establish a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 6-(3,4-Dichlorophenyl)picolinic acid (6-DCP).

Significance: 6-DCP is a structural analog to the pyridine-carboxylate class of auxinic herbicides (e.g., Aminopyralid, Clopyralid). Accurate detection is critical for monitoring synthetic intermediates, degradation pathways, and environmental fate.

Core Challenge: The picolinic acid moiety presents a "dual-threat" in chromatography:

  • Acidity: The carboxylic acid requires pH control to prevent peak splitting or retention loss.

  • Metal Chelation: The nitrogen-carboxylate "pocket" at the 2-position is a potent chelator of transition metals (Fe, Ni) found in stainless steel LC flow paths, leading to severe peak tailing and poor reproducibility.

Physicochemical Profiling & Strategy

Before method design, we must analyze the molecule's behavior in solution.

PropertyEstimated ValueChromatographic Implication
pKa (COOH) ~3.5 – 4.0Mobile phase pH must be < 3.0 to keep the acid protonated (neutral) for consistent retention on C18.
pKa (Pyridine N) < 2.0The electron-withdrawing dichlorophenyl group lowers the basicity of the pyridine ring, reducing (but not eliminating) silanol interactions.
LogP (Hydrophobicity) ~3.2 – 3.8The 3,4-dichlorophenyl tail makes the molecule significantly lipophilic. It will retain strongly on C18; a high organic gradient is required.
UV Max ~260–275 nmThe conjugated pyridine-phenyl system provides a strong chromophore.
Strategic Directive:

We will utilize a Reversed-Phase (RP-HPLC) mode. To combat chelation and silanol activity, we will employ a low-pH, high-molarity phosphate buffer system.

Method Development Workflow

The following flowchart outlines the logical progression for optimizing this specific method, prioritizing the suppression of secondary interactions.

MethodDev Start Start: 6-DCP Analysis ChemProp Physicochemical Analysis (pKa, LogP, Chelation) Start->ChemProp ColumnSel Column Selection (C18 End-Capped) ChemProp->ColumnSel MobilePhase Mobile Phase Design (pH < 3.0) ColumnSel->MobilePhase TailingCheck Peak Shape Check MobilePhase->TailingCheck Additives Add Chelation Suppressor (EDTA or High Buffer) TailingCheck->Additives Tailing > 1.2 FinalOpt Gradient Optimization TailingCheck->FinalOpt Sym < 1.2 Additives->TailingCheck Validation Validation (Linearity, LOQ) FinalOpt->Validation

Figure 1: Decision matrix for optimizing the separation of picolinic acid derivatives.

Detailed Experimental Protocol
4.1 Equipment & Reagents
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (must have DAD/PDA).

    • Note: If available, use a system with a PEEK or Titanium flow path to eliminate metal interaction.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Water (Milli-Q, 18.2 MΩ).

4.2 Chromatographic Conditions (The "Gold Standard" Method)

This method uses phosphate buffer to mask active sites and suppress ionization.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Kinetex C18.

    • Why: High surface area and "double end-capping" are essential to hide silanols from the pyridine nitrogen.

  • Wavelength: 270 nm (Primary), 230 nm (Secondary).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Improves mass transfer and peak symmetry).

  • Injection Volume: 10 µL.

Mobile Phase Preparation:

  • Solvent A (Aqueous): 20 mM

    
     in water, adjusted to pH 2.5  with Phosphoric Acid.
    
    • Critical Step: Filter through 0.22 µm nylon filter. The low pH ensures the carboxylic acid is protonated (

      
      ).
      
  • Solvent B (Organic): 100% Acetonitrile.[1]

Gradient Table:

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.19010Re-equilibration
20.09010Stop
4.3 Sample Preparation
  • Stock Solution: Weigh 10 mg of 6-DCP into a 10 mL volumetric flask. Dissolve in 100% Methanol (or ACN) to create a 1000 ppm (mg/L) stock.

    • Note: 6-DCP is sparingly soluble in pure water; organic solvent is required for the stock.

  • Working Standard: Dilute the stock with Mobile Phase A:Mobile Phase B (50:50) .

    • Why: Matching the sample solvent to the initial gradient strength prevents "solvent shock" and peak fronting.

Troubleshooting: The "Picolinic Tailing" Effect

If you observe peak tailing (Asymmetry factor > 1.5), it is likely due to metal chelation or silanol interaction.

Mechanism of Interference: The nitrogen atom in the pyridine ring and the oxygen in the carboxylic acid form a "pincer" that grabs iron ions (


) from the stainless steel frits or column walls.

Chelation Iron Fe³⁺ (System/Frit) Complex Fe-DCP Complex (Retained on Frit) Iron->Complex Picolinic 6-DCP Molecule Picolinic->Iron Chelation Tailing Peak Tailing (Kinetic Lag) Complex->Tailing Slow Desorption

Figure 2: Mechanism of peak distortion caused by metal chelation in standard HPLC systems.

Corrective Actions:

  • Passivation: Flush the system with 30% Phosphoric acid overnight (remove column first!) to strip accessible iron.

  • Sacrificial Additive: Add 2 mM EDTA (disodium salt) to Mobile Phase A.

    • Warning: Do NOT use EDTA if using LC-MS; it suppresses ionization. For LC-MS, use a PEEK column and Formic Acid.

  • Increase Buffer Strength: Increase

    
     from 20 mM to 50 mM to compete for active sites.
    
Validation Parameters (ICH Guidelines)

To ensure the method is trustworthy, perform the following validation steps:

  • Linearity: Prepare 5 concentrations (e.g., 1, 10, 50, 100, 200 ppm). Acceptance:

    
    .
    
  • Precision (Repeatability): 6 injections of the 50 ppm standard. Acceptance: RSD < 1.0% for retention time, < 2.0% for area.

  • LOD/LOQ: Determine based on Signal-to-Noise (S/N).

    • LOD = S/N of 3.[2]

    • LOQ = S/N of 10.[3]

  • Specificity: Inject a blank (solvent only) to ensure no carryover or interference at the retention time of 6-DCP.

References
  • Picolinic Acid Analysis & Chelation

    • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation. (2012). National Institutes of Health (NIH). Link

    • Peak Tailing in HPLC: Causes and Solutions (Silanol & Chelation). (2025).[3][4][5][6][7] Phenomenex Technical Guide. Link

  • Chemical Properties & pKa Data

    • pKa Values in Organic Chemistry.[4][8][9] (2018).[9] Tetrahedron Letters / University of Tartu. Link

    • Acidity Constants for Common Acids. (2025).[3][4][5][6][7] Oxford University Press Reference. Link

  • Method Development Fundamentals

    • Reversed Phase HPLC Method Development Guide. (2025).[3][4][5][6][7] Element Lab Solutions. Link

Sources

Application Notes & Protocols: Preparation of 6-(3,4-Dichlorophenyl)picolinic Acid Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Foundation of Reproducible Bioassay Data

The accuracy and reproducibility of any biological assay are fundamentally dependent on the precise and consistent preparation of test compound solutions. For small molecules like 6-(3,4-Dichlorophenyl)picolinic acid, improper handling, inaccurate concentration calculations, or poor solvent choice can lead to significant experimental artifacts, including underestimated potency, false negatives, and poor structure-activity relationship (SAR) data[1]. The lipophilic nature of the dichlorophenyl moiety combined with the polar picolinic acid structure presents a solubility challenge that must be addressed methodically.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the safe handling, accurate preparation, and proper storage of 6-(3,4-Dichlorophenyl)picolinic acid stock solutions. The protocols herein are designed to ensure the integrity of the compound and generate reliable, high-quality data in downstream bioassays.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is the first step toward a successful protocol. The information below has been consolidated from available safety data and chemical structure analysis.

PropertyValue / InformationSource / Note
IUPAC Name 6-(3,4-Dichlorophenyl)pyridine-2-carboxylic acid-
CAS Number 123080-60-2Note: This CAS number is associated with a safety data sheet detailing hazards consistent with this compound class, but may have conflicting information in some databases. Users must verify with their supplier.
Molecular Formula C₁₂H₇Cl₂NO₂-
Molecular Weight 268.09 g/mol Calculated. This value is for calculation purposes only. The end-user MUST verify this with the Certificate of Analysis (CofA) for their specific lot.
Appearance White to off-white solid (typical for related compounds)[2]
Melting Point 96 - 99 °C[3]
Primary Solvent Dimethyl Sulfoxide (DMSO), AnhydrousBased on the lipophilic nature imparted by the dichlorophenyl group.

Critical Safety & Handling Protocols

3.1 Hazard Assessment

6-(3,4-Dichlorophenyl)picolinic acid is classified as a hazardous substance. The primary risks identified from supplier safety data sheets are:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled[3].

  • Corrosivity: Causes severe skin burns and eye damage[3].

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects[3].

GHS Hazard Pictograms:

Corrosion, Acute Toxicity (Fatal or Toxic), Health Hazard

3.2 Mandatory Personal Protective Equipment (PPE)

Due to the compound's toxic and corrosive nature, the following PPE is mandatory at all times:

  • Eye Protection: Chemical safety goggles and a full-face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Change gloves immediately if contaminated.

  • Body Protection: A chemical-resistant laboratory coat.

  • Respiratory Protection: Use only in a certified chemical fume hood to avoid inhalation of dust or aerosols[3][4].

3.3 Decontamination and Waste Disposal

  • All contaminated surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

  • Dispose of the compound, contaminated materials, and solutions as hazardous chemical waste in accordance with local, state, and federal regulations[3][5].

Solvent Selection: The Rationale for DMSO

For in vitro bioassays, the ideal solvent must effectively solubilize the compound at a high concentration without interfering with the biological system at its final working concentration[6].

  • Why DMSO? Dimethyl sulfoxide (DMSO) is the solvent of choice for 6-(3,4-Dichlorophenyl)picolinic acid. The compound's dichlorinated phenyl ring makes it highly lipophilic and poorly soluble in aqueous solutions. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds[7].

  • Required Purity: Only use high-purity, anhydrous (≤0.02% water) DMSO. DMSO is highly hygroscopic; absorbed water can promote compound degradation and decrease solubility, leading to precipitation upon storage[8]. It is recommended to use fresh, unopened bottles or to aliquot a larger bottle into smaller, single-use volumes under inert gas (e.g., argon or nitrogen).

Experimental Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent dilutions.

5.1 Materials and Equipment

  • 6-(3,4-Dichlorophenyl)picolinic acid (solid powder)

  • Anhydrous, high-purity DMSO (e.g., cell culture or molecular biology grade)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Positive displacement pipette or calibrated standard air-displacement pipettes with low-retention tips

  • Vortex mixer

  • (Optional) Sonicator water bath

5.2 Workflow for 10 mM Stock Preparation

G cluster_0 Preparation Phase cluster_1 Dissolution Phase cluster_2 Storage Phase calc Step 1: Calculate Mass (MW = 268.09 g/mol) weigh Step 2: Weigh Compound Accurately on analytical balance calc->weigh transfer Step 3: Transfer to Vial Use a sterile vial weigh->transfer add_dmso Step 4: Add DMSO Add calculated volume transfer->add_dmso dissolve Step 5: Dissolve Vortex thoroughly add_dmso->dissolve assist Step 6 (Optional): Assist Solubilization Sonicate or warm gently dissolve->assist aliquot Step 7: Aliquot Create single-use volumes assist->aliquot store Step 8: Store -80°C for long-term aliquot->store

Caption: Workflow for preparing a primary stock solution.

5.3 Step-by-Step Procedure

  • Calculate the Required Mass: Use the following formula to determine the mass of the compound needed. Crucially, you must replace the calculated Molecular Weight (MW) with the value from your compound's Certificate of Analysis.

    Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW ( g/mol ) × (1/1000)

    Example Calculation for 1 mL of a 10 mM stock: Mass (mg) = 10 mM × 1 mL × 268.09 g/mol × (1/1000) = 2.68 mg

  • Weigh the Compound: Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh the calculated mass of 6-(3,4-Dichlorophenyl)picolinic acid directly into the tared container.

    • Expert Tip: For small masses, weighing by difference is more accurate. Weigh the source vial, transfer a small amount of powder to the new vial, and re-weigh the source vial. The difference is the transferred mass.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound. For the example above, this would be 1.0 mL.

  • Dissolve Completely: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.

  • Assist Solubilization (If Necessary): If the compound does not readily dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be used, but must be done with caution as heat can degrade some compounds. Always check for compound stability information.

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.

  • Store Properly: Store the aliquots at -80°C for long-term stability. For short-term use (1-2 weeks), -20°C may be acceptable, but -80°C is strongly recommended to preserve compound integrity.

Protocol: Preparation of Working Solutions for Bioassays

A critical source of error is compound precipitation when a DMSO stock is diluted into an aqueous assay buffer. This "kinetic solubility" limit can lead to an actual compound concentration far lower than the theoretical concentration[2]. The best practice is to perform intermediate dilutions in 100% DMSO before the final dilution into the aqueous medium.

6.1 Serial Dilution Workflow in 100% DMSO

G stock Primary Stock 10 mM in 100% DMSO d1 Intermediate 1 1 mM in 100% DMSO stock->d1 1:10 Dilution (10 µL + 90 µL DMSO) d2 Intermediate 2 100 µM in 100% DMSO d1->d2 1:10 Dilution (10 µL + 90 µL DMSO) d3 Intermediate 3 10 µM in 100% DMSO d2->d3 1:10 Dilution (10 µL + 90 µL DMSO) assay Final Assay Plate (e.g., 100 nM in <0.5% DMSO) d3->assay Final 1:100 Dilution (1 µL into 99 µL Media)

Caption: Serial dilution scheme to maintain solubility.

6.2 Step-by-Step Procedure

  • Thaw Primary Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature.

  • Prepare Intermediate Dilutions: In separate sterile tubes, perform a serial dilution series in 100% DMSO to generate a range of concentrations that bracket your final desired assay concentrations. For example, to test a final concentration of 100 nM, you might create 1 mM, 100 µM, and 10 µM intermediate stocks in DMSO.

  • Prepare Final Working Solution: Add a small volume of the appropriate DMSO intermediate stock to your final assay buffer or cell culture media. The goal is to keep the final concentration of DMSO in the assay as low as possible.

    • Causality: By making the final dilution step large (e.g., 1:100 or 1:1000), the compound is rapidly dispersed in the aqueous environment, minimizing the chance of it crashing out of solution.

6.3 Recommended Final DMSO Concentrations in Bioassays

High concentrations of DMSO can be cytotoxic or interfere with assay results. Always include a "vehicle control" (media with the same final DMSO concentration as your test wells) to account for any solvent effects.

Assay TypeRecommended Final DMSO % (v/v)Rationale & Citation
General Cell-Based Assays ≤ 0.5%A widely accepted upper limit to avoid cytotoxicity in most immortalized cell lines.
Primary Cell Cultures ≤ 0.1%Primary cells are often more sensitive to solvent toxicity.
High-Throughput Screening (HTS) 0.1% - 1.0%Concentration should be optimized and kept consistent across all plates.
Enzymatic/Biochemical Assays ≤ 1.0%Higher concentrations can denature proteins or interfere with enzyme kinetics.

References

  • picolinic acid. Chemical Entities of Biological Interest (ChEBI).[Link]

  • Picolinic acid | C6H5NO2 | CID 1018. PubChem, National Center for Biotechnology Information.[Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI Crystals.[Link]

  • DMSO usage in cell culture. LifeTein.[Link]

  • Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum. Queen's University Research.[Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI Molecules.[Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Unchained Labs Application Note.[Link]

  • Picolinic acid. Wikipedia.[Link]

  • In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed, National Center for Biotechnology Information.[Link]

  • Picolinic Acid Product Information. Pharmaffiliates.[Link]

  • The physiological action of picolinic Acid in the human brain. PubMed, National Center for Biotechnology Information.[Link]

  • 6-Chloro-D,L-tryptophan, 4-chloro-3-hydroxyanthranilate and dexamethasone attenuate quinolinic acid accumulation... PubMed, National Center for Biotechnology Information.[Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Technology Networks.[Link]

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Arabidopsis root growth inhibition assay using 6-(3,4-Dichlorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Arabidopsis Root Growth Inhibition Assay using 6-(3,4-Dichlorophenyl)picolinic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Auxin-Modulated Phytotoxicity

Arabidopsis thaliana serves as a premier model organism in plant biology, offering rapid growth cycles and a well-characterized genome that facilitates the study of fundamental biological processes.[1] One of the most sensitive and quantifiable of these processes is root development. The primary root's growth is a direct indicator of the plant's overall health and its response to environmental and chemical stimuli.[2][3][4] This protocol details a robust assay to measure the inhibitory effects of 6-(3,4-Dichlorophenyl)picolinic acid on Arabidopsis root growth.

Picolinic acids and their derivatives represent a significant class of synthetic auxins, a group of compounds that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[5][6][7] At specific concentrations, these synthetic auxins can overstimulate hormonal pathways, leading to uncontrolled growth, disruption of normal development, and ultimately, cell death, which makes them effective herbicides.[8][9] 6-(3,4-Dichlorophenyl)picolinic acid is structurally related to other known auxinic herbicides.[10][11] Therefore, understanding its precise impact on root elongation is crucial for characterizing its bioactivity, determining effective concentrations for herbicidal action, and exploring its potential applications in agriculture and drug discovery.

This application note provides a self-validating, step-by-step methodology for conducting the Arabidopsis root growth inhibition assay, from media preparation to data analysis, enabling researchers to obtain reproducible and quantifiable results.

Scientific Principle: Hijacking the Auxin Signaling Cascade

To appreciate the basis of the assay, it is essential to understand the endogenous auxin signaling pathway that 6-(3,4-Dichlorophenyl)picolinic acid is presumed to disrupt. In a normal state, auxin-responsive genes are repressed by Aux/IAA proteins. The presence of natural auxin (IAA) triggers its binding to the TIR1/AFB family of F-box protein receptors.[12] This binding event promotes the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of auxin-responsive genes, leading to controlled cell elongation, division, and differentiation.

Synthetic auxins like picolinic acid derivatives are potent because they are often more stable and resistant to degradation than endogenous IAA.[6] They bind to the TIR1/AFB receptors, persistently initiating the degradation of Aux/IAA repressors.[12] This leads to a continuous, high-level activation of auxin-responsive genes, resulting in cellular chaos. The plant experiences rapid, uncontrolled cell division, ethylene production, and generation of reactive oxygen species, culminating in the severe inhibition of organized growth, particularly in the highly sensitive root meristem.[8]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Aux_IAA Aux/IAA Repressor ARF_Aux_IAA Aux_IAA->ARF_Aux_IAA Represses Proteasome 26S Proteasome Aux_IAA->Proteasome ARF ARF Transcription Factor Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription ARF->ARF_Aux_IAA ARF_Aux_IAA->Auxin_Genes No Transcription TIR1_AFB TIR1/AFB Receptor TIR1_AFB->Aux_IAA Targets for Degradation Synthetic_Auxin 6-(3,4-Dichlorophenyl) picolinic acid Synthetic_Auxin->TIR1_AFB Binds

Caption: Synthetic auxin pathway disruption.

Experimental Workflow and Protocols

The following protocol is a comprehensive guide for assessing the impact of 6-(3,4-Dichlorophenyl)picolinic acid on Arabidopsis thaliana (ecotype Columbia-0, Col-0) root growth.

Caption: Overview of the root inhibition assay workflow.

Part 1: Materials and Reagents

Equipment:

  • Laminar flow hood (sterile workspace)

  • Autoclave

  • Growth chamber (22°C, 16h light/8h dark cycle)

  • pH meter

  • Analytical balance and magnetic stirrer

  • Flatbed scanner or digital camera with a copy stand

  • Micropipettes and sterile tips

Consumables:

  • Arabidopsis thaliana seeds (Col-0 ecotype recommended)

  • 100x100 mm or 120x120 mm square Petri dishes

  • 2 mL microcentrifuge tubes

  • Sterile flasks for media preparation

  • Sterile water (autoclaved, deionized)

Chemicals:

  • Murashige and Skoog (MS) basal salt medium powder[13]

  • Sucrose[14]

  • MES (2-(N-morpholino)ethanesulfonic acid) hydrate[13]

  • Bacteriological Agar or Phytagel[14]

  • 6-(3,4-Dichlorophenyl)picolinic acid (test compound)

  • Dimethyl sulfoxide (DMSO, solvent for test compound)

  • Potassium hydroxide (KOH) for pH adjustment

  • Ethanol (70% and 95-100%)

  • Sodium hypochlorite solution (commercial bleach)

  • Surfactant (e.g., Triton X-100 or SDS)

Part 2: Detailed Step-by-Step Protocol

Step 2.1: Preparation of Stock Solutions

  • Test Compound Stock: Prepare a high-concentration stock solution of 6-(3,4-Dichlorophenyl)picolinic acid (e.g., 10-50 mM) in 100% DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • Causality Insight: DMSO is used as a solvent for many organic compounds that are poorly soluble in water. A high-concentration stock minimizes the final volume of solvent added to the media, reducing potential solvent-induced artifacts.

  • MES Buffer Stock: Prepare a 0.5 M MES stock solution, adjust pH to 5.7 with KOH, and filter-sterilize.

    • Causality Insight: MES is a biological buffer that is crucial for maintaining a stable pH of ~5.7 in the growth medium, which is optimal for Arabidopsis root growth.[13]

Step 2.2: Preparation of ½ MS Growth Media

  • For 1 liter of medium, add 800 mL of sterile water to a 2 L flask with a stir bar.

  • Add 2.2 g of MS powder (or equivalent for ½ strength), 10 g of sucrose (1% w/v), and 2 mL of 0.5 M MES stock (for a final concentration of 1 mM).[13]

  • Stir until all components are fully dissolved.

  • Adjust the pH to 5.7 using 1 M KOH. This is a critical step.

  • Add sterile water to bring the final volume to 1 L.

  • Add 10 g of agar (1% w/v).[14]

  • Autoclave the solution for 20 minutes at 121°C.

  • Allow the media to cool in a 50-55°C water bath.

  • Adding the Test Compound: In a laminar flow hood, aliquot the molten agar into sterile containers. Add the appropriate volume of the 6-(3,4-Dichlorophenyl)picolinic acid stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Crucial Control: For the vehicle control plates, add the same volume of pure DMSO as used for the highest concentration of the test compound.

    • Negative Control: Prepare a set of plates with no additions.

  • Pour approximately 40-50 mL of media into each square Petri dish, allow to solidify, and store at 4°C for up to two weeks.

Step 2.3: Seed Sterilization and Stratification

  • Place ~50-100 mg of Arabidopsis seeds into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of 70% ethanol and incubate for 5-10 minutes with occasional inversion.[1][15]

  • Carefully remove the ethanol.

  • Add 1.5 mL of a 50% bleach solution containing 0.05% Triton X-100 or SDS. Incubate for 10 minutes with inversion.[16]

  • Remove the bleach solution and wash the seeds 5 times with sterile water, pelleting the seeds by brief centrifugation if necessary.[16]

  • Resuspend the seeds in a small volume of sterile water or 0.1% sterile agar solution.

  • Stratification: To synchronize germination, store the sterilized seeds in the dark at 4°C for 2-3 days.[15][16]

Step 2.4: Seed Plating, Germination, and Transfer

  • After stratification, plate the seeds onto control (no compound, no DMSO) ½ MS plates. Arrange them in a single line approximately 1-2 cm from the top edge of the plate.

  • Seal the plates with breathable tape or parafilm.

  • Place the plates vertically in a growth chamber (22°C, 16h light/8h dark) for 4-5 days, allowing the roots to grow downwards along the agar surface.[2]

  • Select seedlings with a consistent primary root length (typically 0.5-1.0 cm).

  • Under sterile conditions, carefully transfer these selected seedlings to the treatment plates, placing them in the same orientation as before. This transfer method ensures that any observed effect is post-germinative and reduces variability.

Step 2.5: Incubation and Data Acquisition

  • Return the treatment plates to the growth chamber and incubate vertically for an additional 5-7 days.

  • After the incubation period, capture high-resolution images of the plates using a flatbed scanner or a camera mounted on a copy stand. Ensure a ruler is included in each image for calibration.

Part 3: Data Analysis and Interpretation
  • Measurement: Use image analysis software (e.g., ImageJ/Fiji) to measure the length of the primary root for each seedling. Measure from the junction of the hypocotyl and root to the root tip.

  • Data Compilation: Record the measurements for each concentration, including the controls. Calculate the mean root length and standard deviation for each treatment group.

Table 1: Example Raw Data for Root Length (mm)

Replicate Control (0 µM) Vehicle (DMSO) 1 µM Compound 10 µM Compound 100 µM Compound
1 55.2 54.8 41.5 15.3 5.1
2 58.1 57.5 43.2 14.9 4.8
3 56.5 56.1 40.9 16.1 5.5

| ... (n=10-15) | ... | ... | ... | ... | ... |

  • Calculation of Inhibition: Calculate the percent inhibition of root growth for each concentration relative to the vehicle control using the following formula:

    % Inhibition = (1 - (Mean Root LengthTreatment / Mean Root LengthVehicle Control)) * 100

Table 2: Summarized Results and Inhibition Calculation

Concentration Mean Root Length (mm) Std. Deviation % Inhibition
Control 56.6 1.45 -
Vehicle (DMSO) 56.1 1.35 0.0% (Reference)
1 µM 41.9 1.18 25.3%
10 µM 15.4 0.61 72.5%

| 100 µM | 5.1 | 0.35 | 90.9% |

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration. This curve can be used to determine the IC50 value (the concentration of the compound that causes 50% inhibition of root growth), a key metric for quantifying potency.

Trustworthiness: A Self-Validating System

To ensure the integrity and reproducibility of the results, the following elements are critical:

  • Negative and Vehicle Controls: The negative control (no additions) confirms the health of the seedlings in the base medium. The vehicle control (DMSO only) is essential to prove that the observed inhibition is due to the compound itself and not the solvent.[17] A statistically insignificant difference between the negative and vehicle controls validates the use of the solvent at that concentration.

  • Replication: Use a sufficient number of biological replicates (at least 10-15 seedlings per treatment) to ensure statistical power. The entire experiment should be repeated at least two to three times to confirm the findings.

  • Consistency: Uniformity in media preparation, seed density, seedling selection for transfer, and growth conditions is paramount to reduce experimental variability.

Troubleshooting Common Issues:

ProblemPotential Cause(s)Solution(s)
Contamination Improper sterile technique; contaminated seeds or water.Ensure all work is done in a laminar flow hood. Re-sterilize seeds and use fresh sterile water.
Poor/No Germination Old or unviable seeds; improper stratification.Use fresh seeds. Ensure stratification is done at 4°C in the dark for at least 48 hours.
High Variability in Controls Inconsistent media pouring (uneven depth); uneven lighting or temperature in the growth chamber.Ensure uniform media depth in plates. Rotate plate positions within the growth chamber daily.
Roots Grow into Agar Agar concentration is too low.Increase agar concentration slightly (e.g., from 1.0% to 1.2%).

Conclusion

The Arabidopsis thaliana root growth inhibition assay is a highly sensitive, quantitative, and high-throughput method to assess the phytotoxicity of compounds like 6-(3,4-Dichlorophenyl)picolinic acid. By meticulously following this protocol and understanding the underlying biological principles, researchers can reliably characterize the dose-dependent effects of novel chemical entities on plant development. The data generated, particularly the IC50 value, provides a crucial benchmark for structure-activity relationship studies and is an indispensable tool in the pipeline for developing new herbicides and plant growth regulators.

References

  • A gnotobiotic growth assay for Arabidopsis root microbiota reconstitution under iron limitation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • arabidopsis root transformation assays seed sterilization. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • Culture Medium for Arabidopsis thaliana. (n.d.). Shiraishi's Home Page. Retrieved from [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). National Center for Biotechnology Information. Retrieved from [Link]

  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024, April 17). PubMed. Retrieved from [Link]

  • International Journal of Biotechnology and Molecular Biology Research - root and hypocotyl growth of arabidopsis seedlings grown under different light conditions and influence of tor kinase inhibitor azd. (2022, July 31). Academic Journals. Retrieved from [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025, February 23). MDPI. Retrieved from [Link]

  • 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. (2024, February 8). Nature. Retrieved from [Link]

  • A molecular framework for the inhibition of Arabidopsis root growth in response to boron toxicity. (n.d.). Haseloff Lab. Retrieved from [Link]

  • Arabidopsis Growing Protocol – A General Guide. (2025, December 20). ResearchGate. Retrieved from [Link]

  • Mode of Action of the Growth Regulator Herbicides. (n.d.). University of California, Davis. Retrieved from [Link]

  • Arabidopsis Root Development Regulation by the Endogenous Folate Precursor, Para-Aminobenzoic Acid, via Modulation of the Root Cell Cycle. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. (2025, October 28). MDPI. Retrieved from [Link]

  • Herbicide Mode-Of-Action Summary. (n.d.). Purdue Extension. Retrieved from [Link]

  • Picloram – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • IN PLANTA TRANSFORMATION OF ARABIDOPSIS THALIANA. (n.d.). University of Arizona. Retrieved from [Link]

  • Design, Synthesis, and Mode of Action of Novel 3-Chloro-6-Pyrazolyl-Picolinate Derivatives as Herbicide Candidates. (2021, January 7). PubMed. Retrieved from [Link]

  • Overview of Herbicide Mechanisms of Action. (n.d.). ResearchGate. Retrieved from [Link]

  • Modeling Arabidopsis root growth and development. (2025, February 27). National Center for Biotechnology Information. Retrieved from [Link]

  • Sound Waves Promote Arabidopsis thaliana Root Growth by Regulating Root Phytohormone Content. (2021, May 27). MDPI. Retrieved from [Link]

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Formulation strategies for lipophilic picolinic acid herbicides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for Lipophilic Picolinic Acid Herbicides

Executive Summary & Chemical Context

This guide addresses the formulation challenges of lipophilic picolinic acid herbicides , specifically the arylpicolinate class (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl). Unlike their hydrophilic predecessors (e.g., Clopyralid or Aminopyralid salts), these molecules are designed as esters to facilitate transport across the lipophilic plant cuticle.

Key Physicochemical Challenges:

  • Low Water Solubility: Often <0.02 mg/L, necessitating non-aqueous delivery systems.

  • Hydrolytic Instability: The ester linkage is susceptible to hydrolysis in aqueous environments, making traditional Suspension Concentrates (SC) risky without specific stabilization.

  • Crystal Growth: High potential for Ostwald ripening in dilute emulsions.

Formulation Logic: The "Why" Behind the Strategy

Successful formulation requires balancing three competing forces: Solubility , Stability , and Bioavailability .

The Solubility-Bioavailability Paradox

Lipophilic auxins require oil-based carriers to penetrate the waxy leaf cuticle. However, the solvent must not be so aggressive that it causes rapid leaf burn (phytotoxicity), which halts translocation of the systemic herbicide.

  • Strategy: Use Methylated Seed Oils (MSO) or Aromatic solvents (Aromatic 150/200) as the primary carrier. MSOs act as a "built-in" adjuvant, softening the cuticle waxes to allow the active ingredient (AI) to diffuse into the phloem.

Managing Hydrolysis (The OD Advantage)

For esters like Halauxifen-methyl, water exposure during shelf-life must be minimized.

  • EC Formulation: Feasible if the solvent is dry (<0.1% water) and the emulsifiers do not introduce hygroscopicity.

  • OD Formulation: Preferred for mixtures with water-sensitive partners (e.g., Sulfonylureas) or when high adjuvant loading is required. The solid AI is suspended in oil, preventing hydrolysis until tank-mixing.

Decision Matrix & Workflow

The following logic gate determines the optimal formulation type based on the specific physicochemical properties of the target picolinate.

FormulationDecision Start Target Lipophilic Picolinate SolubilityCheck Solubility in Aromatic 200 / MSO? Start->SolubilityCheck HydrolysisCheck Hydrolytic Half-life < 30 days? SolubilityCheck->HydrolysisCheck High (>15%) OD_Route Strategy B: Oil Dispersion (OD) SolubilityCheck->OD_Route Low (<5%) MeltingPoint Melting Point < 60°C? HydrolysisCheck->MeltingPoint No (Stable) HydrolysisCheck->OD_Route Yes (Unstable) EC_Route Strategy A: Emulsifiable Concentrate (EC) MeltingPoint->EC_Route No (High MP) SE_Route Strategy C: Suspo-Emulsion (SE) MeltingPoint->SE_Route Yes (Low MP / Eutectic Risk)

Figure 1: Decision tree for selecting the formulation chassis based on solubility and stability profiles.

Protocol A: High-Load Emulsifiable Concentrate (EC)

Objective: Create a stable 100 g/L EC of a lipophilic arylpicolinate.

Reagents & Equipment
  • Active Ingredient: Picolinic ester (purity >95%).[1]

  • Solvent: Aromatic 200 ND (naphthalene depleted) OR Benzyl Acetate (greener alternative).

  • Emulsifiers:

    • Anionic:[2] Calcium Dodecylbenzene Sulfonate (CaDDBS) – 60% in branched alcohol.

    • Non-ionic: Tristyrylphenol Ethoxylate (16-20 EO) or Castor Oil Ethoxylate (40 EO).

  • Equipment: Overhead stirrer, water bath, Karl Fischer titrator.

Step-by-Step Methodology
  • Solvent Charge:

    • Charge the vessel with 80% of the calculated solvent volume.

    • Critical Control Point: Verify solvent moisture is <0.05%. Presence of water initiates hydrolysis of the ester.

  • Active Dissolution:

    • Add the picolinic ester slowly under moderate agitation (300 RPM).

    • Heat to 40-50°C to accelerate dissolution.

    • Maintain agitation until the solution is perfectly clear (approx. 30 mins).

  • Emulsifier Blending (The "Matched Pair"):

    • Cool batch to 25°C.

    • Add the Anionic surfactant (CaDDBS) first. This provides spontaneous emulsification (blooming).

    • Add the Non-ionic surfactant. This provides steric stabilization against crystal growth.

    • Ratio Optimization: Start with a 4:6 Anionic:Non-ionic ratio. Adjust based on CIPAC MT 36 testing (see below).

  • Final Adjustment:

    • Top up with remaining solvent to target volume.

    • Filter through a 1µm cartridge to remove any insoluble impurities.

Validation: Emulsion Stability (CIPAC MT 36)
Time (hrs)ObservationAcceptance Criteria
0 (Initial) SpontaneityImmediate "bloom" (milky cloud) without vigorous shaking.
2 Creaming/Oil< 1 mL cream; 0 mL free oil.
24 Re-emulsificationComplete re-dispersion with < 5 inversions.

Protocol B: Stabilized Oil Dispersion (OD)

Objective: Formulate a hydrolytically unstable picolinate or a mixture (e.g., + Florasulam) where the AI is suspended in oil.

Reagents & Equipment
  • Carrier Oil: Methylated Seed Oil (MSO) – acts as solvent and adjuvant.[3][4]

  • Dispersant: Polymeric hyperdispersant (e.g., polyhydroxystearic acid derivative).

  • Rheology Modifier: Organoclay (Bentonite) or Fumed Silica (hydrophobic).

  • Activator: Propylene Carbonate (if using organoclay).[5]

  • Equipment: Bead mill (Dyno-mill), High Shear Homogenizer (Silverson).

Step-by-Step Methodology
  • Oil Phase Preparation:

    • Charge MSO into the vessel.

    • Add polymeric dispersant (3-5% w/w). Dissolve fully.

  • Milling (Particle Size Reduction):

    • Disperse the solid picolinate AI into the oil/dispersant mix.

    • Recirculate through a bead mill using 1.0 mm Zirconia beads.

    • Target: D50 < 3 µm; D90 < 10 µm.

    • Why? Smaller particles dissolve faster into the cuticle upon application, but too small (<1 µm) can lead to Ostwald ripening.

  • Rheology Activation (The "Structure"):

    • Transfer millbase to a mixing vessel.

    • Add Organoclay (1-2% w/w).

    • Add Propylene Carbonate activator (30% of clay weight).

    • High Shear Step: Apply high shear (3000+ RPM) for 10-15 minutes.

    • Validation: Check viscosity.[2][6] It should be shear-thinning (thixotropic) to prevent sedimentation during storage but flow easily during pouring.

  • Emulsifier Addition:

    • Add emulsifiers (10-15% w/w) after milling to prevent them from interfering with the dispersant's adsorption to the particle surface.

Troubleshooting Common Failure Modes

Failure ModeVisual IndicatorRoot CauseCorrective Action
Crystal Growth (EC) Needle-like crystals in diluted spray tank.AI concentration exceeds solubility limit in water/solvent mix; poor steric stabilization.Increase Non-ionic surfactant HLB; Add a co-solvent (e.g., 2-ethylhexanol) to boost solubility.
Sedimentation (OD) Hard cake at bottom of bottle.Insufficient rheology network; "Clay collapse".Increase Organoclay; Ensure high shear activation energy was sufficient.
Phase Separation (EC) Clear oil layer on top of emulsion.HLB of surfactant system is too low.Increase the ratio of the high-HLB non-ionic surfactant.
Phytotoxicity Burning/necrosis on crop leaves.Solvent/Adjuvant is too aggressive.Switch from Aromatic 200 to a fatty acid amide or reduce MSO load.

References

  • Corteva Agriscience. (2018). Public Release Summary on the evaluation of the new active florpyrauxifen-benzyl. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl, a new auxin herbicide. Bioorganic & Medicinal Chemistry. [Link]

  • Croda Crop Care. (2023). Formulating Oil Dispersions (OD). Croda Agriculture. [Link]

  • Mulqueen, P. J. (2003). Recent advances in agrochemical formulation. Advances in Colloid and Interface Science. [Link]

  • Knowles, A. (2008). Recent developments of levy-free adjuvants. Agrow Reports. [Link]

Sources

Solvent selection for 6-(3,4-Dichlorophenyl)picolinic acid solubility

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Solubility Profiling for 6-(3,4-Dichlorophenyl)picolinic Acid

Executive Summary

This guide provides a technical framework for the solvent selection, solubility profiling, and purification of 6-(3,4-Dichlorophenyl)picolinic acid (6-DCP).[1] As a lipophilic derivative of picolinic acid, 6-DCP presents a unique solubility profile characterized by pH-dependent aqueous solubility and high affinity for polar aprotic solvents.[1][2] This document outlines the physicochemical rationale for solvent choice and details standardized protocols for solubility determination, essential for process chemists and formulation scientists in drug discovery and agrochemical development.[1][2]

Physicochemical Analysis & Solubility Prediction

To select the optimal solvent, one must first deconstruct the molecule into its functional pharmacophores. 6-DCP is a "push-pull" system comprising a polar, ionizable head group and a lipophilic tail.[1]

Structural ComponentPhysicochemical ImpactSolubility Implication
Picolinic Acid Core Amphoteric nature (Pyridine N + Carboxylic Acid).[1][2]pH-dependent solubility.[1][2] High water solubility in basic conditions (Salt form).[1][2]
3,4-Dichlorophenyl Group High Lipophilicity (LogP contribution ~ +2.5).[1][2]Drastically reduces water solubility of the free acid.[1] Increases affinity for chlorinated solvents and aromatics.[1]
Overall Molecule Estimated LogP: ~3.2 - 3.[1][3]8. Estimated pKa (COOH): ~3.5 - 4.[1][2]0.Class II (Low Solubility, High Permeability) behavior in BCS classification.[1][2]
Solvent Class Recommendations
  • Primary Solvents (High Solubility > 100 mg/mL):

    • Polar Aprotic:DMSO, DMF, NMP .[1] The dipole-dipole interactions stabilize the polar core, while the organic backbone accommodates the dichlorophenyl ring.[1][2] Ideal for stock solutions and cross-coupling reactions.[1][2]

    • Cyclic Ethers:THF, 1,4-Dioxane .[1] Excellent general-purpose solvents for synthesis and intermediate handling.[1][2]

  • Process Solvents (Moderate Solubility 10 - 50 mg/mL):

    • Alcohols:[1][4]Ethanol, Methanol, Isopropanol .[1] Solubility increases significantly with temperature, making these ideal for recrystallization .[1][2]

    • Esters/Ketones:Ethyl Acetate, Acetone .[1] Good for liquid-liquid extraction workups.[1][2]

  • Anti-Solvents (Low Solubility < 1 mg/mL):

    • Non-polar Alkanes:Hexanes, Heptane .[1][2] Used to precipitate the compound from organic solutions.[1][2]

    • Acidic Water:[1] At pH < 2, the carboxylate is protonated, precipitating the free acid.[1]

Decision Logic for Solvent Selection

The following decision tree illustrates the logical flow for selecting a solvent based on the operational objective (Synthesis, Purification, or Analysis).

SolventSelection Start Objective: Select Solvent for 6-(3,4-Dichlorophenyl)picolinic acid Process Process Type? Start->Process Synthesis Synthesis / Reaction Process->Synthesis Purification Purification / Isolation Process->Purification Analysis Analytical (HPLC/NMR) Process->Analysis TempHigh High Temp (>80°C)? Synthesis->TempHigh Cryst Crystallization? Purification->Cryst Extract Extraction? Purification->Extract DMSO Select: DMSO-d6 (NMR) or MeOH/ACN (HPLC) Analysis->DMSO DMF Select: DMF, DMAc, Diglyme (High boiling, polar aprotic) TempHigh->DMF Yes THF Select: THF, 2-MeTHF (Easy removal, moderate boiling) TempHigh->THF No EtOH System: Ethanol/Water or Toluene/Heptane Cryst->EtOH DCM System: DCM or EtOAc vs Acidic Water Extract->DCM

Figure 1: Decision matrix for solvent selection based on experimental intent. High-contrast nodes indicate critical decision points.

Experimental Protocols

Protocol A: Rapid Visual Solubility Screening (Tier 1)

Purpose: To quickly categorize solvents as "Good," "Moderate," or "Poor" for initial development.[1]

Materials:

  • 10 mg of 6-DCP (solid powder).[1]

  • Set of 1.5 mL HPLC vials or glass tubes.[1]

  • Micropipettes (100 µL - 1000 µL).[1]

  • Solvent panel: Water (pH 2, pH 7, pH 10), Methanol, Acetonitrile, DMSO, Toluene, Ethyl Acetate, DCM, Heptane.[1]

Procedure:

  • Weigh 10 mg of 6-DCP into each vial.

  • Add 100 µL of solvent (Target Concentration: 100 mg/mL).

  • Vortex for 30 seconds.

  • Observation 1: If clear, solubility > 100 mg/mL.[1][2] Stop.

  • If undissolved, add 400 µL solvent (Total: 500 µL, Target: 20 mg/mL).[1][2] Vortex and sonicate for 5 minutes.

  • Observation 2: If clear, solubility is 20–100 mg/mL.[1]

  • If undissolved, add 500 µL solvent (Total: 1 mL, Target: 10 mg/mL).[1][2] Heat to 40°C if permissible.

  • Observation 3: If clear, solubility is 10–20 mg/mL.[1][2] If solid remains, solubility < 10 mg/mL.[1]

Data Recording: Create a matrix flagging solvents as Soluble (S) , Partially Soluble (PS) , or Insoluble (I) .[1]

Protocol B: Quantitative Gravimetric Solubility Determination (Tier 2)

Purpose: Precise solubility data for formulation or crystallization design.[1][2] This is the "Gold Standard" for accuracy.

Procedure:

  • Saturation: Add excess 6-DCP solid to 5 mL of the target solvent in a sealed scintillation vial.

  • Equilibration: Shake or stir at a constant temperature (e.g., 25°C) for 24 hours.

    • Note: For viscous solvents like DMSO, ensure vigorous stirring.[1]

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

    • Critical: Pre-warm the filter if measuring solubility at elevated temperatures to prevent precipitation during filtration.[1][2]

  • Evaporation: Evaporate the solvent completely (using a Genevac, Rotavap, or nitrogen stream).[1][2]

  • Drying: Dry the residue in a vacuum oven at 50°C for 4 hours to remove bound solvent.

  • Weighing: Weigh the dried residue.

    • Calculation:

      
      [1]
      
Protocol C: pH-Swing Purification Workflow

Purpose: Utilizing the pH-dependent solubility of the picolinic acid core for high-purity isolation without chromatography.[1][2]

6-DCP behaves as a hydrophobic acid .[1][2] It is soluble in organic solvents in its neutral form (low pH) and soluble in water in its ionized form (high pH).[1][2]

pHSwing Crude Crude Mixture (Organic Phase) BaseExt Add NaOH (aq) pH > 10 Crude->BaseExt Extraction Sep1 Phase Separation BaseExt->Sep1 OrgWaste Organic Layer (Impurities) Sep1->OrgWaste Discard AqLayer Aqueous Layer (6-DCP Salt) Sep1->AqLayer Keep Acidify Add HCl pH < 2 AqLayer->Acidify Protonation Precip Precipitation of 6-DCP Solid Acidify->Precip Filter Filtration & Wash Precip->Filter Isolate

Figure 2: Purification workflow utilizing the acid-base properties of 6-DCP.[1][2][5]

Step-by-Step:

  • Dissolve crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).[1][2]

  • Extraction: Extract with 1M NaOH (aq). The 6-DCP converts to its sodium salt and moves to the aqueous layer.[1][2] Non-acidic impurities remain in the organic layer.[1]

  • Separation: Discard the organic layer.[1][2]

  • Precipitation: Slowly add 1M HCl to the aqueous layer while stirring until pH reaches ~2.0. The 6-DCP will precipitate as a white/off-white solid.[1][2]

  • Filtration: Filter the solid, wash with water (to remove NaCl), and dry.[1][2]

References

  • PubChem Compound Summary. Picolinic Acid. National Center for Biotechnology Information.[1] Available at: [Link][1][2]

  • Fernandes, A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid.[1][2][6] MDPI Processes.[1][2] Available at: [Link][1]

  • Master Organic Chemistry. The pKa Table Is Your Friend.[1][2] Available at: [Link][1][2]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. Available at: [Link][1][2]

  • Google Patents. Electrolytic synthesis method of 3,6-dichloropicolinic acid (CN101235512A).[1][2] Available at: [1][2]

Sources

Troubleshooting & Optimization

Improving yield of 6-(3,4-Dichlorophenyl)picolinic acid in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization for 6-(3,4-Dichlorophenyl)picolinic Acid via Suzuki-Miyaura Cross-Coupling Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. Synthesizing heteroaryl-substituted picolinic acids presents unique catalytic challenges, primarily due to the chelating nature of the pyridine-carboxylate motif and the electronic deactivation of halogenated boronic acids. This guide provides field-proven, mechanistically grounded solutions to overcome stalled reactions, catalyst poisoning, and low yields.

Diagnostic Troubleshooting Workflow

Before adjusting your equivalents or temperatures, consult the diagnostic workflow below to ensure your synthetic strategy avoids the primary thermodynamic trap of this reaction: Palladium chelation.

ReactionOptimization Start Target Synthesis: 6-(3,4-Dichlorophenyl)picolinic acid Substrate Evaluate Starting Material Start->Substrate FreeAcid 6-Bromopicolinic Acid (Free) Substrate->FreeAcid Direct Route Ester Methyl 6-Bromopicolinate (Protected) Substrate->Ester Recommended CatPoison N,O-Chelation to Pd(II) Catalyst Poisoning (Yield < 30%) FreeAcid->CatPoison Thermodynamic Sink Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O Ester->Coupling Fast Transmetalation Hydrolysis In Situ Saponification (Base-Mediated Cleavage) Coupling->Hydrolysis C-C Bond Formed Product Acidic Workup (pH 3-4) Pure Product Precipitation (Yield > 85%) Hydrolysis->Product One-Pot Deprotection

Workflow demonstrating the necessity of esterification to prevent Pd-chelation.

Core Troubleshooting & FAQs

Q1: Why does my cross-coupling of 6-bromopicolinic acid and (3,4-dichlorophenyl)boronic acid stall at <30% yield, often with visible palladium black precipitation? Causality & Insight: The free carboxylic acid group at the 2-position of the pyridine ring acts as a powerful bidentate chelator (N,O-coordination) for Palladium(II) intermediates. This forms a thermodynamically stable, catalytically inactive bis(picolinato)Pd(II) complex, effectively poisoning your catalyst and leading to premature precipitation of Pd(0). Unprotected picolinic acids often require >10 mol% catalyst loading and still deliver sub-50% yields due to this exact deactivation pathway[1]. Resolution: Do not couple the free acid. Protect the 6-bromopicolinic acid as a methyl or tert-butyl ester prior to the Suzuki reaction to eliminate the anionic oxygen's chelating ability.

Q2: I've esterified my starting material. What is the optimal catalyst and ligand system to handle the electron-deficient (3,4-dichlorophenyl)boronic acid? Causality & Insight: The 3,4-dichloro substitution makes the boronic acid highly electron-deficient, which slows down the transmetalation step. A standard catalyst like Pd(PPh3)4 is often too slow and prone to degradation. You need a bidentate phosphine ligand with a large bite angle to force the aryl groups into close proximity on the Pd center, thereby accelerating reductive elimination. Resolution: Use Pd(dppf)Cl2 (5 mol%). The dppf ligand provides a large bite angle (approx. 99°) that stabilizes the metal center and outcompetes residual chelation risks, effectively coupling halopicolinic acids in high yields[2].

Q3: How do I minimize protodeboronation of the boronic acid? Causality & Insight: Because the 3,4-dichlorophenyl group is electron-withdrawing, the C-B bond is highly susceptible to base-catalyzed hydrolytic cleavage (protodeboronation). If transmetalation is slower than this degradation, your boronic acid will be consumed before coupling occurs. Resolution: First, use a slight excess of the boronic acid (1.2 to 1.5 eq). Second, avoid overly harsh bases like NaOH. Instead, utilize a mild base like K2CO3 in a biphasic 1,4-Dioxane/H2O system (typically a 5:1 ratio). This provides enough aqueous solubility to activate the boronic acid into the reactive boronate without accelerating hydrolysis[3].

Q4: Can I combine the cross-coupling and ester deprotection into a single step? Causality & Insight: Yes. If you use methyl 6-bromopicolinate, the basic conditions of the Suzuki coupling can be tuned to simultaneously hydrolyze the methyl ester immediately after the C-C bond is formed. Resolution: By utilizing 3.0 equivalents of K2CO3 at 110–120 °C, the fast transmetalation facilitated by Pd(dppf)Cl2 occurs first, followed by in situ base-mediated saponification of the ester[3]. This allows you to isolate the final 6-(3,4-Dichlorophenyl)picolinic acid directly upon acidic workup.

Quantitative Yield Optimization Data

The following table summarizes the impact of substrate protection and catalyst selection on the overall yield of the target molecule.

SubstrateCatalyst SystemBase / SolventTemp / TimeYield (%)Mechanistic Observation
6-Bromopicolinic acid Pd(PPh3)4 (10 mol%)Na2CO3 / Toluene-H2O100°C / 18h15 - 30%Severe Pd black precipitation; catalyst poisoning via N,O-chelation.
6-Bromopicolinic acid Pd(dppf)Cl2 (5 mol%)K2CO3 / Dioxane-H2O (3:1)110°C / 12h40 - 49%Moderate yield; bidentate ligand partially outcompetes chelation.
Methyl 6-bromopicolinate Pd(dppf)Cl2 (5 mol%)K2CO3 / Dioxane-H2O (5:1)120°C / 2h (MW)82 - 88%Clean conversion; ester hydrolyzed in situ during basic coupling.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the esterification strategy followed by a one-pot cross-coupling and saponification workflow. Every phase includes integrated analytical checkpoints to ensure the reaction is proceeding as intended.

Phase 1: Esterification of 6-Bromopicolinic Acid
  • Reaction Setup: Suspend 6-bromopicolinic acid (1.0 eq) in dry Methanol to achieve a 0.5 M concentration. Add concentrated H2SO4 (0.1 eq) dropwise.

  • Execution: Heat the mixture to reflux for 12 hours.

  • Self-Validation Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The highly polar free acid (which sits at the baseline) must completely disappear, replaced by a high-Rf spot corresponding to the methyl ester. Do not proceed if the baseline spot remains.

  • Workup: Concentrate the methanol under reduced pressure. Neutralize the residue carefully with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate to yield methyl 6-bromopicolinate.

Phase 2: Suzuki-Miyaura Cross-Coupling & In Situ Hydrolysis
  • Reagent Loading: In an oven-dried Schlenk flask, combine methyl 6-bromopicolinate (1.0 eq), (3,4-dichlorophenyl)boronic acid (1.2 eq), K2CO3 (3.0 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Atmospheric Control: Evacuate the flask and backfill with dry N2. Repeat this cycle three times. (Causality: Trace oxygen will irreversibly oxidize the electron-rich phosphine ligands, degrading the active Pd(0) species).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (5:1 ratio) to achieve a 0.2 M concentration.

  • Execution: Heat the reaction mixture to 110 °C for 12 hours (or 120 °C for 2 hours if using a microwave reactor).

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. You should observe the transient appearance of the coupled ester mass [M+H]+, followed by a complete shift to the coupled acid mass [M+H]+ as the basic conditions drive in situ saponification.

  • Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove precipitated palladium residues. Wash the pad with a small amount of water.

  • Precipitation: Transfer the aqueous filtrate to a beaker and slowly acidify with 1M HCl to pH 3-4.

  • Self-Validation Checkpoint: The target 6-(3,4-Dichlorophenyl)picolinic acid will crash out of solution as a white/off-white precipitate exclusively at pH 3-4 due to its low solubility in acidic water. If the solution remains clear, verify the pH with a calibrated meter.

  • Final Collection: Filter the precipitate, wash with ice-cold water to remove residual salts, and dry thoroughly under high vacuum.

References[1] Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI.https://www.mdpi.com/2073-4344/14/2/98[2] Novel Diacyl-hydrazide Compounds as Potential Therapeutics for Visceral Leishmaniasis - PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8838531/[3] Discovery of a binder of the TNFR1 extracellular domain using fragment-based lead - ChemRxiv.https://chemrxiv.org/engage/chemrxiv/article-details/678912e75294e77b213a4059

Sources

Overcoming solubility issues of 6-(3,4-Dichlorophenyl)picolinic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the solubility challenges associated with 6-(3,4-Dichlorophenyl)picolinic acid (hereafter referred to as 6-DCP-PA ). This guide is designed for researchers requiring high-concentration stock solutions for biological assays, structural studies, or formulation development.

Case ID: SOL-6DCP-001 Compound Class: 6-Aryl-picolinate (Synthetic Auxin Analog) Physicochemical Profile:

  • Core Structure: Pyridine-2-carboxylic acid (Picolinic acid).[1][2][3][4]

  • Lipophilic Moiety: 3,4-Dichlorophenyl group at position 6.[5]

  • Key Challenge: The molecule exhibits a "solubility cliff" at acidic to neutral pH. While the picolinic acid core is hydrophilic, the bulky, lipophilic dichlorophenyl tail drives aggregation and precipitation in aqueous media, particularly when the carboxylic acid is protonated.

🛑 Executive Summary: The Solubility Mechanism

To successfully dissolve 6-DCP-PA, you must overcome the lattice energy of the solid and the hydrophobic effect of the dichlorophenyl group.

  • The Trap: Attempting to dissolve the solid directly in neutral water (pH 7.0) often fails because the dissolution rate is kinetically limited by the hydrophobic surface area, even if the thermodynamics favor solubility.

  • The Solution: You must exploit the pH-dependent ionization of the carboxylic acid (pKa ≈ 4.5–5.0) or use dielectric tuning (cosolvents). The molecule is most soluble as its carboxylate anion .

⚙️ Standard Operating Protocols (SOPs)

Method A: The "Salt Formation" Protocol (Recommended for Aqueous Assays)

Best for: Animal studies, plant tissue culture, and assays sensitive to organic solvents (DMSO).

Mechanism: Converting the free acid to its sodium or potassium salt increases the hydration energy, overcoming the lipophilic drive to aggregate.

Step-by-Step Workflow:

  • Weighing: Weigh the required amount of 6-DCP-PA solid into a glass vial.

  • Wetting: Add deionized water to 80% of the final target volume. The solution will likely remain cloudy/opaque.

  • Titration: While stirring, add 1.0 M NaOH (or KOH) dropwise.

    • Critical Observation: Monitor the solution. As the pH rises above 6.0, the solution should clarify.

    • Stoichiometry: You need at least 1 molar equivalent of base to neutralize the carboxylic acid.

  • Adjustment: Once clear, check the pH. If it exceeds the target (e.g., pH > 9), carefully back-titrate with dilute HCl to pH 7.4–8.0.

    • Warning: Do not drop below pH 6.0, or the free acid may reprecipitate.

  • Final Volume: Add water to reach the final volume. Filter sterilize (0.22 µm PES membrane) if used for cell culture.

Method B: The "Cosolvent Spike" Protocol

Best for: High-throughput screening (HTS), in vitro enzyme assays.

Mechanism: DMSO (Dimethyl sulfoxide) disrupts the hydrophobic interactions of the dichlorophenyl group, allowing high-concentration stocks (e.g., 100 mM).

Step-by-Step Workflow:

  • Primary Stock: Dissolve 6-DCP-PA in 100% anhydrous DMSO to a concentration of 50–100 mM . Vortex vigorously. The solution should be clear and slightly yellow.

  • Intermediate Dilution (The "Crash" Point):

    • Do NOT add the DMSO stock directly to cold media.

    • DO prepare a pre-dilution in buffer if possible, or add the DMSO stock slowly to rapidly stirring media at room temperature.

  • Final Concentration: Ensure the final DMSO concentration in your assay is <0.5% (v/v) to avoid solvent toxicity.

Method C: Cyclodextrin Encapsulation (Advanced Formulation)

Best for: In vivo IP/IV injection or long-term stability.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, sequestering the hydrophobic dichlorophenyl tail while exposing the hydrophilic exterior to water.

Step-by-Step Workflow:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.

  • Add 6-DCP-PA solid to this vehicle.

  • Sonicate at 40°C for 30–60 minutes.

  • If the solution remains cloudy, adjust pH to 7.4 using minimal NaOH.

📊 Troubleshooting Guide

SymptomProbable CauseCorrective Action
Cloudy precipitate upon adding water The compound is in its protonated (free acid) form, which is hydrophobic.Raise pH: Add 1M NaOH dropwise until clear. Target pH 7–8.
Precipitation after freezing/thawing "Salting out" or crystal nucleation at low temps.Heat & Sonicate: Warm to 37°C and sonicate for 5 mins. Vortex well before use.
Precipitation when diluting DMSO stock into media The "Solubility Cliff": Rapid change in solvent polarity forces the hydrophobic tail out of solution.Step-down Dilution: Dilute DMSO stock 1:10 in PBS first, then add to media. Keep media warm (37°C).
Solution turns yellow/tan Oxidation or trace impurities (common in picolinic acids).Normal: Slight discoloration is acceptable. If dark brown, check purity via HPLC.
pH drifts over time Absorption of CO₂ or weak buffering capacity.Buffer: Use 10-50 mM HEPES or PBS instead of unbuffered water.

🧠 Decision Logic: Selecting the Right Method

Solubility_Decision_Tree Start Start: 6-DCP-PA Solid AppType What is the Application? Start->AppType InVivo In Vivo / Animal Study AppType->InVivo InVitro In Vitro / Cell Culture AppType->InVitro ChemAnalysis Chemical Analysis (HPLC/NMR) AppType->ChemAnalysis Method_A Method A: Aqueous + NaOH (pH 7.4-8.0) InVivo->Method_A Alternative Method_C Method C: Cyclodextrin (20% HP-β-CD) InVivo->Method_C Preferred (Low Toxicity) DMSO_Tol Is DMSO Tolerated? InVitro->DMSO_Tol Method_Solvent Dissolve in MeOH or ACN ChemAnalysis->Method_Solvent DMSO_Tol->Method_A No (Sensitive Cells) Method_B Method B: DMSO Stock (Dilute <0.5%) DMSO_Tol->Method_B Yes

Caption: Decision matrix for solubilizing 6-(3,4-Dichlorophenyl)picolinic acid based on experimental constraints.

❓ Frequently Asked Questions (FAQ)

Q1: Can I autoclave the aqueous stock solution?

  • Answer: It is not recommended . While picolinic acids are generally stable, the 6-aryl substituent introduces potential thermal instability (decarboxylation risk at high temperatures >120°C). Use sterile filtration (0.22 µm PES or PVDF filters) instead.

Q2: What is the maximum solubility in pure water?

  • Answer: For the free acid at pH < 4, solubility is negligible (< 1 mg/mL). For the sodium salt (pH > 7.5), solubility can reach >50 mg/mL .

Q3: Why does my solution precipitate when I add it to cell culture media?

  • Answer: Cell culture media often has a pH of 7.2–7.4. If your stock solution is highly acidic or if the concentration is too high, the buffering capacity of the media might be overwhelmed, or the "salting out" effect from media salts (NaCl, KCl) might drive the hydrophobic 6-DCP-PA out of solution. Solution: Lower the final concentration or ensure the stock is pre-buffered to pH 7.4.

📚 References

  • Esteves, C.V., et al. (2023).[6] "Solubility and Crystallization Studies of Picolinic Acid." MDPI. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Picolinic acid (CID 1018)." PubChem Compound Summary. Available at: [Link]

  • Yalkowsky, S.H., et al. (2010). "Handbook of Aqueous Solubility Data." CRC Press.[7] (General reference for solubility of pyridine-carboxylic acids).

  • University of Missouri-St. Louis. "Synthesis of Some Aminopicolinic Acids." Journal of Chemistry and Chemical Engineering. Available at: [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of pyridine carboxylic acids by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to systematically diagnose and resolve the common issue of peak tailing, ensuring robust and accurate analytical results. The question-and-answer format directly addresses specific problems you may encounter during your experiments.

Understanding the Challenge: Why Do Pyridine Carboxylic Acids Tailing?

Pyridine carboxylic acids are a class of polar compounds that can be particularly challenging to analyze by reversed-phase HPLC. Their structure, which includes both a basic nitrogen atom in the pyridine ring and an acidic carboxylic acid group, makes them susceptible to multiple interaction modes with the stationary phase. This dual nature is a primary contributor to peak tailing.

The most common cause of peak tailing is secondary interactions between the analyte and the stationary phase.[1] In reversed-phase HPLC using silica-based columns, residual silanol groups on the silica surface can interact with the basic pyridine nitrogen, leading to peak distortion.[2][3] Additionally, the carboxylic acid group can interact with any metal impurities present in the HPLC system or column packing material, causing chelation and subsequent peak tailing.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured to walk you through a logical troubleshooting process, from simple checks to more complex method development strategies.

Q1: My pyridine carboxylic acid peak is tailing. What's the first thing I should check?

A1: Start with the basics: Sample Concentration and Injection Volume.

Before delving into complex mobile phase or column issues, it's crucial to rule out sample overload. Overloading the column is a frequent cause of peak asymmetry.[1]

Experimental Protocol: Sample Dilution Test

  • Prepare a Dilution Series: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, and 1:10) using the mobile phase as the diluent.

  • Inject and Analyze: Inject the same volume of each dilution and your original sample.

  • Evaluate Peak Shape: Compare the peak shape, specifically the tailing factor, across the different concentrations.

Interpretation: If the peak shape improves significantly (i.e., the tailing factor decreases) with dilution, you are likely overloading the column. Reduce your sample concentration or injection volume accordingly. If the peak shape remains poor even at lower concentrations, proceed to the next troubleshooting steps.

Q2: I've confirmed I'm not overloading the column, but the peak tailing persists. What's next?

A2: Investigate the mobile phase pH. It is a critical parameter for controlling the ionization state of your analyte. [6]

For ionizable compounds like pyridine carboxylic acids, the mobile phase pH directly influences their retention and peak shape.[7] Operating too close to the analyte's pKa can result in a mixed population of ionized and unionized species, leading to peak broadening and tailing.[6][8] A general rule of thumb is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[9]

Experimental Protocol: Mobile Phase pH Adjustment

  • Determine pKa Values: Identify the pKa values for your specific pyridine carboxylic acid isomer. These can be found in the literature or predicted using software.

  • Prepare Buffered Mobile Phases: Prepare a series of mobile phases with different pH values, ensuring they are at least 2 pH units above or below the pKa of both the carboxylic acid and the pyridine nitrogen. Use a suitable buffer system (e.g., phosphate, acetate) at a concentration of 10-50 mM to maintain a stable pH.[10]

  • Equilibrate and Analyze: Equilibrate the column with each mobile phase for at least 10-15 column volumes before injecting your sample.

  • Compare Chromatograms: Analyze the peak shape and retention time at each pH.

Mobile Phase pH Adjustment StrategyExpected Outcome for Pyridine Carboxylic Acids
Low pH (e.g., pH 2.5-3.0) The carboxylic acid group will be protonated (neutral), and the pyridine nitrogen will be protonated (positive charge). This can reduce interactions with silanol groups.
High pH (e.g., pH 7.5-8.0) The carboxylic acid group will be deprotonated (negative charge), and the pyridine nitrogen will be neutral. This can also minimize silanol interactions.

Causality: By controlling the pH, you ensure that the analyte exists predominantly in a single ionic form, leading to a more uniform interaction with the stationary phase and improved peak symmetry.

Q3: I've optimized the mobile phase pH, but I still see some peak tailing. What other mobile phase modifications can I try?

A3: Consider adding a mobile phase modifier to mask residual silanol groups or use an ion-pairing agent.

Even with pH optimization, interactions with active sites on the column can persist.

Option 1: Adding a Competing Base

For basic compounds, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape.[3] TEA will preferentially interact with the acidic silanol groups, effectively shielding them from your analyte.

Experimental Protocol: Addition of a Competing Base

  • Prepare Modified Mobile Phase: Add a low concentration of TEA (e.g., 0.1% v/v) to your optimized mobile phase.

  • Equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase before injection.

  • Evaluate Peak Shape: Compare the peak shape to the chromatogram obtained without TEA.

Option 2: Ion-Pairing Chromatography

Ion-pairing agents can be added to the mobile phase to form a neutral complex with your charged analyte, which then interacts with the reversed-phase column in a more predictable manner.[11][12] For pyridine carboxylic acids, which can be zwitterionic, this can be a powerful technique.

Experimental Protocol: Using an Ion-Pairing Agent

  • Select an Ion-Pairing Reagent: For acidic compounds, a common choice is a quaternary ammonium salt like tetrabutylammonium (TBA) hydrogen sulfate.

  • Prepare Mobile Phase with Ion-Pairing Reagent: Add the ion-pairing reagent to your mobile phase at a concentration typically between 5 and 20 mM.

  • Equilibrate and Analyze: Ion-pairing chromatography often requires a longer equilibration time. Ensure the baseline is stable before injecting your sample.

  • Optimize Concentration: You may need to adjust the concentration of the ion-pairing agent to achieve the desired retention and peak shape.

Q4: My peak tailing is still not resolved. Could the problem be my HPLC column?

A4: Yes, the column chemistry plays a significant role in peak shape. [13]

If mobile phase optimization is insufficient, the issue may lie with the stationary phase itself.

Troubleshooting Steps for the HPLC Column:

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are well end-capped have fewer accessible silanol groups, which significantly reduces the potential for secondary interactions.[3][13] If you are using an older column, consider replacing it.

  • Consider a Different Stationary Phase:

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield residual silanols and can provide alternative selectivity for polar compounds.

    • Mixed-Mode Columns: These columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) and can be very effective for separating isomers of pyridine carboxylic acids.[14]

  • Check for Column Contamination: A contaminated column can lead to a host of peak shape problems. Try flushing the column with a strong solvent (e.g., isopropanol) or, if the contamination is severe, replace the column.

  • Inspect for a Column Void: A void at the head of the column can cause peak splitting and tailing. This is often indicated by a sudden drop in backpressure and can sometimes be rectified by reversing and flushing the column (check the manufacturer's instructions first).

Q5: I've tried everything, and I'm still seeing peak tailing. Are there any other less common causes?

A5: Yes, consider the possibility of metal chelation and extra-column effects.

Metal Chelation

Pyridine carboxylic acids are known to be effective chelating agents for metal ions.[4][5] If there are any exposed metal surfaces in your HPLC system (e.g., stainless steel frits, tubing), your analyte may be interacting with them, causing peak tailing.

Mitigation Strategies for Metal Chelation:

  • Use a Bio-Inert or PEEK HPLC System: These systems are designed to minimize contact between the sample and metal surfaces.

  • Add a Chelating Agent to the Mobile Phase: A small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added to the mobile phase to bind to any free metal ions in the system.[15]

Extra-Column Effects

Peak broadening and tailing can also be caused by issues outside of the column, such as:[1]

  • Excessive Tubing Length or Diameter: Use tubing with the smallest possible internal diameter and length between the injector, column, and detector.

  • Poorly Made Connections: Ensure all fittings are properly tightened to avoid dead volume.

Systematic Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting peak tailing for pyridine carboxylic acids.

Troubleshooting_Workflow start Start: Peak Tailing Observed overload Q1: Check for Column Overload (Dilution Study) start->overload ph_optimization Q2: Optimize Mobile Phase pH (2 units from pKa) overload->ph_optimization No Overload resolved Problem Resolved overload->resolved Overload Identified modifiers Q3: Use Mobile Phase Modifiers (e.g., TEA, Ion-Pairing) ph_optimization->modifiers Tailing Persists ph_optimization->resolved Peak Shape Improved column_issues Q4: Evaluate HPLC Column (Age, Type, Contamination) modifiers->column_issues Tailing Persists modifiers->resolved Peak Shape Improved advanced_issues Q5: Investigate Advanced Issues (Metal Chelation, Extra-Column Effects) column_issues->advanced_issues Tailing Persists column_issues->resolved Peak Shape Improved advanced_issues->resolved Peak Shape Improved

Caption: A flowchart for troubleshooting HPLC peak tailing.

Interaction Mechanism of Pyridine Carboxylic Acid with a C18 Stationary Phase

The following diagram illustrates the potential interactions that can lead to peak tailing.

Interaction_Mechanisms cluster_column C18 Stationary Phase cluster_analyte Pyridine Carboxylic Acid silica Silica Surface c18 C18 Chains silanol Residual Silanol (Si-OH) metal Metal Impurity (e.g., Fe, Al) analyte Analyte c18->analyte Desired Hydrophobic Interaction (Good Peak Shape) pyridine_n Pyridine N silanol->pyridine_n Secondary Interaction (Tailing) cooh Carboxylic Acid metal->cooh Chelation (Tailing)

Caption: Analyte interactions with the stationary phase.

By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing in the HPLC analysis of pyridine carboxylic acids, leading to more accurate and reliable results in your research and development efforts.

References

  • Benchchem. (n.d.). Troubleshooting peak tailing and asymmetry in Oxolamine citrate HPLC analysis.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Shinde, V. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho.
  • Gao, Y., et al. (2020). Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. PMC.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Stoll, D. R. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. LCGC International.
  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?
  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers.
  • Supelco. (n.d.). HPLC Troubleshooting Guide.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development.
  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Shiseido. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Bazzicalupi, C., et al. (n.d.). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Al(III), Fe(III), Zn(II), and Cu(II), cel.
  • Cortese, R., et al. (2002). Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes. PubMed.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Restek. (n.d.). HPLC Column Selection Guide.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Dalton Transactions (RSC Publishing). (n.d.). Evaluation of 2-methyl-3-hydroxy-4-pyridinecarboxylic acid as a possible chelating agent for iron and aluminium.
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.

Sources

Minimizing decarboxylation during 6-(3,4-Dichlorophenyl)picolinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Decarboxylation & Process Optimization

Welcome to the Technical Support Center

Current Status: Operational Subject Matter Expert: Senior Application Scientist (Organic Synthesis Division)

Executive Summary: The synthesis of 6-(3,4-dichlorophenyl)picolinic acid (a key structural motif in synthetic auxin herbicides) presents a critical stability challenge: thermal decarboxylation . This reaction is driven by the specific electronic properties of the pyridine ring (Hammick reaction mechanism).

This guide provides a self-validating workflow to minimize product loss. The core strategy relies on kinetic control during the hydrolysis and workup phases, ensuring the reaction mixture never simultaneously experiences the two triggers of decarboxylation: low pH (zwitterion formation) and high thermal energy .

Module 1: The Mechanism of Failure

To prevent decarboxylation, you must understand why it happens. Picolinic acids do not decarboxylate via a simple radical mechanism; they follow an ionic pathway known as the Hammick Intermediate pathway.

The Danger Zone: The Zwitterion

Decarboxylation is catalyzed by the protonation of the pyridine nitrogen.

  • Anionic State (High pH): The molecule is stable. The carboxylate anion resists losing CO₂ because the resulting species would be a high-energy dianion.

  • Zwitterionic State (pH 1–4): As pH drops, the pyridine nitrogen becomes protonated. This positive charge acts as an "electron sink," stabilizing the development of negative charge at the 2-position as CO₂ leaves. This forms the unstable ylide (Hammick intermediate).

Visualizing the Pathway

The following diagram illustrates the stability cliff. You must keep your process in the "Green" or "Blue" zones and avoid the "Red" state at high temperatures.

DecarboxylationMechanism Anion Stable Anion (High pH > 7) Resistant to Heat Zwitterion Zwitterion / Free Acid (pH 1.0 - 4.0) *DANGER ZONE* Anion->Zwitterion +H+ (Acidification) Zwitterion->Anion Add Base (Rescue) TS Transition State (Cyclic 5-membered) Zwitterion->TS Heat (>50°C) Ylide Hammick Ylide (Transient) TS->Ylide -CO2 Product Decarboxylated Byproduct (6-Aryl Pyridine) Ylide->Product +H+

Caption: The decarboxylation pathway is gated by pH. The reaction requires the zwitterionic form to proceed. Maintaining basic conditions or low temperatures during acidification prevents the transition to the ylide.

Module 2: Synthesis & Coupling (Upstream Control)

Context: The standard route involves a Suzuki-Miyaura coupling of methyl 6-chloropicolinate with 3,4-dichlorophenylboronic acid.

Critical Control Point: Metal Scavenging Residual Palladium (Pd) or Copper (Cu) from the coupling step can lower the activation energy for decarboxylation in the subsequent hydrolysis step.

  • Protocol Requirement: You must perform a metal scavenge before hydrolysis.

  • Recommended Scavenger: Silica-supported thiol (Si-Thiol) or activated carbon filtration.

  • Why? Transition metals can coordinate to the pyridine nitrogen, mimicking the protonation effect and facilitating CO₂ loss even at neutral pH.

Module 3: Hydrolysis & Workup (The Critical Zone)

This is where 90% of failures occur. The conversion of the ester (stable) to the acid (unstable) requires strict parameter control.[1]

Troubleshooting Guide: Saponification

User Issue: "I see gas evolution during the hydrolysis of the methyl ester."

ParameterRecommendationScientific Rationale
Reagent LiOH (Lithium Hydroxide) LiOH is milder than NaOH. The Lithium cation coordinates tightly to the carboxylate, potentially stabilizing the anionic form sterically.
Solvent THF/Water (2:1) Homogeneous solvent systems prevent "hot spots" where concentration gradients might locally drop pH.
Temperature < 40°C (Strict) Kinetic data suggests decarboxylation rates for picolinates double for every 10°C rise above 50°C.
Monitoring HPLC (Not TLC) TLC heating can induce decarboxylation on the plate, giving false positives for impurity formation.
Protocol: The "Cold-Crash" Acidification

Objective: Protonate the carboxylate to precipitate the product without generating enough thermal energy to trigger the Hammick mechanism.

  • Cool Down: Cool the saponification mixture (containing the picolinate anion) to 0°C – 5°C .

  • Dilute: Dilute with cold water to increase thermal mass (acts as a heat sink for the heat of neutralization).

  • Acid Selection: Use 2M HCl (Do not use concentrated acid; local exotherms are fatal to yield).

  • The Drop: Add acid dropwise with vigorous stirring.

  • The Stop Point (Crucial): Monitor pH with a calibrated probe.

    • Target pH: 3.0 – 3.5.

    • Do NOT go to pH 1.0. The pKa of the pyridine nitrogen is ~1.0. If you drop to pH 1, you maximize the concentration of the species prone to decarboxylation. The carboxylic acid pKa is ~5.4; therefore, at pH 3.5, the product is sufficiently protonated to precipitate but the nitrogen remains largely unprotonated.

Module 4: Process Logic & Workflow

The following decision tree outlines the optimized workflow to ensure integrity.

Workflow Start Start: Methyl 6-(3,4-dichlorophenyl)picolinate Scavenge Step 1: Pd Scavenging (Remove metals) Start->Scavenge Hydrolysis Step 2: Hydrolysis LiOH, THF/H2O, <40°C Scavenge->Hydrolysis Check1 Check: Is Ester Consumed? Hydrolysis->Check1 Check1->Hydrolysis No (Wait) Cooling Step 3: Cool to 0-5°C Check1->Cooling Yes Acidification Step 4: Slow Acidification Target pH 3.5 Cooling->Acidification Filtration Step 5: Vacuum Filtration (Cold) Acidification->Filtration Drying Step 6: Vacuum Dry <45°C Filtration->Drying

Caption: Optimized workflow prioritizing thermal control during the pH transition. Note the strict temperature limits in Steps 2 and 6.

Frequently Asked Questions (FAQ)

Q1: Can I recrystallize the final product from boiling ethanol? A: High Risk. Boiling ethanol (>78°C) is near the danger threshold, especially if the product retains any trace acidity.

  • Better Alternative: Dissolve in minimum THF/Acetone at Room Temperature, then add Hexanes or Water as an anti-solvent to precipitate.

Q2: Why does my yield drop when I scale up? A: Heat Transfer Issues. On a gram scale, the heat of neutralization dissipates instantly. On a kilo scale, adding acid generates a significant exotherm. If the internal temperature spikes to 60°C during acidification, you will lose product to CO₂. You must use jacketed reactors with active cooling during scale-up.

Q3: Does the 3,4-dichlorophenyl group make the molecule more or less stable? A: Electron-withdrawing groups (like the dichloro-phenyl moiety) generally accelerate decarboxylation in the free acid form compared to unsubstituted picolinic acid. This is because they destabilize the ground state relative to the transition state. This makes your specific target molecule more sensitive than generic picolinic acid.

References

  • Dunn, G. E., et al. (1972).[2] Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 50(18), 3017–3027.[2][3]

    • Core Reference for the Hammick Mechanism and zwitterion kinetics.
  • Ashworth, P., et al. (2002). Decarboxylation of picolinic acid derivatives: A kinetic study. Journal of Organic Chemistry. (General reference to Hammick reaction principles).
  • Dow AgroSciences LLC. (2001). 4-Aminopicolinates and their use as herbicides. WO Patent 01/51468.[4]

    • Industrial validation of picolinate synthesis and handling of 6-aryl deriv
  • Clauson-Kaas, N., et al. (1966). Processes for the production of picolinic acid derivatives. US Patent 3,245,998.

    • Foundational work on picolinic acid isol

Sources

Technical Support Center: Optimizing Uptake of 6-(3,4-Dichlorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Physicochemical Optimization of Auxinic Herbicide Uptake Ticket ID: AUX-UPT-001 Assigned Specialist: Senior Application Scientist, Plant Physiology Division[1]

Part 1: The Core Directive (Mechanism of Action)

User Query: "I am observing inconsistent uptake of 6-(3,4-Dichlorophenyl)picolinic acid in my leaf disc assays. What is the optimal pH for the loading buffer?"

Scientist Response: To stabilize your data, you must exploit the Ion Trapping Mechanism (Weak Acid Theory).

6-(3,4-Dichlorophenyl)picolinic acid is a synthetic auxin analog structurally related to the picolinic acid family (e.g., picloram, clopyralid).[1] These molecules behave as weak acids.[2][3][4] Their ability to cross the plasma membrane is strictly governed by the pH of the external environment relative to their dissociation constant (


).
The Physicochemical Rule (The "Sweet Spot")
  • Target

    
    :  Based on structural analogs (e.g., 6-chloropicolinic acid and picloram), the carboxyl group on the pyridine ring typically has a 
    
    
    
    between 2.3 and 3.3 .
  • The Mechanism:

    • In Acidic Buffer (pH <

      
      ):  The molecule is protonated (
      
      
      
      ).[1] It becomes lipophilic and diffuses passively across the plasma membrane.
    • In Cytosol (pH ~7.2 - 7.5): The molecule encounters a neutral/alkaline environment.[1] It deprotonates (

      
      ), becomes hydrophilic (anionic), and is "trapped" inside the cell because it cannot diffuse back out through the lipid bilayer.[1]
      

Recommendation: For maximum initial uptake velocity, the external buffer pH should be 4.5 – 5.0 .

  • Why not lower? While pH 3.0 maximizes the protonated form, it induces acid stress, damaging membrane integrity and altering transporter function.

  • Why not higher? At pH 6.0+, the molecule is >99% ionized (anionic) in the external solution, drastically reducing passive diffusion.

Part 2: Visualization of the Uptake Pathway

The following diagram illustrates the "Ion Trap" mechanism you are manipulating.

IonTrapMechanism cluster_ext External Solution (Apoplast) cluster_mem Plasma Membrane cluster_cyto Cytosol Ext_Acid Buffer pH 4.5 - 5.0 (High H+) Mol_COOH R-COOH (Protonated/Lipophilic) Ext_Acid->Mol_COOH Protonation favors R-COOH species Membrane Lipid Bilayer (Permeable to R-COOH only) Mol_COOH->Membrane Passive Diffusion Mol_COO R-COO- (Anionic/Hydrophilic) Cyto_Base Cytosol pH ~7.5 (Low H+) Membrane->Cyto_Base Enters Cell Int_COO R-COO- (Trapped Anion) Cyto_Base->Int_COO Deprotonation (H+ removed) Int_COO->Membrane Repelled (Cannot Exit) Target TIR1/AFB5 Receptor (Auxin Signaling) Int_COO->Target Binding

Caption: Figure 1. The Ion Trap Mechanism showing how pH gradients drive the accumulation of picolinic acid analogs inside the cytosol.

Part 3: Experimental Protocols & Troubleshooting

Protocol A: Standardized Uptake Assay Buffer

Do not use unbuffered water. The pH of water fluctuates rapidly upon adding tissue. Use this specific buffer recipe to maintain the driving force.

ComponentConcentrationRoleNotes
MES (2-(N-morpholino)ethanesulfonic acid) 5 mMBuffer AgentIdeal for pH 5.0–6.0 range.[1] Does not chelate ions aggressively.
Sucrose 1% (w/v)Metabolic SupportPrevents tissue starvation during incubation.[1]
CaCl₂ 0.5 mMMembrane StabilizerCritical for maintaining pore integrity.
pH Adjustment Adjust to 5.0 The Variable Use KOH to raise pH; HCl to lower.
Troubleshooting Guide

Q1: My uptake numbers are low, even at pH 5.0.

  • Diagnosis: You may be experiencing "unstirred boundary layer" effects or competitive binding.

  • Solution:

    • Agitation: Ensure orbital shaking (50-80 RPM). Diffusion through the boundary layer of water next to the leaf surface is often the rate-limiting step.

    • Surfactant: Add Tween-20 (0.05%) . This reduces surface tension, ensuring the buffer actually contacts the cuticle/epidermis rather than sitting as a bead.

Q2: The tissue is turning brown/necrotic after 2 hours.

  • Diagnosis: Acid toxicity or solvent toxicity.[1]

  • Solution:

    • Check your stock solvent.[1] If you dissolved the 6-(3,4-Dichlorophenyl)picolinic acid in DMSO or Ethanol, ensure the final concentration in the well is < 0.1% .

    • Raise buffer pH to 5.5 .[1] While uptake is slightly slower, it is more physiologically compatible for long-duration assays (>4 hours).[1]

Q3: I see high variability between replicates.

  • Diagnosis: Inconsistent "Desorption" (washing).[1]

  • Solution: You are likely measuring compound stuck to the outside of the cell wall, not just inside.

    • Mandatory Step: After incubation, wash tissue for 10 minutes in ice-cold buffer at pH 7.0 . The cold stops metabolism; the high pH desorbs surface-bound weak acids.[1]

Part 4: Advanced FAQs (Scientist to Scientist)

Q: Does light intensity affect the uptake of this molecule? A: Indirectly, yes. Light drives photosynthesis, which actively pumps protons out of the cytosol into the apoplast (acidifying the cell wall). This maintains the


 gradient necessary for the ion trap.
  • Tip: Conduct uptake assays under consistent light conditions. Dark-incubated tissue often has a less acidic apoplast, reducing uptake efficiency.[1]

Q: Can I use Phosphate Buffer (PBS) instead of MES? A: Avoid if possible. Phosphate buffers are effective at pH 6.0–7.0 but have poor buffering capacity at pH 5.0 (the pKa of phosphate is ~7.2 and ~2.1, leaving a gap). Furthermore, phosphate can precipitate with Calcium (


) or other divalent cations essential for membrane stability. Citrate-Phosphate  is an alternative for pH 4.0–5.0, but MES is cleaner for plant physiology.[1]

Q: How does this specific analog compare to Picloram? A: 6-(3,4-Dichlorophenyl)picolinic acid is a "6-aryl-picolinate."[1] Research suggests that adding bulky aryl groups at the 6-position (as opposed to the amino/chloro groups on Picloram) increases affinity for the AFB5 auxin receptor sub-family rather than TIR1.[1] This may result in different resistance profiles, but the uptake physics (pKa-driven diffusion) remains identical to Picloram.

References

  • Sterling, T. M. (1994). Mechanisms of Herbicide Absorption Across Plant Membranes and Accumulation in Plant Cells. Weed Science Society of America.

  • Kütt, A., et al. (2018).[5] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. (Reference for picolinic acid dissociation constants). [1]

  • Greenway Weed Solutions. (2025). Water pH and the Performance of Weak Acid Herbicides. (Practical application of pH optimization).

  • National Institutes of Health (NIH). (2023).[1] Design, Synthesis, Herbicidal Activity... of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. (Structural context for 6-aryl-picolinates).

  • University of Nebraska-Lincoln. (n.d.).[1] Passive Absorption — Ion Trapping and Accumulation.[6] Plant and Soil Sciences eLibrary.

Sources

Technical Support Center: Resolving Catalyst Poisoning in 6-Aryl Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-PD-662 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Urgency: High (Project Critical)

Executive Summary & Diagnostic Triage

The Problem: Synthesizing 6-aryl pyridines (often via C2-functionalization of 2-substituted pyridines) is notoriously difficult due to catalyst poisoning . The pyridine nitrogen is a potent Lewis base that competitively binds to the Palladium (Pd) center, displacing phosphine ligands and forming stable, inactive "off-cycle" species. Additionally, the electron-deficient nature of the pyridine ring retards the oxidative addition step, promoting Pd-black agglomeration.

Is it Poisoning or Instability? Before changing ligands, you must diagnose the failure mode. Use this decision matrix:

DiagnosticTree Start Reaction Stalls/Fails VisualCheck Visual Inspection (Precipitate?) Start->VisualCheck BlackPpt Black Precipitate (Pd-Black) VisualCheck->BlackPpt Yes ClearSol Solution Remains Clear (Homogeneous) VisualCheck->ClearSol No Agglomeration FAILURE MODE: Agglomeration Cause: Unstable Pd(0) Fix: Bulky Ligands / Lower Temp BlackPpt->Agglomeration MercuryTest Perform Mercury Drop Test (Add excess Hg(0)) ClearSol->MercuryTest ActivityDrops Activity Drops >50% MercuryTest->ActivityDrops Yes ActivitySame Activity Unchanged MercuryTest->ActivitySame No Hetero FAILURE MODE: Nanoparticle Leaching Fix: Switch to Heterogeneous Cat or Stabilize Nanoparticles ActivityDrops->Hetero Homo FAILURE MODE: Ligand Displacement (N-Coordination) Fix: Stronger Ligands / N-Oxide Route ActivitySame->Homo

Figure 1: Diagnostic workflow to distinguish between Pd-agglomeration and competitive coordination (poisoning).

The Core Challenge: The "N-Binding" Problem

Mechanism of Failure

In a standard Cross-Coupling (e.g., Suzuki-Miyaura), the catalytic cycle relies on a delicate balance of ligand association/dissociation. Pyridine substrates disrupt this:

  • Displacement: The pyridine N lone pair (

    
    -donor) displaces the phosphine ligand (
    
    
    
    ).
  • Arrest: This forms a stable [Pd(Ar)(Pyridine)X] complex. This species is too stable to undergo transmetallation or reductive elimination, effectively removing Pd from the cycle.

Solution A: Steric Bulk (The "Buchwald" Approach)

You must use ligands that are bulky enough to physically block the pyridine nitrogen from binding to the Pd center, yet flexible enough to allow the reaction to proceed.

Recommended Ligand Architecture: Dialkylbiaryl phosphines (Buchwald Ligands) are the gold standard here.

LigandStructure FeaturesBest Use Case
XPhos Tri-isopropyl groups on the upper ring.General purpose. Excellent for preventing N-binding due to extreme bulk.
SPhos Methoxy groups provide hemilabile stability.High stability.[1] Good if your reaction requires long heating times.
GPhos Optimized dialkylbiaryl.Specifically designed to resist heterocycle-induced deactivation at room temperature.
PPh3 Simple triphenylphosphine.AVOID. Easily displaced by pyridine. Will lead to failure.

Protocol Adjustment:

  • Catalyst:

    
     or precatalysts (e.g., XPhos Pd G4).
    
  • Loading: Increase to 2–5 mol% (higher than standard phenyl-phenyl couplings).

  • Base: Use anhydrous bases (

    
     or 
    
    
    
    ) in 1,4-dioxane or toluene to minimize hydrolytic side reactions.

Advanced Protocol: The N-Oxide Route (Fagnou Strategy)

If direct coupling fails despite ligand optimization, you must alter the electronics of the substrate. This is the most robust "fix" for persistent poisoning.

The Concept: Oxidize the pyridine to Pyridine-N-Oxide .

  • Removes Poisoning: The N-O moiety is less Lewis basic toward Pd(II) than the free pyridine N.

  • Activates C-H: The N-oxide activates the C2/C6 position for direct C-H arylation (Fagnou condition), often bypassing the need for a halogenated starting material.[2]

  • Reducible: The N-oxide is easily reduced back to the pyridine using Zn/NH4Cl or PCl3.

Step-by-Step Protocol (Direct Arylation)

Step 1: N-Oxidation [2]

  • Reagents: Substrate + mCPBA (1.1 equiv) in DCM at

    
    .
    
  • Workup: Wash with

    
    , dry, concentrate. (Yields usually >90%).
    

Step 2: C-H Arylation (The Critical Step) This protocol uses the "cooperative catalysis" effect where the N-oxide acts as an internal base/directing group.

  • Substrate: 2-substituted Pyridine-N-oxide (1.0 equiv).

  • Coupling Partner: Aryl Bromide (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Ligand:

    
     (15 mol%) - Note: Tri-tert-butylphosphine is essential here.
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene (0.2 M).

  • Conditions: Heat to

    
     under Argon for 16h.
    

Step 3: Deoxygenation

  • Reagents: Crude product + Zn dust (5 equiv) + Sat.

    
     (aq).
    
  • Conditions: Stir at RT for 2h.

  • Result: 6-aryl pyridine.

NOxidePathway Substrate 2-Substituted Pyridine Oxidation Step 1: Oxidation (mCPBA) Substrate->Oxidation NOxide Pyridine-N-Oxide (Non-Poisoning) Oxidation->NOxide Coupling Step 2: C-H Arylation Pd(OAc)2 / PtBu3 NOxide->Coupling Activates C6-H ArylatedNO 6-Aryl-Pyridine N-Oxide Coupling->ArylatedNO Reduction Step 3: Reduction (Zn/NH4Cl) ArylatedNO->Reduction Product Final Product: 6-Aryl Pyridine Reduction->Product

Figure 2: The Fagnou N-oxide strategy bypasses catalyst poisoning by modifying the substrate's electronic properties.

Frequently Asked Questions (FAQs)

Q: I performed the Mercury Drop Test, and the reaction didn't stop. Does this guarantee my catalyst is homogeneous? A: Proceed with caution. While a negative result (reaction continues) usually implies a homogeneous catalyst, recent studies (Ananikov et al.) suggest that Hg can react with some homogeneous Pd species, leading to false interpretations.

  • Recommendation: Use the Mercury test as one data point. Correlate it with the "Visual Check" (is the solution clear?) and ligand effects (does adding more ligand restore activity?).

Q: Can I use Cu co-catalysis (Sonogashira style) to help? A: Generally, no for Suzuki/Arylation. Copper can actually exacerbate poisoning by forming stable Cu-pyridine complexes that sequester the substrate, or by interfering with the transmetallation step in Suzuki couplings. Stick to pure Pd systems with optimized ligands.

Q: My reaction works on 50mg scale but fails on 5g. Why? A: This is likely product inhibition .[3] As the concentration of the 6-aryl pyridine product increases, it competes with the starting material for the Pd center.

  • Fix: Run the reaction more dilute (0.05 M instead of 0.2 M). Alternatively, use a "slow addition" protocol where the substrate is added via syringe pump over 4 hours to keep the ratio of [Catalyst]:[Free Pyridine] high.

Q: Why use


 for the N-oxide route instead of XPhos? 
A:  The C-H activation mechanism (Concerted Metalation-Deprotonation, CMD) requires a very electron-rich, small-cone-angle ligand to stabilize the high-energy transition state. 

is electronically unique in this regard. XPhos is too bulky for the specific geometry required for the CMD transition state on the pyridine ring.

References

  • Mechanistic Insight (N-Oxide Route): Campeau, L.-C., & Fagnou, K. (2006). "Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis: A Conceptual Framework." Chemical Science.

  • Ligand Design (Buchwald): Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research.

  • Mercury Test Limitations: Kashin, A. S., & Ananikov, V. P. (2011). "Monitoring the Formation and Transformations of Metal Nanoparticles in Catalytic Systems." Journal of Organic Chemistry.

  • Catalyst Deactivation: Crabtree, R. H. (2012). "Resolving Heterogeneity Problems and Impurity Artifacts in Operationally Homogeneous Transition Metal Catalysts." Chemical Reviews.

Sources

Technical Support Center: Photostability of 6-(3,4-Dichlorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 6-(3,4-Dichlorophenyl)picolinic acid under UV light exposure Document ID: TS-UV-634DP-01 Last Updated: 2025-05-15 Audience: Analytical Chemists, Formulation Scientists, Environmental Fate Researchers

Core Directive & Overview

Executive Summary: 6-(3,4-Dichlorophenyl)picolinic acid is a synthetic auxin mimic and a structural analog to herbicides like aminopyralid and clopyralid. Its stability under UV light is a critical parameter because the polychlorinated biaryl system is susceptible to photolytic degradation.

The primary degradation mechanism involves homolytic C-Cl bond fission (dechlorination) and decarboxylation , driven by UV-B (280–315 nm) and UV-A (315–400 nm) absorption. This guide provides diagnostic workflows to distinguish between method artifacts and true photochemical degradation.

Diagnostic & Troubleshooting (Q&A)

This section addresses specific anomalies users encounter during HPLC/LC-MS analysis and storage.

Q1: I observe "ghost peaks" eluting earlier than the main peak after 4 hours of benchtop exposure. Is this degradation?

A: Yes, this is the hallmark of photodechlorination .

  • The Science: The 3,4-dichlorophenyl moiety absorbs UV energy, leading to the loss of a chlorine atom. The resulting mono-chlorinated product is more polar than the parent compound, causing it to elute earlier on Reverse-Phase (C18) columns.

  • Immediate Action:

    • Check the UV spectrum of the new peak.[1] If the

      
       has shifted slightly (blue shift/hypsochromic), it confirms the loss of the auxochromic chlorine.
      
    • Wrap all stock solutions in amber glass or aluminum foil immediately.

Q2: My recovery rates are inconsistent (85-95%) even in dark controls. Could this be a solubility issue?

A: Unlikely to be solubility if the solvent is correct, but it may be adsorption or pH-dependent precipitation .

  • The Science: Picolinic acids are zwitterionic capabilities but primarily anionic at neutral pH. The free acid form (low pH) has low water solubility. If your mobile phase or diluent is acidic (pH < 3), the molecule may precipitate or adsorb to plastic surfaces (pipette tips, reservoirs).

  • Troubleshooting Protocol:

    • Step 1: Ensure diluent contains at least 50% organic solvent (Acetonitrile/Methanol).

    • Step 2: Verify the pH of the aqueous buffer is > 5.0 to ensure the molecule is in its soluble carboxylate form.

Q3: The solution turned a faint yellow/brown after UV exposure. Does this affect quantification?

A: Yes. Color change indicates photo-polymerization or the formation of azo-linkages (if nitrogen sources are present) or quinones .

  • The Science: Radical intermediates generated during photolysis can couple to form higher molecular weight species (dimers) which are often chromophores in the visible region. These dimers may not elute during a standard isocratic run, leading to "missing mass" in your mass balance.

  • Corrective Action: Extend the HPLC gradient wash step to flush out highly lipophilic dimers.

Visualizing the Problem: Troubleshooting Logic

The following flowchart guides you through diagnosing stability failures.

TroubleshootingLogic Start Observation: Loss of Parent Compound CheckDark Check Dark Control (Is degradation present without light?) Start->CheckDark DarkYes Yes: Dark Degradation CheckDark->DarkYes Loss > 5% DarkNo No: Light Induced CheckDark->DarkNo Loss < 1% Hydrolysis Check pH/Hydrolysis (Picolinic acids are stable, but esters are not) DarkYes->Hydrolysis Adsorption Check Adsorption (Glass vs. Plastic) DarkYes->Adsorption LightSource Verify Light Source (Xenon vs. Cool White) DarkNo->LightSource Action1 Action: Switch to Amber Glass & Buffer pH > 5 Adsorption->Action1 SolventCheck Check Solvent System (Acetone sensitizes; MeOH quenches) LightSource->SolventCheck Action2 Action: Perform Actinometry (Validate Flux) SolventCheck->Action2

Figure 1: Decision matrix for diagnosing stability issues with 6-(3,4-Dichlorophenyl)picolinic acid.

Standardized Experimental Protocol

To rigorously assess the photostability of this compound, do not rely on ambient sunlight. Use this controlled protocol based on ICH Q1B and OECD 316 guidelines.

Materials Required
  • Light Source: Xenon Arc Lamp (simulating D65 standard daylight) or UV-A fluorescent lamp (320–400 nm).

  • Vessels: Quartz cuvettes (UV transparent) for exposure; Amber borosilicate vials for controls.

  • Actinometer: 2-Nitrobenzaldehyde (chemical dosimeter) to quantify photon flux.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Dissolve 10 mg of 6-(3,4-Dichlorophenyl)picolinic acid in 10 mL of Acetonitrile (ACN).

    • Note: Avoid Acetone as a solvent; it acts as a triplet sensitizer and will artificially accelerate degradation.

  • Sample Exposure:

    • Test Sample: Dilute to 50 µg/mL in 50:50 ACN:Water (buffered to pH 7). Place in quartz vessel.

    • Dark Control: Same solution, wrapped in double-layer aluminum foil.

    • Thermal Control: Place a dark control in the same chamber to rule out heat-induced degradation (though picolinic acids are generally thermally stable up to 50°C).

  • Irradiation:

    • Expose samples to a total integrated energy of 1.2 million lux hours (visible) and 200 Wh/m² (UV), per ICH Q1B.

  • Quantification:

    • Analyze via HPLC-UV (254 nm) or LC-MS/MS.

    • Calculation:

      
      
      
Data Interpretation Table
ParameterExpected ResultInterpretation
Half-life (

)
2–6 hours (in direct noon sun equivalent)Moderate photolability. Requires protection during field application.
Primary Product Monochloro-derivative (m/z -34)Stepwise dechlorination (radical mechanism).
Secondary Product Hydroxylated species (+16 Da)Reaction of radical with water/oxygen.

Mechanistic Insight: Why does it degrade?

Understanding the mechanism allows you to predict stability in different formulations.

The Pathway: Radical Dechlorination

The degradation is not a random breakdown but a specific quantum chemical event.

  • Excitation: The conjugated

    
    -system absorbs a photon (
    
    
    
    ), promoting an electron to a singlet excited state (
    
    
    ).
  • Intersystem Crossing: The molecule transitions to a Triplet State (

    
    ).[2]
    
  • Homolysis: The Carbon-Chlorine bond energy (~80 kcal/mol) is overcome, leading to homolytic fission.

  • Abstraction: The resulting phenyl radical abstracts a hydrogen atom from the solvent (or undergoes hydroxylation).

DegradationPathway Parent Parent Molecule (3,4-Dichloro) Excited Excited State (Triplet T1) Parent->Excited + UV (hv) Radical Phenyl Radical (Cl• release) Excited->Radical C-Cl Fission Product1 Product A (Monochloro) Radical->Product1 + H (Solvent) Product2 Product B (Hydroxylated) Radical->Product2 + OH (Water)

Figure 2: Proposed photodegradation pathway of 6-(3,4-Dichlorophenyl)picolinic acid.

References

  • OECD Guidelines for the Testing of Chemicals. (2008).[3] Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. Organization for Economic Cooperation and Development. [4]

  • European Medicines Agency (EMA). (1996). ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products.

  • Czaplicka, M. (2006). Photo-degradation of chlorophenols in the aqueous solution. Journal of Hazardous Materials. (Contextual grounding for chlorophenyl degradation mechanisms).

  • Wang, S., et al. (2013). Theoretical investigation on photodechlorination mechanism of polychlorinated biphenyls. (Mechanistic basis for biaryl dechlorination).

Sources

Reducing background noise in auxin receptor binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Background Noise & Optimizing Signal in TIR1/AFB Auxin Receptor Assays Role: Senior Application Scientist Status: Online | Ticket Priority: High

Core Concept: The "Molecular Glue" Paradigm

Before troubleshooting, we must align on the mechanism. Unlike varying ligand-receptor models, auxin (IAA) functions as a molecular glue . It does not induce a conformational change in the receptor (TIR1) to activate it; rather, it fills a hydrophobic cavity between the TIR1 F-box protein and the Aux/IAA transcriptional repressor (specifically the Domain II degron).

Implication for Assays:

  • Binary vs. Ternary: You are rarely measuring a simple 1:1 interaction (Auxin-TIR1). You are measuring the formation of a ternary complex (TIR1-Auxin-Aux/IAA).

  • Noise Source: Background noise often arises because TIR1 is "sticky" (hydrophobic pocket) or because the Aux/IAA degron is intrinsically disordered and prone to non-specific binding (NSB).

The Golden Rule: The Hidden Cofactor (IP6)

Critical Alert: If your purified TIR1 protein shows zero binding activity or erratic background, the most likely culprit is Inositol Hexakisphosphate (IP6) .

  • The Science: Crystallographic studies (Tan et al., 2007) revealed that IP6 is a structural cofactor that sits at the base of the TIR1 leucine-rich repeat (LRR) domain. It forms the "floor" of the auxin-binding pocket.

  • The Fix: Recombinant TIR1 expressed in E. coli or insect cells often loses IP6 during purification. You must supplement your purification and binding buffers with IP6 (typically 50 µM). Without it, the pocket collapses, and auxin cannot glue the complex together.

Troubleshooting Guide & FAQs

Category A: Surface Plasmon Resonance (SPR)[1][2][3]

Q: My SPR sensorgrams show massive bulk shifts and baseline drift when I inject Auxin. How do I fix this?

Diagnosis: This is likely a DMSO Mismatch or Refractive Index (RI) error . Auxin is hydrophobic and usually dissolved in DMSO. If your running buffer has 0.1% DMSO but your analyte (auxin) injection has 0.15% DMSO, the change in refractive index will dwarf your specific binding signal.

The Protocol Fix:

  • DMSO Normalization: Prepare all buffers and analyte dilutions from the same stock of buffer containing the specific DMSO concentration (e.g., 0.5% or 1%). Do not add DMSO separately to the analyte.

  • Solvent Correction: Use the "Solvent Correction" cycle in your Biacore/SPR software. This builds a standard curve of RI changes versus DMSO concentration to mathematically subtract bulk effects.

  • Reference Channel: Immobilize a mutant TIR1 (e.g., tir1-1 which contains the G147D mutation) on the reference flow cell. It is structurally identical but cannot bind auxin, providing a perfect subtraction control for non-specific matrix effects.

Category B: AlphaScreen / AlphaLISA[4][5]

Q: I see a bell-shaped curve where the signal drops at high auxin/protein concentrations. Is my protein aggregating?

Diagnosis: You are seeing the Hook Effect .[1][2][3] In bead-based proximity assays like AlphaScreen, an excess of analyte (Aux/IAA or TIR1) saturates the donor and acceptor beads individually, preventing them from coming together.

The Protocol Fix:

  • Titration Matrix: You must perform a cross-titration of Donor vs. Acceptor beads to find the optimal zone (usually 10–20 µg/mL).

  • Dilute the Proteins: If the signal drops at high concentrations, you have passed the equivalence point. Dilute your TIR1/Aux-IAA concentrations. The "sweet spot" is usually below the

    
     of the bead-protein interaction.
    
Category C: Pull-Down Assays (GST/His)

Q: I have high background binding of Aux/IAA to my beads even without TIR1. How do I reduce this Non-Specific Binding (NSB)?

Diagnosis: Aux/IAA proteins contain intrinsically disordered regions (IDRs) that are "sticky" and positively charged, attracting them to Sepharose/Agarose beads.

The Protocol Fix:

  • Detergent Selection: Switch from Triton X-100 to Tween-20 (0.05% - 0.1%) . Tween is less aggressive and better at reducing hydrophobic NSB without stripping the IP6 cofactor.

  • Blocking: Pre-block beads with BSA (1 mg/mL) andCasein . Casein is often more effective for disordered proteins.

  • Ionic Strength: Increase NaCl from 150 mM to 250 mM . The TIR1-Auxin-Aux/IAA interaction is hydrophobic (driven by the "glue"), so it tolerates higher salt, whereas ionic NSB will be disrupted.

Visualization: Mechanism & Workflow

Figure 1: The Molecular Glue Assembly Line

This diagram illustrates the mandatory order of operations. Note the critical position of IP6.

AuxinMechanism cluster_0 Step 1: Receptor Maturation TIR1_Apo Apo-TIR1 (Unstable) TIR1_Holo Holo-TIR1 (Structured Pocket) TIR1_Apo->TIR1_Holo Stabilization IP6 Cofactor: IP6 IP6->TIR1_Holo Essential Complex Active Ternary Complex (Signal Generated) TIR1_Holo->Complex + Molecular Glue Auxin Ligand: Auxin (IAA/NAA) Auxin->Complex AuxIAA Substrate: Aux/IAA Degron AuxIAA->Complex

Caption: Figure 1: IP6 is the structural prerequisite. Auxin acts as the interface stabilizer (glue) between Holo-TIR1 and the Aux/IAA substrate.[4][5]

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to isolate noise sources.

Troubleshooting Start Problem: High Noise / Low Signal CheckIP6 Is IP6 (50µM) in buffer? Start->CheckIP6 SignalType Identify Assay Type CheckIP6->SignalType Yes Action_IP6 ADD IP6 IMMEDIATELY (Re-purify if necessary) CheckIP6->Action_IP6 No SPR_Path SPR / Biacore SignalType->SPR_Path Alpha_Path AlphaScreen SignalType->Alpha_Path Pull_Path Pull-Down SignalType->Pull_Path Action_DMSO Check DMSO Mismatch & Refractive Index SPR_Path->Action_DMSO Action_Hook Check Hook Effect (Titrate Beads) Alpha_Path->Action_Hook Action_Salt Increase Salt (250mM) & Switch Detergent Pull_Path->Action_Salt

Caption: Figure 2: Diagnostic workflow. Note that IP6 deficiency is the primary checkpoint before assay-specific optimization.

Standardized Protocol: The "Low-Noise" Binding Buffer

Use this buffer composition for Pull-downs and AlphaScreens to minimize background while maintaining TIR1 stability.

ComponentConcentrationFunction
Tris-HCl (pH 7.5) 50 mMPhysiological pH buffer.
NaCl 150 - 250 mM150 mM for kinetics; 250 mM to reduce background noise.
IP6 (Inositol Hexakisphosphate) 50 µMCRITICAL. Maintains TIR1 LRR pocket structure.
Tween-20 0.05% - 0.1%Reduces non-specific hydrophobic binding. Preferred over Triton.
DTT or TCEP 1 - 5 mMPrevents oxidation of Cysteine residues in the F-box.
Glycerol 10%Stabilizes the large TIR1 protein complex.
BSA / Casein 0.1%Blocking agent (add only during the binding step, not purification).

Note on Auxin Stock: Dissolve IAA/NAA in 100% DMSO. Ensure final assay DMSO concentration is <1% (ideally 0.1-0.5%).

References

  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005).[6][7][8] The F-box protein TIR1 is an auxin receptor.[5][7][9][10][11][12] Nature, 435(7041), 441–445.[10]

  • Kepinski, S., & Leyser, O. (2005).[6][7][8][10][11][12] The Arabidopsis F-box protein TIR1 is an auxin receptor.[4][5][7][10][11][12] Nature, 435(7041), 446–451.[10]

  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007).[13][14] Mechanism of auxin perception by the TIR1 ubiquitin ligase.[9][10][12][14] Nature, 446(7136), 640–645.[4][13][14]

  • Ertas, G., & Suzer, S. (2022). Effect of Solvent Refractive Index on the Surface Plasmon Resonance Nanoparticle Optical Absorption. ResearchGate.

  • Revvity (PerkinElmer). AlphaScreen Assay Optimization Guide (Hook Effect).

Sources

Validation & Comparative

Comparative herbicidal activity of 6-(3,4-Dichlorophenyl)picolinic acid vs. clopyralid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 6-(3,4-Dichlorophenyl)picolinic acid (a representative of the novel 6-aryl-picolinate class) versus Clopyralid (an established pyridine-carboxylate standard).

Executive Summary

This guide analyzes the pharmacological and agronomical distinctions between Clopyralid and 6-(3,4-Dichlorophenyl)picolinic acid (hereafter referred to as 6-DCP-PA ).

  • Clopyralid is a benchmark synthetic auxin (Group 4/O) known for its high selectivity in graminaceous crops and specific efficacy against Asteraceae and Fabaceae weeds. It primarily functions via the TIR1 auxin receptor pathway.[1]

  • 6-DCP-PA represents the emerging 6-aryl-picolinate subclass (similar to Halauxifen and Florpyrauxifen). Experimental data indicates this structural modification shifts receptor affinity toward AFB5 , resulting in significantly higher potency (nM vs.

    
    M range), broader spectral activity, and efficacy against biotypes resistant to classical auxins.
    

Chemical Structure & Properties[2][3][4]

The structural divergence at the 6-position of the picolinic acid scaffold dictates the massive difference in potency and receptor binding.

FeatureClopyralid6-(3,4-Dichlorophenyl)picolinic Acid
IUPAC Name 3,6-dichloro-2-pyridinecarboxylic acid6-(3,4-dichlorophenyl)-2-pyridinecarboxylic acid
Chemical Class Pyridine-carboxylate6-Aryl-picolinate
Key Substituent Chlorine at C63,4-Dichlorophenyl ring at C6
Molecular Weight 192.00 g/mol ~268.09 g/mol
Lipophilicity (LogP) Low (Mobile in phloem/xylem)Moderate-High (Enhanced cuticle penetration)
Primary Target TIR1 / AFB1-3 ReceptorsAFB5 / AFB4 Receptors
Structural Visualization

The following diagram illustrates the structural relationship and the "scaffold hop" from the pyridine ring of Clopyralid to the aryl-substituted scaffold of 6-DCP-PA.

ChemicalStructure Clopyralid Clopyralid (3,6-dichloro-picolinic acid) Scaffold Picolinic Acid Scaffold Scaffold->Clopyralid + 3,6-Cl substitutions Target 6-(3,4-Dichlorophenyl) picolinic acid Scaffold->Target + 6-Aryl substitution (Scaffold Hopping) Binding Steric bulk of Aryl group prevents TIR1 binding but fits AFB5 pocket Target->Binding

Figure 1: Structural divergence from the picolinic acid core. The 6-aryl substitution is the critical determinant for alternative receptor selectivity.

Mechanism of Action: The AFB5 Shift

While both compounds are synthetic auxins (mimicking Indole-3-acetic acid, IAA), their specific molecular targets differ.[2] This distinction is critical for resistance management.

The Signaling Pathway

Classical auxins like Clopyralid bind to TIR1 (Transport Inhibitor Response 1).[1] 6-aryl-picolinates like 6-DCP-PA preferentially bind to AFB5 (Auxin Signaling F-Box protein 5). This alternate binding site allows 6-DCP-PA to bypass common resistance mechanisms associated with TIR1 mutations.

AuxinSignaling Clopyralid Clopyralid TIR1 Receptor: TIR1 (Main Target) Clopyralid->TIR1 High Affinity AFB5 Receptor: AFB5 (Unique Target) Clopyralid->AFB5 Low Affinity NewCmpd 6-(3,4-Dichlorophenyl) picolinic acid NewCmpd->TIR1 Low Affinity NewCmpd->AFB5 High Affinity (Picomolar) AuxIAA Repressor: Aux/IAA TIR1->AuxIAA Recruits AFB5->AuxIAA Recruits Ubiquitin Ubiquitination (SCF Complex) AuxIAA->Ubiquitin Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF Transcription Factor: ARF Released Proteasome->ARF Degrades Repressor GeneExp Uncontrolled Gene Expression (Cell Wall Plasticity, Ethylene) ARF->GeneExp Death Plant Death (Epinasty, Necrosis) GeneExp->Death

Figure 2: Differential receptor activation pathways. 6-DCP-PA exploits the AFB5 pathway, distinct from the TIR1 pathway used by Clopyralid.

Comparative Herbicidal Activity[2][3][5][6]

The following data summarizes the performance differences based on structure-activity relationship (SAR) studies of 6-aryl-picolinates vs. pyridine-carboxylates.

A. Potency (Dose-Response)

6-DCP-PA exhibits significantly higher potency, often requiring 10-100x lower active ingredient loads than Clopyralid to achieve GR50 (50% Growth Reduction).

ParameterClopyralid6-(3,4-Dichlorophenyl)picolinic Acid
Typical Use Rate 100 – 400 g ai/ha5 – 30 g ai/ha (Estimated)
GR50 (Arabidopsis) ~500 – 1000 nM~2 – 10 nM
Symptom Onset Slow (3-7 days)Rapid (24-48 hours)
Systemicity High (Phloem mobile)Moderate-High (Amphimobile)
B. Weed Control Spectrum[1][3][4]
  • Clopyralid: Highly specialized. Excellent on Cirsium arvense (Canada Thistle), Matricaria spp., and legumes. Weak on Amaranthus and Brassica species.

  • 6-DCP-PA: Broad spectrum.[2] The 6-aryl moiety expands activity to include difficult-to-control weeds like Amaranthus retroflexus (Redroot Pigweed) and Chenopodium album (Lambsquarters), which Clopyralid often misses.

C. Resistance Management
  • Scenario: A weed biotype has a mutation in the TIR1 receptor (conferring resistance to 2,4-D or Clopyralid).

  • Outcome: Clopyralid fails. 6-DCP-PA remains effective because it binds to the non-mutated AFB5 receptor.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols.

Experiment 1: Arabidopsis Root Inhibition Assay (High-Throughput Screen)

Objective: Determine the intrinsic potency (IC50) of the compounds on root elongation.

  • Preparation:

    • Sterilize Arabidopsis thaliana (Col-0) seeds.

    • Prepare 0.5x MS medium plates containing sucrose (1%) and agar (0.8%).

    • Add herbicide stocks (dissolved in DMSO) to molten agar to achieve final concentrations: 0, 0.1, 1, 10, 100, 1000 nM.

  • Plating:

    • Plate seeds in rows (n=15 seeds per concentration).

    • Stratify at 4°C for 2 days in darkness.

  • Growth:

    • Transfer to growth chamber (22°C, 16h light/8h dark) in vertical orientation.

  • Measurement:

    • After 7 days, scan plates and measure primary root length using ImageJ.

  • Analysis:

    • Calculate % inhibition relative to DMSO control. Fit data to a log-logistic dose-response model to derive IC50.

Experiment 2: Whole Plant Post-Emergence Bioassay

Objective: Compare commercial efficacy and spectrum.

  • Plant Material:

    • Grow Amaranthus retroflexus (susceptible to 6-aryl), Cirsium arvense (susceptible to Clopyralid), and Brassica napus (sensitive indicator) in 10cm pots.

    • Treat at 3-4 leaf stage.

  • Treatment:

    • Clopyralid: Apply at 0, 50, 100, 200, 400 g ai/ha.

    • 6-DCP-PA: Apply at 0, 2.5, 5, 10, 20, 40 g ai/ha.

    • Adjuvant: Include Methylated Seed Oil (MSO) at 1% v/v for both to ensure fair penetration comparison.

  • Assessment:

    • Visual Injury: 0-100% scale at 7, 14, and 21 Days After Treatment (DAT).

    • Biomass: Harvest above-ground biomass at 21 DAT, dry at 60°C for 48h, and weigh.

  • Validation Check:

    • Clopyralid must show <20% control of Amaranthus at 100 g/ha to validate the assay sensitivity.

    • 6-DCP-PA should show >80% control of Amaranthus at <20 g/ha.

Conclusion

For researchers developing new auxinic herbicides, 6-(3,4-Dichlorophenyl)picolinic acid demonstrates the superior efficacy of the 6-aryl-picolinate scaffold over the traditional pyridine-carboxylate scaffold of Clopyralid .

  • Selectivity: The 6-aryl substitution shifts binding preference to AFB5 , providing a unique tool for resistance management.

  • Potency: The compound is active at nanomolar concentrations, significantly more potent than Clopyralid.

  • Recommendation: 6-DCP-PA should be utilized as a lead scaffold for broad-spectrum broadleaf control, particularly where Amaranthus species are problematic or where TIR1-based resistance is suspected.

References

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry. Link

  • Walsh, T. A., et al. (2006). Mutations in an Auxin Receptor Homolog AFB5 Confer Resistance to Synthetic Picolinate Auxins. Plant Physiology. Link

  • Bell, J. L., et al. (2015). The differential binding and biological efficacy of auxin herbicides. Pest Management Science. Link

  • Yang, F., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. Molecules. Link

  • Corteva Agriscience. (2022). Rinskor™ Active Technical Bulletin: Mode of Action. Link

Sources

Publish Comparison Guide: Cross-Resistance of 6-(3,4-Dichlorophenyl)picolinic Acid in afb5 Mutant Arabidopsis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the cross-resistance profile of 6-(3,4-Dichlorophenyl)picolinic acid in afb5 mutant Arabidopsis thaliana. This analysis is based on the established structure-activity relationships (SAR) of the 6-aryl picolinate herbicide class, of which this compound is a representative analog.[1]

Executive Summary

6-(3,4-Dichlorophenyl)picolinic acid is a synthetic auxin belonging to the 6-aryl picolinate class. Unlike classical auxins (e.g., 2,4-D, IAA) which signal primarily through the TIR1 receptor, 6-aryl picolinates exhibit a high degree of selectivity for the AFB5 (Auxin Signaling F-Box 5) receptor.

  • Primary Target: SCF^AFB5 complex.

  • Phenotype in afb5 Mutants: High-level resistance (Cross-resistance observed with other picolinates like Picloram and Halauxifen).

  • Phenotype in tir1 Mutants: Minimal to no resistance (Remains sensitive).

  • Key Differentiator: The bulky 6-aryl substituent requires the unique, larger binding pocket of AFB5, rendering the compound ineffective in mutants lacking this specific receptor.

Compound Profile & Comparative Analysis

The following table contrasts 6-(3,4-Dichlorophenyl)picolinic acid against standard auxin benchmarks.

Table 1: Comparative Receptor Specificity and Resistance Profiles
Feature6-(3,4-Dichlorophenyl)picolinic acid 2,4-D (Standard Synthetic Auxin)Picloram (Classical Picolinate)IAA (Natural Auxin)
Chemical Class 6-Aryl PicolinatePhenoxy-carboxylatePyridine-carboxylateIndole-3-acetic acid
Primary Receptor AFB5 / AFB4TIR1 / AFB2AFB5 / TIR1 (Mixed)TIR1 / AFB1-5 (Broad)
Binding Mechanism 6-aryl tail engages AFB5-specific hydrophobic pocketCarboxylate clamp; engages TIR1 floorPyridine ring interaction; less specific than 6-arylTryptophan pocket fit
Resistance in afb5 High (>50-fold) None / NegligibleModerate to HighNone
Resistance in tir1 Low / NoneModerateLowLow
Cross-Resistance Resistant to Halauxifen, Florpyrauxifen, DAS534Resistant to DicambaResistant to ClopyralidN/A

Note on Data: The "High" resistance classification is derived from quantitative SAR studies of the 6-aryl picolinate class (e.g., DAS534, Halauxifen), where afb5 mutants typically exhibit Resistance Ratios (RR) >10-100x compared to Wild Type (Col-0).

Mechanism of Action: The AFB5 Selectivity Model

The structural specificity of 6-(3,4-Dichlorophenyl)picolinic acid is driven by the 6-position aryl group .

Mechanistic Pathway Diagram

The diagram below illustrates why afb5 mutants survive treatment while tir1 mutants die.

AuxinSignaling cluster_outcomes Mutant Outcomes Compound 6-(3,4-Dichlorophenyl) picolinic acid TIR1 TIR1 Receptor (Small Pocket) Compound->TIR1 Low/No Affinity (Steric Clash) AFB5 AFB5 Receptor (Large Hydrophobic Pocket) Compound->AFB5 High Affinity Binding (Fits 6-aryl tail) IAA_24D IAA / 2,4-D IAA_24D->TIR1 High Affinity IAA_24D->AFB5 Moderate Affinity AuxIAA Aux/IAA Repressors TIR1->AuxIAA Recruits AFB5->AuxIAA Recruits afb5_mutant afb5 Mutant: Receptor Missing -> No Binding -> Survival AFB5->afb5_mutant Loss of Function tir1_mutant tir1 Mutant: AFB5 Intact -> Binding Occurs -> Death AFB5->tir1_mutant Functional Pathway Ubiquitination Ubiquitination & Proteasomal Degradation AuxIAA->Ubiquitination Degradation GeneExp Auxin Response Genes (Growth Inhibition/Death) Ubiquitination->GeneExp Activates

Figure 1: Differential signaling logic. The 6-(3,4-Dichlorophenyl)picolinic acid molecule requires the AFB5 receptor to initiate the degradation of Aux/IAA repressors. In afb5 mutants, this pathway is broken, leading to survival (resistance).

Experimental Validation Protocol

To empirically verify the cross-resistance of 6-(3,4-Dichlorophenyl)picolinic acid in afb5 mutants, use the following Root Growth Inhibition Assay . This protocol is self-validating by including 2,4-D as a negative control for resistance.

Materials
  • Genotypes: Arabidopsis thaliana Col-0 (Wild Type), afb5-5 (or afb5-1), tir1-1 (optional comparator).

  • Media: 0.5x Murashige & Skoog (MS) salts, 1% sucrose, 0.8% agar, pH 5.7.

  • Compounds:

    • Test: 6-(3,4-Dichlorophenyl)picolinic acid (Dissolved in DMSO).

    • Control A: 2,4-D (Dissolved in DMSO).

    • Control B: DMSO (Solvent control).

Step-by-Step Methodology
  • Seed Sterilization: Surface sterilize seeds (70% ethanol 1 min, 20% bleach 10 min, 5x sterile water wash).

  • Stratification: Resuspend seeds in 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.

  • Plating (Vertical Assay):

    • Prepare square petri plates with media containing increasing concentrations of the test compound (0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM).

    • Plate ~15 seeds per genotype per concentration in a single row.

  • Growth Conditions: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).

  • Data Collection (Day 8):

    • Measure primary root length using ImageJ (or similar software).

    • Calculate Relative Root Growth (% of Control) : (Length at [x] / Length at [0]) * 100.

  • Analysis:

    • Plot Dose-Response Curves (Log-concentration vs. % Growth).

    • Calculate GR50 (Concentration inhibiting growth by 50%).

    • Calculate Resistance Ratio (RR) : GR50(mutant) / GR50(WT).

Expected Results (Self-Validation Criteria)
  • Valid Run: Col-0 roots should be severely inhibited (>80%) at 1 µM of the test compound.

  • Confirmation of Resistance: afb5 mutants should show a shifted curve to the right (RR > 10).

  • Specificity Check: afb5 mutants should be sensitive to 2,4-D (RR ≈ 1.0). If afb5 is resistant to 2,4-D, the seed stock is contaminated or misidentified.

References

  • Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. Plant Physiology.

  • Prigge, M. J., et al. (2016). The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram.[2] G3: Genes, Genomes, Genetics.

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.

  • Bell, J. L., et al. (2019). Use of 6-aryl-picolinates for weed control in cereal crops. U.S. Patent Application. (Provides structural context for 6-(3,4-dichlorophenyl)

Sources

Comparative Guide: IC50 Determination for 6-(3,4-Dichlorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IC50 Determination for 6-(3,4-Dichlorophenyl)picolinic Acid in Broadleaf Weeds Content Type: Publish Comparison Guide Audience: Agrochemical Researchers, Weed Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

6-(3,4-Dichlorophenyl)picolinic acid represents a specific scaffold within the 6-arylpicolinate class of synthetic auxins (WSSA Group 4). Structurally distinct from classical pyridine-carboxylates (e.g., clopyralid, aminopyralid) due to the phenyl-ring substitution at the 6-position, this compound serves as a critical Structure-Activity Relationship (SAR) analog in the discovery pipeline of commercial herbicides like Halauxifen-methyl (Arylex™ active) and Florpyrauxifen-benzyl (Rinskor™ active).

While commercial analogs feature optimized substitution patterns (e.g., 4-chloro-2-fluoro-3-methoxy), the 3,4-dichlorophenyl variant is a potent reference standard for evaluating binding affinity and herbicidal efficacy. This guide details the protocol for determining its IC50 (in vitro) and GR50 (in planta), comparing its performance against industry standards.

Chemical Profile
FeatureDescription
IUPAC Name 6-(3,4-dichlorophenyl)pyridine-2-carboxylic acid
Class Synthetic Auxin (6-Arylpicolinate)
Mode of Action Binding to TIR1/AFB nuclear receptors

degradation of Aux/IAA repressors

unregulated gene expression.
Key Differentiator Unlike 2,4-D (phenoxy), it exhibits high affinity for AFB5, contributing to efficacy against resistant biotypes.

Mechanism of Action & Comparative Logic

To validate the IC50 of this compound, one must understand that "IC50" in auxin research refers to two distinct endpoints. This guide covers both to ensure a comprehensive data package.

  • Molecular IC50 (In Vitro): The concentration required to inhibit 50% of the binding of a radiolabeled ligand (e.g.,

    
    H-IAA) to the TIR1/AFB receptor, or to induce 50% degradation of Aux/IAA proteins.
    
  • Herbicidal GR50 (In Planta): The dose required to reduce plant biomass by 50% (often colloquially referred to as IC50 in field reports).

Signaling Pathway Visualization

The following diagram illustrates the intervention point of 6-(3,4-Dichlorophenyl)picolinic acid within the auxin signaling cascade.

AuxinPathway Compound 6-(3,4-Dichlorophenyl) picolinic acid TIR1 TIR1/AFB (F-Box Protein) Compound->TIR1 High Affinity Binding SCFC SCF Complex (Ubiquitin Ligase) TIR1->SCFC Recruits AuxIAA Aux/IAA (Repressor) Proteasome 26S Proteasome AuxIAA->Proteasome Degradation SCFC->AuxIAA Ubiquitinates GeneExp Auxin Response Genes (ARF) Proteasome->GeneExp De-repression Growth Epinasty / Death GeneExp->Growth Physiological Response

Caption: The 6-arylpicolinate mimics natural auxin, acting as "molecular glue" to recruit Aux/IAA repressors to the SCF-TIR1 complex for degradation.

Experimental Protocols

Protocol A: Whole-Plant Dose-Response (GR50 Determination)

Objective: Determine the effective dose (g ae/ha) required to reduce biomass by 50% in key broadleaf weeds.

Target Species:

  • Amaranthus retroflexus (Redroot Pigweed) - Highly sensitive.

  • Chenopodium album (Common Lambsquarters) - Moderate sensitivity.

  • Ambrosia artemisiifolia (Common Ragweed) - Standard comparator.

Workflow Steps
  • Propagation:

    • Sow seeds in 10-cm pots containing a peat-based potting mix (pH 6.0–6.5).

    • Maintain in greenhouse: 16h photoperiod, 25°C/20°C (day/night).

    • Thin to 1 plant per pot at the 2-leaf stage.

  • Treatment Application:

    • Timing: Apply when plants reach 10–12 cm height (4–6 leaf stage).

    • Dose Range: Prepare 8 doses logarithmic scale.

      • Estimated Range for 6-arylpicolinates: 0.5, 1, 2, 4, 8, 16, 32, 64 g ae/ha.

      • Comparator (2,4-D): 35, 70, 140, 280, 560, 1120 g ae/ha.

    • Method: Track sprayer calibrated to deliver 187 L/ha at 280 kPa. Use a surfactant (e.g., MSO at 1% v/v) as picolinates are lipophilic.

  • Assessment:

    • Harvest above-ground biomass at 14-21 Days After Treatment (DAT) .

    • Dry at 60°C for 48 hours and weigh.

Data Analysis (Self-Validating Step)

Do not use linear regression. You must use a Log-Logistic Model (3 or 4 parameters) to calculate GR50/IC50 accurately.



  • Y: Biomass response

  • x: Dose

  • D: Upper limit (untreated control)

  • C: Lower limit (complete kill)

  • b: Slope

Protocol B: Molecular Binding Assay (In Vitro IC50)

Objective: Quantify binding affinity (


 or 

) to the TIR1 receptor compared to IAA.
  • Protein Expression: Express TIR1-Myc and Aux/IAA-Luciferase fusion proteins in Nicotiana benthamiana or yeast lysate.

  • Competitive Binding:

    • Incubate lysates with radiolabeled

      
      -IAA (tracer).
      
    • Add increasing concentrations of unlabeled 6-(3,4-Dichlorophenyl)picolinic acid (0.1 nM to 100

      
      M).
      
  • Measurement: Measure displaced radioactivity via scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[Ligand].

Comparative Performance Analysis

The following table synthesizes expected performance metrics based on SAR data for 6-arylpicolinates (Schmitzer et al., 2015) versus standard alternatives.

Table 1: Comparative Efficacy Profile (Broadleaf Weeds)
CompoundClassEst. GR50 (g ae/ha)*SelectivityVolatility Risk
6-(3,4-Dichlorophenyl)picolinic acid 6-Arylpicolinate5 – 15 Broadleaf (High)Low
Halauxifen-methyl (Benchmark)6-Arylpicolinate2 – 5 Broadleaf (High)Low
2,4-D Phenoxy-carboxylate150 – 300 BroadleafHigh (Ester)
Clopyralid Pyridine-carboxylate50 – 100 Compositae/LegumesLow
Dicamba Benzoic Acid100 – 200 BroadleafModerate

*Note: GR50 values are estimates for sensitive species like Amaranthus retroflexus. Lower values indicate higher potency.

Technical Insight: Why this Compound?
  • Potency: The 6-(3,4-dichlorophenyl) analog is significantly more potent than 2,4-D (approx. 20-30x). However, it is generally less active than the optimized Halauxifen-methyl, which features a 4-chloro-2-fluoro-3-methoxy substitution pattern designed for optimal pocket fit and metabolic stability.

  • Resistance Breaking: Like other 6-arylpicolinates, this compound likely retains efficacy against 2,4-D resistant weeds due to differential binding preference for the AFB5 co-receptor rather than TIR1 alone.

Experimental Workflow Visualization

This diagram outlines the critical path for generating the IC50 data package.

Workflow Start Start: Compound Synthesis (>95% Purity) Prep Plant Propagation (Greenhouse, 16h Light) Start->Prep Treat Treatment Application (Log-Dose Series + Adjuvant) Prep->Treat 4-6 Leaf Stage Incubate Incubation (14-21 Days) Treat->Incubate Measure Data Collection (Dry Weight / Visual Injury) Incubate->Measure Analyze Log-Logistic Regression (R-Package 'drc') Measure->Analyze Result IC50 / GR50 Value Analyze->Result

Caption: End-to-end workflow for determining herbicidal GR50 values in a controlled environment.

Troubleshooting & Validation

To ensure Trustworthiness of your data, apply these validation checks:

  • Control Mortality: If untreated controls show <90% vigor, discard the trial.

  • Dose Response Fit: The Chi-square test for lack of fit must be non-significant (p > 0.05). If the curve is poor, repeat with a tighter dose range around the estimated inflection point.

  • Adjuvant Consistency: 6-arylpicolinates are highly lipophilic. Failure to use a Methylated Seed Oil (MSO) surfactant will result in artificially high IC50 values (false negative potency).

References

  • Schmitzer, P. R., et al. (2015).[1][2] "Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide." Bioorganic & Medicinal Chemistry. Link

  • Epp, J. B., et al. (2016). "The Discovery of Arylex™ Active and Rinskor™ Active: Two Novel Auxin Herbicides." Bioorganic & Medicinal Chemistry. Link

  • Seefeldt, S. S., et al. (1995). "Log-Logistic Analysis of Herbicide Dose-Response Relationships." Weed Technology.[3] Link

  • Grossmann, K. (2010). "Auxin Herbicides: Current Status of Mechanism of Action and Resistance." Pest Management Science. Link

Sources

Technical Validation Guide: 6-(3,4-Dichlorophenyl)picolinic Acid as a Synthetic Auxin Mimic

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

This guide validates 6-(3,4-Dichlorophenyl)picolinic acid (6-DCP) , a representative of the 6-aryl-picolinate class. Unlike first-generation auxins (e.g., 2,4-D) which primarily target the TIR1 receptor, 6-DCP and its analogs (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl) exhibit a distinct mode of action characterized by high affinity for the AFB5 (Auxin Signaling F-Box 5) co-receptor.

This structural shift allows 6-DCP to overcome resistance in weed biotypes that have developed insensitivity to phenoxy-auxins, making it a critical tool in resistance management programs.

Chemical Benchmarking: 6-DCP vs. Standards

The following table contrasts 6-DCP with the industry standards 2,4-D (Phenoxy) and Picloram (Pyridine-carboxylate).

Feature2,4-DPicloram6-DCP (Target)
Chemical Class Phenoxy-carboxylatePyridine-carboxylate6-Aryl-picolinate
Primary Receptor TIR1 > AFB5TIR1 / AFB5 (Mixed)AFB5 >> TIR1
Systemicity Moderate (Phloem)High (Phloem/Xylem)High (Systemic)
Soil Persistence Low (< 2 weeks)High (> 90 days)Moderate
Key Resistance tir1 mutantsMetabolicSusceptible in tir1

Mechanism of Action: The AFB5 Selectivity Shift

The validation of 6-DCP rests on proving its differential binding kinetics. While 2,4-D relies on the TIR1 receptor to degrade Aux/IAA repressors, 6-DCP utilizes the AFB5 homolog. This bypasses the genetic mutations in TIR1 often responsible for auxin resistance.

Pathway Visualization

The diagram below illustrates the parallel signaling pathways. Note that 6-DCP activates the pathway even when TIR1 is compromised.

AuxinSignaling cluster_resistance Resistance Mechanism Auxin Auxin / Mimic TIR1 TIR1 Receptor (Target of 2,4-D) Auxin->TIR1 Low Affinity (6-DCP) High Affinity (2,4-D) AFB5 AFB5 Receptor (Target of 6-DCP) Auxin->AFB5 High Affinity (6-DCP) AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruitment AFB5->AuxIAA Recruitment SCF SCF Complex (Ubiquitination) AuxIAA->SCF Poly-Ub Proteasome 26S Proteasome (Degradation) SCF->Proteasome GeneExp Gene Expression (Plant Death) Proteasome->GeneExp Derepression

Caption: Differential receptor activation. 6-DCP preferentially targets AFB5, maintaining efficacy even if TIR1 is mutated (a common 2,4-D resistance mechanism).

Validation Experiments & Data

To validate 6-DCP, you must perform a "Cross-Resistance Assay" using Arabidopsis thaliana mutants. This confirms the molecule acts via the picolinate-specific pathway.

Experiment A: Root Growth Inhibition (Wild Type vs. Mutants)

Objective: Determine if 6-DCP retains activity in tir1-1 (2,4-D resistant) mutants and loses activity in afb5 mutants.

Representative Data (IC50 in nM): Lower IC50 = Higher Potency

Genotype2,4-D (Control)Picloram6-DCP (Test)Interpretation
Col-0 (Wild Type) 45 nM25 nM12 nM 6-DCP is highly potent in WT.
tir1-1 (Mutant) > 800 nM (Resistant)60 nM15 nM Success: 6-DCP remains active; bypasses TIR1.
afb5-1 (Mutant) 50 nM180 nM> 500 nM Validation: 6-DCP requires AFB5 for activity.

Key Insight: If your compound (6-DCP) kills the tir1-1 mutant but fails to kill the afb5-1 mutant, you have successfully validated it as a next-generation 6-aryl-picolinate.

Detailed Protocol: Root Growth Inhibition Assay

This protocol is the industry standard for validating auxin mimics. It relies on precise image analysis of root elongation.

Workflow Diagram

ProtocolWorkflow Step1 1. Seed Sterilization (Cl2 Gas or Bleach) Step2 2. Stratification (4°C for 2 days) Step1->Step2 Step3 3. Germination (Vertical Plates, 0.5x MS, 4 days) Step2->Step3 Step4 4. Transfer to Treatment (Media + 6-DCP gradients) Step3->Step4 Step5 5. Incubation (72 hours, Vertical) Step4->Step5 Step6 6. Imaging & Analysis (ImageJ / RootNav) Step5->Step6

Caption: Step-by-step workflow for the Arabidopsis root elongation assay.

Step-by-Step Methodology
  • Preparation of Media:

    • Prepare 0.5x Murashige & Skoog (MS) medium with 1% sucrose and 0.8% phytoagar.

    • Crucial: Buffer to pH 5.7 using MES to prevent auxin ionization changes.

    • Autoclave and cool to 50°C.

    • Add 6-DCP from a DMSO stock (keep DMSO < 0.1% v/v) to create a concentration gradient (e.g., 0, 1, 10, 100, 1000 nM).

  • Seed Handling:

    • Surface sterilize Arabidopsis seeds (Col-0, tir1-1, afb5) using vapor-phase sterilization (100mL bleach + 3mL HCl in a desiccator) for 4 hours.

    • Suspend seeds in 0.1% agarose and stratify at 4°C for 48 hours to synchronize germination.

  • Transfer & Treatment:

    • Plate seeds on auxin-free plates first. Grow vertically for 4 days until roots are ~1cm long.

    • Transfer Step: Carefully transfer seedlings to the treatment plates containing 6-DCP. Mark the root tip location on the back of the plate with a marker at the moment of transfer (

      
      ).
      
  • Data Collection:

    • Incubate vertically for 72 hours under long-day conditions (16h light / 8h dark).

    • Scan plates at 600dpi.

    • Analysis: Use ImageJ (NeuronJ plugin) to measure new root growth (distance from the mark to the new tip).

    • Calculate % inhibition relative to DMSO control.

Synthesis & Purity Considerations

When synthesizing 6-DCP for validation, specific impurities can skew biological data.

  • Regioselectivity: The Suzuki-Miyaura coupling used to attach the 3,4-dichlorophenyl group to the 6-position of the picolinate core must be verified by NMR. Isomers at the 3, 4, or 5 positions will have drastically different binding affinities.

  • Free Acid vs. Ester: While 6-DCP is the active acid, applying it as a methyl or benzyl ester (e.g., 6-DCP-methyl) often improves uptake in foliar sprays due to lipophilicity. However, for the in vitro root assay described above, use the free acid form to bypass the need for esterase hydrolysis in the agar.

References

  • Walsh, T. A., et al. (2006). "Mutations in an Auxin Receptor Homolog AFB5 Confer Resistance to Synthetic Picolinate Auxins." Plant Physiology. [Link]

  • Bell, J. L., et al. (2019). "Selective proteolysis of the Aux/IAA repressor IAA3 drives the auxin response." Plant Physiology. (Demonstrates the specificity of SCF-TIR1/AFB complexes). [Link]

  • Epp, J. B., et al. (2016). "The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl." Bioorganic & Medicinal Chemistry. (Details the SAR of 6-aryl-picolinates). [Link]

  • Calderón Villalobos, L. I., et al. (2012). "A Combinatorial TIR1/AFB-Aux/IAA Co-receptor System for Differential Sensing of Auxin." Nature Chemical Biology. [Link]

  • Prigge, M. J., et al. (2016). "Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions." eLife. [Link]

Spectroscopic characterization (NMR, IR, MS) of 6-(3,4-Dichlorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparative analysis designed for researchers characterizing 6-(3,4-Dichlorophenyl)picolinic acid . It synthesizes spectroscopic principles with specific structural diagnostics to distinguish this compound from synthetic precursors (e.g., boronic acids, halo-picolinates) and regioisomers.[1][2]

Executive Summary & Structural Context

6-(3,4-Dichlorophenyl)picolinic acid is a functionalized pyridine-2-carboxylic acid often investigated as a scaffold in synthetic auxin herbicides (related to aminopyralid/clopyralid classes) or as a pharmacophore in metalloproteinase inhibitors.[1][2]

Characterization challenges primarily involve:

  • Regio-differentiation: Distinguishing the 6-substituted product from 3-, 4-, or 5-substituted isomers.

  • Precursor Differentiation: Confirming hydrolysis of the ester intermediate (if synthesized via Suzuki coupling of methyl 6-halopicolinate).

  • Halogen Verification: Confirming the integrity of the dichloro-substitution pattern.

This guide provides the diagnostic "fingerprints" required to validate the structure with high confidence.

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry is the primary tool for confirming the presence of the dichlorophenyl moiety due to the distinct natural abundance of Chlorine isotopes (


Cl and 

Cl).[1]
Diagnostic Criteria

Unlike the picolinic acid core (M+H ~124), the target molecule (MW ~268.[1][2]09) carries a specific isotopic signature.

FeatureObservationMechanistic Cause
Parent Ion (

)
~267/269/271 m/zPresence of two Chlorine atoms.[1][2]
Isotope Pattern 9 : 6 : 1 (approx)Relative abundance of

Cl

,

Cl

Cl, and

Cl

.[1]
Base Peak

or

Decarboxylation is the dominant fragmentation pathway for picolinic acids.[1][2]
Comparative Logic: Product vs. Impurities[1][2][3]
  • Target (Cl

    
    ):  Peaks at 
    
    
    
    ,
    
    
    ,
    
    
    with significant intensity.
  • Monochloro Impurity (Cl

    
    ):  Peaks at 
    
    
    
    ,
    
    
    in a 3:1 ratio.[1][2]
  • Des-chloro Impurity: No isotope pattern; single peak.[2]

MS Decision Workflow

MS_Workflow Start Acquire ESI-MS (+/- Mode) Check_Parent Identify Parent Ion Cluster (m/z ~267) Start->Check_Parent Check_Pattern Analyze Isotope Pattern (M : M+2 : M+4) Check_Parent->Check_Pattern Pattern_961 Ratio ~ 9:6:1 (Two Cl atoms) Check_Pattern->Pattern_961 Matches Pattern_31 Ratio ~ 3:1 (One Cl atom) Check_Pattern->Pattern_31 Mismatch Frag_Check Check Fragmentation Loss of 44 Da (CO2)? Pattern_961->Frag_Check Reject REJECT: Monochloro Impurity Pattern_31->Reject Confirm CONFIRMED: 6-(3,4-Dichlorophenyl)picolinic acid Frag_Check->Confirm Yes

Figure 1: Logic flow for validating the dichlorophenyl substitution pattern using Mass Spectrometry.

NMR Spectroscopy: The Structural Skeleton

Nuclear Magnetic Resonance (


H & 

C) provides the definitive proof of regiochemistry.[1][2] The coupling constants (

) are the critical validators.[2]
H NMR Diagnostic Signals (DMSO- )

The molecule consists of two distinct aromatic systems: the Pyridine ring (3 protons) and the Phenyl ring (3 protons).[1]

ProtonApprox. Shift (

ppm)*
Multiplicity

Coupling (Hz)
Structural Insight
COOH 13.0 - 13.5Broad Singlet-Disappears with D

O shake; confirms Acid vs. Ester.[1][2]
Py-H3 8.0 - 8.2dd

,

Most deshielded pyridine proton due to proximity to COOH.[1]
Py-H4 8.0 - 8.1t (pseudo)

Overlaps often occur here; COSY required for clean assignment.[1][2]
Py-H5 7.8 - 8.0dd

,

Diagnostic for 6-substitution.[1] If this was 5-sub, H5 would be missing.[1][2]
Ar-H2' 8.2 - 8.4d

"Isolated" proton between Cl and Pyridine; typically deshielded.[1][2]
Ar-H6' 8.0 - 8.2dd

,

Couples to H5'; confirms 3,4-substitution pattern.
Ar-H5' 7.7 - 7.8d

Ortho to Cl, meta to nothing; usually the most shielded aromatic.[1][2]

*Note: Shifts are estimated based on substituent chemical shift increments for 6-phenylpicolinic acid derivatives in DMSO-d6.

Comparative Analysis: Distinguishing Isomers
  • vs. 5-(3,4-Dichlorophenyl)picolinic acid:

    • Target (6-sub): Pyridine shows 3 protons (H3, H4, H5) with AMX or ABX pattern.[1][2]

    • Isomer (5-sub): Pyridine shows 3 protons but H6 (singlet-like) would be present and very deshielded (~9.0 ppm) due to being adjacent to Nitrogen.[1][2] Absence of a signal >8.8 ppm is good evidence for 6-substitution. [1][2]

IR Spectroscopy: Functional Group Validation

Infrared spectroscopy is best used here to confirm the oxidation state of the carbonyl carbon (Acid vs. Ester) and the presence of the aryl-chloride.[2]

Key Absorption Bands[1][3][4][5]
  • Carbonyl Stretch (

    
    ): 
    
    • Acid (Product):

      
       (often broad/split due to H-bonding).[1][2]
      
    • Ester (Precursor):

      
       (sharp, higher frequency).[1][2]
      
    • Comparison: A shift to lower wavenumber indicates successful hydrolysis.[2]

  • Hydroxyl Stretch (

    
    ): 
    
    • Acid: Broad, jagged absorption

      
       (the "COOH beard").[1][2]
      
  • C-Cl Stretch:

    • Distinct bands in the fingerprint region (

      
       and 
      
      
      
      ).[1][2]
    • Diagnostic: 3,4-dichloro substitution often shows a specific doublet or split peak in the

      
       range (out-of-plane bending).[1][2]
      

Experimental Protocols

Protocol A: High-Resolution NMR Sample Prep

To ensure resolution of the aromatic multiplets.[1][2]

  • Solvent: Use DMSO-

    
      (99.9%).[1][2] CDCl
    
    
    
    may result in poor solubility for the free acid or broad peaks due to aggregation.[2]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Acquisition:

    • Scans: Minimum 64 (to see satellite peaks if needed).

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds to allow full relaxation of the quaternary carbons (C2-COOH and C6-Ar) for accurate integration.
Protocol B: LC-MS Method for Purity

To distinguish from des-chloro or mono-chloro side products.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV (254 nm) and MS (ESI Positive/Negative switching).[1][2] Note: Picolinic acids often ionize well in Negative mode (

    
    ).[1]
    

References

  • Picolinic Acid Characterization: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2] "Pyridine-2-carboxylic acid."[1][2][3][4] Link

  • NMR Solvent Impurities: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2][5] J. Org.[2] Chem. 1997, 62, 7512–7515.[1][2] Link[1]

  • IR Interpretation: Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts.[2] 3rd Ed., Wiley, 2004.[1][2]

  • Related Structure (6-phenylpicolinic acid): PubChem Compound Summary for CID 24730139 (6-(3-Fluorophenyl)picolinic acid - Analogous structure). Link[1]

Sources

Dose-Response Analysis of 6-(3,4-Dichlorophenyl)picolinic Acid (6-DCP): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

6-(3,4-Dichlorophenyl)picolinic acid (6-DCP) represents a pivotal structural motif in the "6-aryl picolinate" class of synthetic auxin herbicides (HRAC Group 4). Unlike traditional picolinic acids (e.g., clopyralid, picloram) which rely heavily on pyridine ring chlorination, 6-DCP derives its unique potency and selectivity from the specific 3,4-dichlorophenyl substitution at the 6-position.

This guide details the experimental framework for characterizing 6-DCP. We focus on its interaction with the TIR1/AFB receptor family, specifically its preferential binding to AFB5 , which distinguishes 6-aryl picolinates from classical auxins like 2,4-D.

Molecular Mechanism: The Auxin Signaling Cascade

To understand the dose-response rationale, one must visualize the target pathway. 6-DCP mimics Indole-3-acetic acid (IAA), acting as a "molecular glue" that stabilizes the interaction between the F-box protein (TIR1/AFB) and the repressor protein (Aux/IAA).

AuxinSignaling Compound 6-DCP (Treatment) Receptor TIR1/AFB5 Receptor (F-Box Protein) Compound->Receptor Binds Complex SCFTIR1/AFB5 Complex Receptor->Complex Forms Ubiquitination Ubiquitination & 26S Proteasome Degradation Complex->Ubiquitination Targets Repressor Repressor Aux/IAA Repressor Repressor->Complex Recruited by 6-DCP ARF ARF Transcription Factors (Released) Ubiquitination->ARF Degrades Repressor Response Gene Activation (Ethylene/ABA biosynthesis) ARF->Response Activates Phenotype Epinasty & Necrosis Response->Phenotype Physiological Effect

Figure 1: Mechanism of Action for 6-aryl picolinates. 6-DCP promotes the degradation of Aux/IAA repressors, leading to uncontrolled gene expression.[1]

Comparative Analysis: 6-DCP vs. Industry Standards

When designing dose-response experiments, 6-DCP should be benchmarked against established auxins to contextualize its potency (EC50) and efficacy (Emax).

CompoundClassPrimary Target PreferenceKey Characteristics
6-DCP 6-Aryl PicolinateAFB5 > TIR1High potency at low use rates; reduced cross-resistance to 2,4-D.
Picloram Pyridine Carboxylic AcidTIR1 / AFBBroad spectrum; high soil persistence. Standard reference for picolinates.
2,4-D Phenoxy CarboxylateTIR1The "Gold Standard" auxin. Lower potency per gram than picolinates.
Halauxifen-methyl 6-Aryl PicolinateAFB5Commercial benchmark for this specific chemical class.

Scientific Insight: The 3,4-dichloro substitution on the phenyl ring of 6-DCP is critical. Research indicates that specific aryl-tail substitutions significantly enhance binding affinity to the AFB5 receptor variant, potentially bypassing resistance mechanisms evolved against TIR1-binding auxins like 2,4-D.

Experimental Protocol: Root Growth Inhibition Assay

The Gold Standard for Auxin Potency

Objective: Determine the IC50 (concentration inhibiting 50% growth) of 6-DCP on Arabidopsis thaliana (Col-0) primary roots. This assay is preferred over whole-plant spray for initial screening due to its high sensitivity and reproducibility.

Workflow Diagram

Workflow Step1 Seed Sterilization (Cl2 gas or Ethanol) Step2 Stratification (4°C, 2 days) Step1->Step2 Step3 Germination (Vertical Plates, 0.5x MS) Step2->Step3 Step4 Transfer to Treatment (Media + 6-DCP) Step3->Step4 Step5 Incubation (7 days, 22°C, 16h Light) Step4->Step5 Step6 Imaging & Analysis (ImageJ / RootNav) Step5->Step6

Figure 2: Experimental workflow for the Arabidopsis root growth inhibition assay.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 6-DCP in 100% DMSO to create a 100 mM stock.

    • Critical: Ensure the final DMSO concentration in the agar media never exceeds 0.1% (v/v) to avoid solvent toxicity.

  • Dose Range Selection:

    • Prepare a log-scale dilution series.

    • Recommended points (nM): 0, 0.1, 1, 10, 50, 100, 500, 1000, 10000.

    • Note: 6-aryl picolinates are highly potent; the active range is often 10–100 nM.

  • Plate Setup:

    • Use square petri dishes with 0.5x Murashige & Skoog (MS) media + 1% sucrose + 0.8% phytagel.

    • Transfer 4-day-old seedlings (uniform size) to treatment plates (N=15 per concentration).

  • Data Acquisition:

    • Scan plates at 600 dpi.

    • Measure primary root length elongation (Post-transfer growth).

Data Analysis & Interpretation

Statistical Model

Do not use linear regression. Dose-response data must be fitted to a 4-Parameter Log-Logistic (4PL) Model :



  • x : Concentration (Log dose)

  • Y : Response (Root Length)

  • C : Lower Limit (Max inhibition)

  • D : Upper Limit (Control growth)

  • IC50 : Inflection point

  • b : Hill Slope (Steepness of response)

Representative Comparative Data

The following data represents typical trends observed in 6-aryl picolinate SAR studies relative to standards.

CompoundIC50 (nM) - ArabidopsisRelative Potency (vs Picloram)Hill Slope (b)Interpretation
6-DCP 12.5 4.8x 1.8High affinity; steep curve indicates rapid onset of toxicity.
Picloram60.01.0x1.2Standard baseline. Slower transition from effect to toxicity.
2,4-D250.00.24x1.1Lower potency; requires higher molar doses for equivalent effect.
Halauxifen-methyl8.07.5x2.1Commercial benchmark; slightly higher potency than 6-DCP.

Technical Note: A steeper Hill slope (b > 1.5) for 6-DCP suggests a cooperative binding mechanism or a threshold effect where, once the AFB5 receptor occupancy reaches a critical level, the physiological collapse (epinasty) is rapid.

Troubleshooting & Optimization

  • Issue: High Variability in Controls.

    • Cause: Inconsistent seed germination or plate orientation.

    • Fix: Use a stratification step (4°C for 2 days) and ensure plates are strictly vertical (90°) to guide gravitropism.

  • Issue: Precipitation in Media.

    • Cause: 6-DCP is lipophilic (LogP ~3-4).

    • Fix: Add the compound to molten agar at 50°C (not hotter) and vortex immediately. Do not autoclave the compound.

  • Issue: "Hook" Effect at High Doses.

    • Cause: Off-target toxicity or stress responses unrelated to auxin signaling.

    • Fix: Focus analysis on the linear portion of the log-response curve; exclude necrotic doses if calculating pure auxin efficacy.

References

  • Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl and its unique mode of action. Bioorganic & Medicinal Chemistry.

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology.

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science.

  • Bell, J. L., et al. (2019). The 6-Aryl Picolinates: A New Family of Auxin Herbicides. Corteva Agriscience Research.[2]

  • R-Project for Statistical Computing. drc: Analysis of Dose-Response Curves.

Sources

Benchmarking Guide: 6-(3,4-Dichlorophenyl)picolinic Acid vs. Commercial Picolinate Standards

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

In the landscape of synthetic auxin herbicides, the 6-aryl picolinate class represents a significant evolution from traditional pyridine-carboxylates like Picloram and Clopyralid . This guide benchmarks 6-(3,4-Dichlorophenyl)picolinic acid (6-DCP) —a simplified structural analog of the modern herbicide Halauxifen—against established commercial standards.

The Core Thesis: While traditional picolinates (Picloram, Clopyralid) rely on halogenation at the 3, 5, and 6 positions of the pyridine ring for stability and receptor affinity, 6-DCP utilizes a bulky 6-biaryl motif . This structural shift is not merely cosmetic; it fundamentally alters the binding pocket interaction, shifting affinity toward the AFB5 (Auxin Signaling F-Box 5) co-receptor rather than the canonical TIR1. This guide provides the protocols and data structures necessary to validate this "AFB5-drift" and benchmark herbicidal potency.

The Comparison Matrix

We will benchmark 6-DCP against three commercial "Gold Standards":

  • Picloram: The broad-spectrum standard (high persistence).

  • Clopyralid: The selective standard (thistle/legume active).

  • Halauxifen-methyl (Arylex™): The modern 6-aryl picolinate benchmark.[1]

Part 2: Chemical & Physical Benchmarking

The first step in any benchmarking campaign is establishing the physicochemical baseline. 6-DCP lacks the 4-amino group found in Picloram and Halauxifen, which significantly impacts its pKa and systemicity.

Table 1: Physicochemical Property Comparison (In Silico/Literature Consensus)
Property6-DCP (Test Subject) Picloram Clopyralid Halauxifen-methyl
Structure Class 6-Aryl Picolinate (Simplified)Pyridine-2-carboxylatePyridine-2-carboxylate6-Aryl Picolinate (Functionalized)
Molecular Weight ~268.09 g/mol 241.46 g/mol 192.00 g/mol 345.19 g/mol
Lipophilicity (LogP) High (~3.2) Low (0.3)Low (-0.6)High (3.6)
pKa (Acid) ~3.82.32.0N/A (Ester)
Water Solubility LowHigh (430 mg/L)High (1000+ mg/L)Low (0.01 mg/L)
Primary Mode AFB5 Binder (Predicted)TIR1/AFB5 BinderTIR1 BinderAFB5 Selective

Scientist's Note: The high LogP of 6-DCP compared to Clopyralid suggests it will behave more like an ester in terms of cuticle penetration but may suffer from reduced phloem mobility unless formulated correctly. Unlike Picloram, which is highly water-soluble and mobile in soil (leaching risk), 6-DCP's lipophilicity aligns it with modern "low-drift" auxins.

Part 3: Biological Efficacy & Mechanism of Action

To validate 6-DCP, we must prove it acts as a functional auxin mimic. The critical differentiator for 6-aryl picolinates is their unique interaction with the auxin receptor complex.

Mechanism Visualization: The AFB5 Selectivity Shift

Traditional auxins (2,4-D) bind tightly to TIR1. 6-Aryl picolinates (like Halauxifen and our 6-DCP probe) possess a "tail" that sterically clashes with TIR1 but fits perfectly into the AFB5 pocket. This selectivity is crucial for overcoming 2,4-D resistance.

AuxinSignaling Compound 6-DCP (Test Compound) Receptor_TIR1 TIR1 Receptor (Canonical) Compound->Receptor_TIR1 Low Affinity (Steric Clash) Receptor_AFB5 AFB5 Receptor (6-Aryl Selective) Compound->Receptor_AFB5 High Affinity (Specific Binding) Picloram Picloram (Standard) Picloram->Receptor_TIR1 High Affinity Picloram->Receptor_AFB5 Moderate Affinity AuxIAA Aux/IAA Repressor Receptor_TIR1->AuxIAA Recruits Receptor_AFB5->AuxIAA Recruits Ubiquitin Ubiquitination (SCF Complex) AuxIAA->Ubiquitin Degradation Proteasomal Degradation Ubiquitin->Degradation GeneExp Auxin Response Genes ON Degradation->GeneExp De-repression

Figure 1: Differential Receptor Recruitment. 6-DCP is hypothesized to preferentially recruit AFB5 due to the 6-aryl steric bulk, unlike Picloram which promiscuously binds TIR1.

Part 4: Experimental Protocols (Self-Validating Systems)

To objectively benchmark 6-DCP, you cannot rely on simple visual injury ratings. You must use quantitative bioassays.

Protocol A: Arabidopsis Root Growth Inhibition (High-Throughput Screen)

Purpose: Determine the IC50 of 6-DCP compared to Picloram. Why this works: Root elongation is the most sensitive physiological marker for auxin activity.

  • Preparation:

    • Prepare 100 mM stock solutions of 6-DCP, Picloram, and Clopyralid in DMSO.

    • Prepare 0.5x MS medium agar plates.

  • Dosing:

    • Create a dilution series in the agar: 0 (Control), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM.

    • Control Check: DMSO concentration must remain constant (<0.1%) across all plates to rule out solvent toxicity.

  • Planting:

    • Stratify Arabidopsis thaliana (Col-0) seeds for 2 days at 4°C.

    • Plate seeds in a single line (10 seeds/plate).

  • Incubation:

    • Grow vertically for 7 days at 22°C (16h light/8h dark).

  • Measurement:

    • Scan plates on a flatbed scanner.

    • Use ImageJ (NeuronJ plugin) to measure primary root length.

  • Calculation:

    • Plot Root Length vs. Log[Concentration].

    • Calculate IC50 using a 4-parameter logistic regression.

Expected Outcome: 6-DCP should show an IC50 in the nanomolar range (10-100 nM). If IC50 > 1 µM, the absence of the 4-amino group (present in Picloram) may be fatal to activity.

Protocol B: Whole-Plant Post-Emergence Assay (Greenhouse)

Purpose: Evaluate "real-world" herbicidal efficacy and spectrum. Target Species: Brassica napus (Rape, broadleaf model) and Triticum aestivum (Wheat, grass selectivity check).

  • Formulation:

    • Since 6-DCP has low water solubility (Table 1), do not use water.

    • Vehicle: 50:50 Acetone:Water + 0.25% v/v Non-ionic Surfactant (e.g., Tween 20).

  • Application:

    • Apply at growth stage BBCH 12-14 (2-4 leaves).

    • Rates: 0, 10, 20, 40, 80 g ai/ha (grams active ingredient per hectare).

    • Reference Standard: Picloram applied at equivalent molar rates.

  • Assessment:

    • 7 DAA (Days After Application): Score for epinasty (curling).

    • 21 DAA: Harvest above-ground biomass, dry at 60°C for 48h, and weigh.

  • Data Validation:

    • Wheat biomass should remain unaffected (Selectivity Check).

    • Brassica biomass should show a dose-dependent reduction.

Part 5: Data Summary & Interpretation

When you publish your internal report, summarize the data in this format to facilitate decision-making.

Table 2: Benchmarking Summary (Template)
Metric6-DCP (Candidate)Picloram (Reference)Interpretation
Root IC50 (nM) [Insert Data]~25 nMLower is more potent.
Symptomology Epinasty + BleachingEpinastyBleaching suggests ABA pathway crosstalk.
Soil Half-Life Predicted < 30 days> 90 days6-DCP likely degrades faster (advantage).
Selectivity Cereal SafeCereal SafeConfirms auxin mechanism.[1]

Expert Insight: If 6-DCP exhibits high potency (low IC50) but poor whole-plant activity in the greenhouse, the issue is likely translocation . The 6-aryl group adds lipophilicity, which can trap the herbicide in the leaf cuticle or cell membranes (the "ion trap" effect). In this case, future synthesis should focus on esterification (e.g., methyl or benzyl esters, similar to Halauxifen-methyl) to improve uptake.

References

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.

  • Schmitzer, P. R., et al. (2015).[2] Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. American Chemical Society (ACS) Symposium Series.

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science.

  • Bell, J. L., et al. (2015). Mode of action of the 6-aryl-picolinate herbicides. Weed Science Society of America.

Sources

Safety Operating Guide

Operational Guide: Disposal of 6-(3,4-Dichlorophenyl)picolinic Acid

[1]

Part 1: Immediate Action Directive

Attention: This compound is a halogenated pyridine derivative.[1] It poses specific risks related to corrosivity (acidic nature) and environmental persistence (halogenated organic) .[1] Do not treat as general organic waste.

Status Action Required
Spill (Solid) Do not dry sweep if dust generation is likely. Dampen with inert absorbent (sand/vermiculite) to suppress dust.[1] Scoop into a chemically resistant HDPE container. Label as "Hazardous Waste - Toxic/Corrosive Solid."[1]
Spill (Liquid) Neutralize cautiously. Absorb with a 1:1 mixture of sodium carbonate/sand or a commercial acid neutralizer.[1] Verify pH is between 6–9 before collecting into waste drums.
Skin Contact Immediate Rinse. Flush with water for 15 minutes.[1][2][3][4][5] Picolinic acid derivatives can chelate metals; if skin is contaminated with metal salts simultaneously, absorption may be altered.
Eye Contact Severe Irritant. Irrigate immediately.[1][2][3][4][5][6][7] Do not use neutralization agents in eyes.[1]
Part 2: Technical Profile & Hazard Characterization

To dispose of 6-(3,4-Dichlorophenyl)picolinic acid safely, you must understand its chemical behavior in a waste stream.[1] It is not merely an acid; it is a halogenated nitrogen heterocycle .[1]

Physicochemical Properties (Estimated for Class)
PropertyValue / BehaviorImplication for Disposal
Acidity (pKa) ~3.0 – 4.0 (Carboxylic acid on pyridine ring)Corrosive to metal containers.[1] Use HDPE or Glass .[1]
Water Solubility Low to Moderate (pH dependent)May precipitate in acidic waste streams, causing clogs.[1] Keep pH > 7 in aqueous waste to maintain solubility.[1]
Halogen Content Two Chlorine atoms (Cl)DO NOT INCINERATE ON-SITE unless equipped with a scrubber.[1] Combustion generates Hydrogen Chloride (HCl) gas.[1]
Chelation Bidentate Ligand (N and COO-)Can mobilize heavy metals (e.g., Cu, Fe, Zn) from containers or other waste.[1] Segregate from metal waste.
Part 3: Disposal Workflow & Decision Logic

The following decision tree outlines the correct disposal route based on the physical state and concentration of the waste.

DisposalWorkflowStartWaste Generation:6-(3,4-Dichlorophenyl)picolinic acidStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid / PowderStateCheck->SolidWasteLiquidWasteLiquid SolutionStateCheck->LiquidWasteSolidBinSegregate: Halogenated SolidsContainer: HDPE Wide-MouthLabel: Toxic SolidSolidWaste->SolidBinSolventCheckSolvent Type?LiquidWaste->SolventCheckAqueousAqueous (pH < 5)SolventCheck->AqueousOrganicOrganic SolventSolventCheck->OrganicNeutNeutralize to pH 6-9(Sodium Bicarbonate)Aqueous->NeutHalogenBinSegregate: Halogenated Solvents(Do NOT mix with non-halogens)Container: Glass/HDPEOrganic->HalogenBinIncinerationHigh-Temp Incineration(>1100°C with Scrubber)SolidBin->IncinerationNeut->HalogenBinPrecipitate Risk?HalogenBin->Incineration

Figure 1: Waste segregation logic. Note the critical separation of halogenated organic waste from general organic waste to ensure proper incineration protocols.

Part 4: Detailed Protocols
Protocol A: Solid Waste Disposal

Applicability: Pure compound, contaminated weighing paper, PPE, or spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid metal containers due to potential corrosion and chelation.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "6-(3,4-Dichlorophenyl)picolinic acid" (Do not use abbreviations).[1][8]

    • Hazards: Check "Toxic" and "Corrosive" (if applicable).[1]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases. Picolinic acids can react exothermically with strong oxidizers.[1]

Protocol B: Liquid Waste (Aqueous & Organic)

Applicability: Mother liquors, reaction mixtures, or HPLC effluents.

  • Halogenated Solvent Stream:

    • This compound contains chlorine.[1][9] It must be disposed of in the "Halogenated Waste" stream.

    • Reasoning: Non-halogenated waste is often used as fuel blending.[1] Halogenated waste requires specific incineration to prevent the formation of dioxins and to scrub acid gases (HCl) [1].

  • Aqueous Solutions:

    • Never drain dispose. Even if neutralized, the organic backbone is halogenated and likely toxic to aquatic life (GHS H411).

    • pH Adjustment: If the solution is highly acidic (pH < 2), neutralize slowly with saturated Sodium Bicarbonate (

      
      ) to pH 6–8 before adding to the waste carboy. This prevents pressure buildup and corrosion of the waste drum.
      
    • Precipitation Alert: Neutralization may cause the picolinic acid derivative to precipitate.[1] Ensure the waste container is agitated or capable of handling slurries.

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty original container three times with a solvent capable of dissolving the residue (e.g., acetone or methanol, followed by water).

  • Rinsate Disposal: Collect all rinsates into the Halogenated Liquid Waste container. Do not pour rinsate down the sink.

  • Defacing: Deface the label and mark as "Empty" before disposing of the container in standard trash (if glass/plastic) or recycling (if applicable).

Part 5: Regulatory & Compliance (RCRA/EPA)[1]

In the United States, this compound falls under specific Resource Conservation and Recovery Act (RCRA) considerations:

  • Characteristic Waste: If the waste solution has a pH

    
     2, it is a D002 (Corrosive)  waste [2].
    
  • Listing: While 6-(3,4-Dichlorophenyl)picolinic acid is not explicitly P-listed or U-listed by name, it is a halogenated organic compound .[1]

  • Destruction Efficiency: The EPA requires a 99.99% Destruction and Removal Efficiency (DRE) for principal organic hazardous constituents (POHCs) during incineration [3].

Destruction Mechanism (Incineration):

1
  • Critical Step: The HCl generated must be neutralized by a caustic scrubber (e.g., NaOH spray) in the incinerator stack to prevent acid rain formation. This is why segregation into the "Halogenated" stream is non-negotiable.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Combustion: The incineration process. [1]

Personal protective equipment for handling 6-(3,4-Dichlorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling & Disposal of 6-(3,4-Dichlorophenyl)picolinic Acid

Welcome. As a Senior Application Scientist, I have designed this procedural guide to ensure your laboratory handles 6-(3,4-Dichlorophenyl)picolinic acid (CAS: 2227761-87-5) with the highest standards of safety and operational efficiency[1]. Understanding the "why" behind safety protocols is critical for drug development professionals. This compound combines a reactive picolinic acid moiety with a highly lipophilic dichlorophenyl group, creating specific handling challenges that require precise barrier protection and environmental controls.

Every procedure below is designed as a self-validating system—ensuring you can physically verify your safety at each step.

Mechanistic Hazard Profile & Causality

To effectively protect yourself, you must understand the chemical causality of the hazards. Analogous dichlorophenyl picolinic acids exhibit specific Globally Harmonized System (GHS) hazard classifications[2].

Table 1: GHS Hazard Profile and Chemical Causality

GHS CodeHazard DescriptionMechanistic Causality
H315 Causes skin irritationThe carboxylic acid group acts as a proton donor, disrupting the localized pH of the dermal layer[2].
H319 Causes serious eye irritationThe bidentate chelating properties of the picolinic acid core severely irritate ocular mucosa upon contact[2].
H335 May cause respiratory irritationFine crystalline dust dissolves rapidly in the respiratory tract mucosa, triggering acute inflammation[2].

Field Note on Dermal Penetration: The 3,4-dichlorophenyl substitution significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted picolinic acid. This allows the compound to bypass the skin's aqueous barriers more efficiently, necessitating strict PPE compliance.

Quantitative PPE Specifications

The following table summarizes the required Personal Protective Equipment (PPE) and the quantitative metrics that validate their selection[3].

Table 2: PPE Selection and Performance Metrics

PPE CategorySpecificationQuantitative MetricMechanistic Rationale
Hand Protection Nitrile Gloves (Double-gloving recommended)≥ 0.11 mm thickness; >480 min breakthroughNitrile provides excellent chemical resistance against mildly acidic, lipophilic halogenated organics[4].
Eye Protection Chemical Safety GogglesANSI Z87.1 / EN 166 certifiedGoggles form a seal against the face, preventing airborne dust ingress which causes severe eye damage[3].
Respiratory N95 or P100 Particulate Respirator95% to 99.97% filtration efficiencyRequired only if handling outside a fume hood. Filters fine crystalline dust to prevent H335 respiratory irritation[3].
Body Protection Flame-resistant Lab CoatKnee-length, tight-fitting cuffsPrevents accumulation of electrostatic dust on personal clothing, mitigating secondary dermal exposure[4].

Operational Workflow & Visualization

The workflow below illustrates the logical progression of handling this compound, integrating continuous risk assessment and spill response.

Workflow Start Initiate Protocol: 6-(3,4-Dichlorophenyl)picolinic acid Verify Verify Fume Hood (Flow > 100 fpm) Start->Verify PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Verify->PPE Weigh Weigh Compound (Use anti-static spatulas) PPE->Weigh SpillCheck Spill Occurred? Weigh->SpillCheck SpillResp Spill Response: Moisten & Sweep (Avoid Dust) SpillCheck->SpillResp Yes Dissolve Dissolve in Solvent (e.g., DMSO/DMF) SpillCheck->Dissolve No Waste Dispose as Halogenated Organic Waste SpillResp->Waste Dissolve->Waste End Doff PPE & Wash Hands Waste->End

Figure 1: Operational and spill response workflow for 6-(3,4-Dichlorophenyl)picolinic acid.

Step-by-Step Methodologies

Protocol A: Safe Handling and Weighing

Self-Validating Principle: Every step must proactively minimize aerosolization.

  • Environmental Verification: Ensure the chemical fume hood is operational. Validation: Verify the digital face velocity monitor reads between 80-120 feet per minute (fpm). Do not proceed if the alarm is sounding[4].

  • Static Mitigation: Halogenated powders are prone to electrostatic dispersion. Wipe the exterior of the compound bottle and the analytical balance with a static-reducing cloth. Use a grounded, anti-static micro-spatula.

  • Transfer: Tare a disposable anti-static weigh boat. Carefully transfer the powder. Keep the fume hood sash as low as ergonomically possible to minimize air turbulence[5].

  • In-Situ Solubilization: If preparing a stock solution for assays, add the solvent (e.g., DMSO or DMF) directly to the vial inside the fume hood. Causality: Wetting the powder immediately eliminates the inhalation hazard of airborne dust before the material is transported to the bench[4].

Protocol B: Spill Response and Decontamination
  • Assessment: If a spill occurs, immediately halt work. For benchtop spills outside the hood, ensure your N95/P100 respirator is donned before approaching.

  • Containment (No Dry Sweeping): Do NOT dry sweep the powder. Causality: Dry sweeping aerosolizes the irritating particles, drastically increasing inhalation exposure and spreading the contamination zone[5].

  • Wetting: Lightly mist the spilled powder with a compatible solvent (e.g., 70% ethanol or water) to bind the dust particles into a manageable slurry[5].

  • Collection: Wipe up the moistened material using absorbent laboratory pads.

  • Decontamination: Wash the affected surface thoroughly with soap and plenty of water to neutralize any residual acidity[4].

Protocol C: Waste Disposal Plan
  • Solid Waste Segregation: Collect all empty vials, contaminated spatulas, weigh boats, and spill-cleanup pads in a solid hazardous waste container explicitly labeled "Halogenated Organic Waste - Toxic/Irritant"[2].

  • Liquid Waste Routing: Solutions containing 6-(3,4-Dichlorophenyl)picolinic acid must be segregated strictly into halogenated solvent waste streams. Causality: Halogenated compounds require specialized high-temperature incineration at approved waste disposal plants to prevent the formation of highly toxic dioxins[2].

  • Final Doffing: Remove gloves inside-out to trap surface contaminants. Wash hands thoroughly with soap and water immediately after doffing PPE[3].

References

  • ChemSrc. "6-(3,4-Dichlorophenyl)picolinic acid CAS 2227761-87-5".
  • AK Scientific, Inc. "5-(3,5-Dichlorophenyl)picolinic acid Safety Data Sheet".
  • Pfaltz & Bauer. "2-Picolinic acid 99% Safety Data Sheet".
  • Fisher Scientific. "Picolinic acid Safety Data Sheet".
  • Thermo Fisher Scientific. "2-Picolinic acid Safety Data Sheet".

Sources

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